Technical Documentation Center

CHPG Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: CHPG
  • CAS: 170846-74-9

Core Science & Biosynthesis

Foundational

The Orthosteric Agonist 2-Chloro-5-hydroxyphenylglycine (CHPG): A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals Abstract 2-Chloro-5-hydroxyphenylglycine (CHPG) is a selective orthosteric agonist of the group I metabotropic glutamate receptors (mGluRs), with a primary...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-5-hydroxyphenylglycine (CHPG) is a selective orthosteric agonist of the group I metabotropic glutamate receptors (mGluRs), with a primary affinity for mGluR5 and a comparable potency at mGluR1.[1][2] This guide provides a comprehensive overview of the mechanism of action of CHPG, detailing its pharmacological properties, downstream signaling cascades, and key experimental methodologies used for its characterization. The activation of mGluR5 and mGluR1 by CHPG initiates a cascade of intracellular events, primarily through the Gq/11 signaling pathway, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium and activation of protein kinase C (PKC).[3][4] Furthermore, CHPG-mediated activation of these receptors has been shown to modulate the activity of downstream kinases such as the extracellular signal-regulated kinase (ERK) and Akt, conferring neuroprotective effects.[5] CHPG also potentiates N-methyl-D-aspartate (NMDA) receptor function through a PKC- and Src kinase-dependent mechanism.[6][7] This document serves as a technical resource, consolidating quantitative data, detailed experimental protocols, and visual representations of the signaling pathways to facilitate further research and drug development efforts targeting group I mGluRs.

Pharmacological Profile of CHPG

CHPG acts as a full agonist at mGluR5 and mGluR1.[1] Its potency, as determined by the half-maximal effective concentration (EC50), varies depending on the receptor splice variant and the experimental system used.

Table 1: Potency (EC50) of CHPG at Group I mGluR Subtypes
Receptor SubtypeReported EC50 (μM)Experimental SystemReference
mGluR5b~60Rat Superior Cervical Ganglion (SCG) Neurons[1][2]
mGluR5a750Chinese Hamster Ovary (CHO) Cells[8]
mGluR1a80Rat SCG Neurons[1]
mGluR1b39Rat SCG Neurons[1]

Note: The discrepancy in EC50 values for mGluR5a may be attributed to differences in the expression systems and assay conditions.

Core Signaling Mechanisms

Canonical Gq/11 Signaling Pathway

The primary mechanism of action for CHPG at both mGluR5 and mGluR1 involves the activation of the heterotrimeric G-protein Gq/11.[3][4] This initiates a well-defined signaling cascade.

Gq_Signaling CHPG CHPG mGluR5_1 mGluR5/1 CHPG->mGluR5_1 Binds Gq11 Gq/11 mGluR5_1->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_cyto Ca2+ ER->Ca2_cyto Releases Ca2_ER Ca2+ Ca2_cyto->PKC Activates

Figure 1: Canonical Gq/11 signaling pathway activated by CHPG.
Neuroprotective Signaling via ERK and Akt Pathways

CHPG has been demonstrated to exert neuroprotective effects, particularly in the context of traumatic brain injury, through the activation of the ERK and Akt signaling pathways.[7]

Neuroprotection_Signaling cluster_upstream Upstream Activation cluster_erk_pathway ERK Pathway cluster_akt_pathway Akt Pathway cluster_downstream Downstream Effects CHPG CHPG mGluR5 mGluR5 CHPG->mGluR5 Gq_alpha Gαq mGluR5->Gq_alpha Activates PI3K PI3K mGluR5->PI3K Activates EGFR EGF Receptor Gq_alpha->EGFR Transactivates Src Src EGFR->Src Activates Ras Ras Src->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Neuroprotection Neuroprotection (Anti-apoptosis) ERK->Neuroprotection PIP3 PIP3 PI3K->PIP3 Generates PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates Akt->Neuroprotection

Figure 2: Neuroprotective signaling pathways activated by CHPG.
Potentiation of NMDA Receptor Function

Activation of mGluR5 by CHPG enhances the function of NMDA receptors. This modulation is crucial for synaptic plasticity and is mediated by a G-protein-dependent pathway involving PKC and the tyrosine kinase Src.[6]

NMDA_Potentiation cluster_mglur mGluR5 Activation cluster_nmda NMDA Receptor Modulation CHPG CHPG mGluR5 mGluR5 CHPG->mGluR5 G_protein G-protein mGluR5->G_protein Activates PKC PKC G_protein->PKC Activates Src Src Kinase PKC->Src Activates NMDAR NMDA Receptor Src->NMDAR Phosphorylates Increased_Current Increased Ca2+ Influx NMDAR->Increased_Current Potentiates

Figure 3: CHPG-mediated potentiation of NMDA receptor function.
Biased Agonism at mGluR1

Evidence suggests that CHPG may act as a biased agonist at mGluR1, favoring the Gi/o signaling pathway over the canonical Gq/11 pathway under certain conditions.[1][2] This could lead to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.

Biased_Agonism cluster_gq Canonical Pathway cluster_gi Biased Pathway CHPG CHPG mGluR1 mGluR1 CHPG->mGluR1 Gq11 Gq/11 mGluR1->Gq11 Weakly Activates Gio Gi/o mGluR1->Gio Preferentially Activates PLC_activation PLC Activation Gq11->PLC_activation AC_inhibition Adenylyl Cyclase Inhibition Gio->AC_inhibition

Figure 4: Proposed biased agonism of CHPG at mGluR1.

Detailed Experimental Protocols

In Vitro Neuroprotection Assay Against Traumatic Injury

This protocol is adapted from a study investigating the neuroprotective effects of CHPG in a model of traumatic brain injury.[7]

Objective: To assess the ability of CHPG to protect cultured neurons from cell death induced by mechanical trauma.

Methodology:

  • Cell Culture: Primary cortical neurons are cultured in appropriate media and allowed to mature.

  • Traumatic Injury: A scratch is made through the confluent monolayer of neurons with a sterile pipette tip to induce mechanical injury.

  • CHPG Treatment: CHPG is added to the culture medium at a final concentration of 1 mM, 30 minutes prior to the traumatic injury.

  • Assessment of Cell Death (24 hours post-injury):

    • Lactate Dehydrogenase (LDH) Assay: The release of LDH into the culture medium, an indicator of cell lysis, is quantified using a commercially available kit.

    • Hoechst 33342 Staining: Neurons are stained with Hoechst 33342 to visualize nuclear morphology. Apoptotic neurons are identified by condensed and fragmented nuclei. The apoptotic rate is calculated as the percentage of apoptotic neurons relative to the total number of neurons.

  • Western Blot Analysis of Signaling Pathways:

    • Cell lysates are collected at various time points post-injury.

    • Proteins are separated by SDS-PAGE and transferred to a membrane.

    • Membranes are probed with primary antibodies specific for total and phosphorylated forms of ERK and Akt to assess the activation state of these kinases.

Neuroprotection_Workflow start Primary Cortical Neuron Culture treatment Pre-treatment with 1 mM CHPG (30 min) start->treatment injury Traumatic Injury (Scratch Assay) treatment->injury incubation Incubation (24 hours) injury->incubation assessment Assessment of Neuroprotection incubation->assessment ldh LDH Assay (Cell Lysis) assessment->ldh hoechst Hoechst Staining (Apoptosis) assessment->hoechst western Western Blot (p-ERK, p-Akt) assessment->western end Data Analysis ldh->end hoechst->end western->end

Figure 5: Experimental workflow for in vitro neuroprotection assay.
G-Protein Activation Assay ([³⁵S]GTPγS Binding)

This is a generalized protocol for assessing the activation of G-proteins by a GPCR agonist.

Objective: To measure the CHPG-stimulated binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins coupled to mGluR5 or mGluR1.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells or tissues endogenously or heterologously expressing the mGluR of interest.

  • Assay Buffer: A buffer containing GDP (to keep G-proteins in an inactive state), MgCl₂, and other necessary components is prepared.

  • Reaction Mixture: The reaction mixture includes the prepared membranes, [³⁵S]GTPγS, and varying concentrations of CHPG.

  • Incubation: The reaction is incubated at 30°C for a defined period (e.g., 60 minutes) to allow for agonist-stimulated [³⁵S]GTPγS binding.

  • Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free [³⁵S]GTPγS.

  • Scintillation Counting: The radioactivity retained on the filters, representing the amount of [³⁵S]GTPγS bound to G-proteins, is measured using a scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of excess unlabeled GTPγS. Specific binding is calculated and plotted against the concentration of CHPG to determine potency (EC50) and efficacy (Emax).

Conclusion

2-Chloro-5-hydroxyphenylglycine is a valuable pharmacological tool for investigating the physiological and pathophysiological roles of group I metabotropic glutamate receptors. Its mechanism of action is multifaceted, involving the canonical Gq/11 pathway, modulation of key neuroprotective kinases, and potentiation of NMDA receptor activity. The potential for biased agonism at mGluR1 further highlights the complexity of its signaling profile. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working to unravel the therapeutic potential of targeting mGluR5 and mGluR1. Further research is warranted to fully elucidate the nuances of CHPG's signaling in different neuronal populations and its implications for various neurological and psychiatric disorders.

References

Exploratory

An In-depth Technical Guide to 2-Chloro-5-hydroxyphenylglycine (CHPG)

For Researchers, Scientists, and Drug Development Professionals Introduction 2-Chloro-5-hydroxyphenylglycine (CHPG) is a synthetic, non-proteinogenic amino acid that has garnered significant interest in the field of neur...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-hydroxyphenylglycine (CHPG) is a synthetic, non-proteinogenic amino acid that has garnered significant interest in the field of neuroscience. It functions as a selective and potent agonist for the metabotropic glutamate receptor 5 (mGluR5), a G-protein coupled receptor critically involved in modulating synaptic plasticity and neuronal excitability. This guide provides a comprehensive overview of the chemical properties, synthesis, pharmacology, and key experimental methodologies related to CHPG.

Chemical and Physical Properties

CHPG is a phenylglycine derivative with a chlorine and a hydroxyl group substitution on the phenyl ring. These modifications confer its selectivity for mGluR5.

PropertyValueSource
IUPAC Name 2-amino-2-(2-chloro-5-hydroxyphenyl)acetic acid[1]
Synonyms (RS)-2-Chloro-5-hydroxyphenylglycine, CHPG[1][2]
CAS Number 170846-74-9[1]
Molecular Formula C₈H₈ClNO₃[3]
Molecular Weight 201.61 g/mol [4]
Appearance Off-white solid[4]
Solubility Soluble in 1 M NaOH. Water soluble CHPG sodium salt is also available.[3][4]
SMILES C1=CC(=C(C=C1O)C(C(=O)O)N)Cl[4]
InChI InChI=1S/C8H8ClNO3/c9-6-2-1-4(11)3-5(6)7(10)8(12)13/h1-3,7,11H,10H2,(H,12,13)[1]

Synthesis

A detailed, publicly available, step-by-step synthesis protocol for 2-Chloro-5-hydroxyphenylglycine is not readily found in the literature. However, a plausible synthetic route can be extrapolated from the synthesis of similar phenylglycine derivatives, such as the Strecker synthesis or variations thereof. One potential approach, based on the synthesis of 2-chlorophenylglycine, involves the reaction of 2-chloro-5-hydroxybenzaldehyde with an ammonia source and a cyanide source, followed by hydrolysis.

Proposed Synthetic Pathway:

CHPG_Synthesis 2-Chloro-5-hydroxybenzaldehyde 2-Chloro-5-hydroxybenzaldehyde Intermediate α-aminonitrile intermediate 2-Chloro-5-hydroxybenzaldehyde->Intermediate + Ammonia + Cyanide Source Ammonia Ammonia Cyanide_Source Cyanide Source (e.g., NaCN) Hydrolysis Hydrolysis Intermediate->Hydrolysis CHPG 2-Chloro-5-hydroxyphenylglycine Hydrolysis->CHPG mGluR5_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol CHPG CHPG mGluR5 mGluR5 CHPG->mGluR5 binds Gq Gq protein mGluR5->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP₂ PLC->PIP2 cleaves DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP₃) PKC Protein Kinase C (PKC) DAG->PKC activates Cellular_Response Downstream Cellular Responses (e.g., NMDA Receptor Potentiation) PKC->Cellular_Response phosphorylates targets ER Endoplasmic Reticulum (ER) IP3->ER binds to IP₃ receptor Ca2 Ca²⁺ ER->Ca2 releases Ca2->PKC Ca2->Cellular_Response modulates activity Calcium_Mobilization_Assay Cell_Culture 1. Culture mGluR5-expressing cells (e.g., CHO, HEK293) Dye_Loading 2. Load cells with a calcium-sensitive dye (e.g., Fura-2 AM) Cell_Culture->Dye_Loading Incubation 3. Incubate to allow dye de-esterification Dye_Loading->Incubation CHPG_Addition 4. Add CHPG at varying concentrations Incubation->CHPG_Addition Measurement 5. Measure fluorescence changes over time using a plate reader CHPG_Addition->Measurement Analysis 6. Analyze data to determine EC₅₀ and maximal response Measurement->Analysis Radioligand_Binding_Assay Membrane_Prep 1. Prepare cell membranes expressing mGluR5 Incubation_Mix 2. Prepare incubation mix: membranes, [³H]-MPEP (fixed conc.), and varying concentrations of CHPG Membrane_Prep->Incubation_Mix Incubation 3. Incubate to reach binding equilibrium Incubation_Mix->Incubation Filtration 4. Separate bound from free radioligand by rapid filtration Incubation->Filtration Scintillation 5. Measure radioactivity of the filters by liquid scintillation counting Filtration->Scintillation Analysis 6. Analyze data to determine IC₅₀ and calculate Ki Scintillation->Analysis

References

Foundational

2-Chloro-5-hydroxyphenylglycine (CHPG): A Selective mGluR5 Agonist for Neuroscience Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction (RS)-2-Chloro-5-hydroxyphenylglycine (CHPG) is a potent and selective agonist for the metabotropic glutamate recept...

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(RS)-2-Chloro-5-hydroxyphenylglycine (CHPG) is a potent and selective agonist for the metabotropic glutamate receptor 5 (mGluR5), a class C G-protein coupled receptor (GPCR) predominantly expressed in the postsynaptic density of neurons. Due to its selective activation of mGluR5, CHPG has emerged as a critical pharmacological tool for elucidating the physiological and pathophysiological roles of this receptor in the central nervous system (CNS). This technical guide provides a comprehensive overview of CHPG, including its mechanism of action, key quantitative data from in vitro and in vivo studies, detailed experimental protocols, and its therapeutic potential.

Mechanism of Action

CHPG acts as an orthosteric agonist at the mGluR5, meaning it binds to the same site as the endogenous ligand, glutamate. Upon binding, CHPG induces a conformational change in the receptor, leading to the activation of intracellular signaling cascades. The primary signaling pathway associated with mGluR5 activation is the Gαq/11 pathway. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).

Recent studies have also demonstrated that CHPG-mediated mGluR5 activation can modulate other critical signaling pathways, including the extracellular signal-regulated kinase (ERK) and Akt pathways, which are pivotal in cell survival and neuroprotection.[1][2]

Quantitative Data

The following tables summarize key quantitative data regarding the in vitro and in vivo activity of CHPG.

In Vitro Efficacy and Potency
ParameterValueCell Type/SystemReference
EC50 750 µMCHO cells expressing mGluR5a[3]
EC50 ~60 µMRat superior cervical ganglion (SCG) neurons expressing mGluR5b[4]
Concentration for Neuroprotection 10-500 µMBV2 microglial cells (against SO2-induced stress)[1]
Concentration for Neuroprotection 1 mMPrimary cortical neurons (against traumatic brain injury)[2]
Concentration for Oligodendrocyte Differentiation 30 µMHuman iPSC-derived oligodendrocytes
In Vivo Efficacy
Animal ModelDosageRoute of AdministrationEffectReference
Traumatic Brain Injury (Rat) 250 nMIntracerebroventricular injectionReduced lesion volume, attenuated neuronal apoptosis[2]
Parkinson's Disease Model (6-OHDA lesioned rats) 1-6 µg/10 µLIntracerebroventricularInhibited quinpirole-induced turning[5]
Focal Brain Ischemia (Rat) 250 nMNot specifiedReduced cerebral lesion volume[1]

Signaling Pathways and Experimental Workflows

mGluR5 Signaling Cascade Activated by CHPG

mGluR5_Signaling CHPG CHPG mGluR5 mGluR5 CHPG->mGluR5 Binds to Gq_alpha Gαq/11 mGluR5->Gq_alpha Activates ERK_pathway ERK Pathway mGluR5->ERK_pathway Modulates Akt_pathway Akt Pathway mGluR5->Akt_pathway Modulates PLC Phospholipase C (PLC) Gq_alpha->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Neuroprotection Neuroprotection ERK_pathway->Neuroprotection Cell_Survival Cell Survival Akt_pathway->Cell_Survival

Caption: mGluR5 signaling cascade initiated by CHPG.

In Vitro Neuroprotection Assay Workflow

in_vitro_workflow cluster_prep Cell Culture Preparation cluster_treatment Treatment cluster_analysis Analysis culture_neurons Culture Primary Cortical Neurons pre_treat Pre-treat with CHPG (1 mM) for 30 minutes culture_neurons->pre_treat induce_tbi Induce Traumatic Brain Injury (TBI) in vitro pre_treat->induce_tbi ldh_assay Measure Lactate Dehydrogenase (LDH) Release induce_tbi->ldh_assay tunel_stain Perform TUNEL Staining for Apoptosis induce_tbi->tunel_stain western_blot Western Blot for p-ERK/ERK and p-Akt/Akt induce_tbi->western_blot

References

Exploratory

The Discovery and History of (RS)-2-chloro-5-hydroxyphenylglycine: An In-depth Technical Guide

(RS)-2-chloro-5-hydroxyphenylglycine , commonly known as CHPG , is a synthetic amino acid that has played a significant role in the study of metabotropic glutamate receptors (mGluRs), particularly in distinguishing the f...

Author: BenchChem Technical Support Team. Date: November 2025

(RS)-2-chloro-5-hydroxyphenylglycine , commonly known as CHPG , is a synthetic amino acid that has played a significant role in the study of metabotropic glutamate receptors (mGluRs), particularly in distinguishing the functions of the mGluR5 subtype. Its discovery in the mid-1990s provided researchers with a valuable pharmacological tool to explore the physiological and pathological roles of this receptor, paving the way for a deeper understanding of its involvement in various neurological and psychiatric disorders.

Discovery and Historical Context

(RS)-2-chloro-5-hydroxyphenylglycine was first described as a novel and selective mGluR5 agonist in a seminal 1997 publication in Neuropharmacology by Doherty, Jane, and colleagues.[1] At the time of its discovery, there was a growing interest in developing subtype-selective ligands for the recently cloned mGluRs to unravel their specific functions. The existing agonists, such as (1S,3R)-ACPD, were non-selective and activated multiple mGluR subtypes, making it challenging to attribute physiological effects to a single receptor.

The introduction of CHPG as a selective agonist for mGluR5, with no activity at mGluR1 in the studied systems, was a significant breakthrough.[1] This selectivity allowed for the targeted investigation of mGluR5-mediated signaling and its downstream effects. The initial characterization demonstrated that CHPG could potentiate N-methyl-D-aspartate (NMDA) receptor-induced depolarizations in rat hippocampal slices, providing early insights into the functional interactions between mGluR5 and other key neurotransmitter systems.[1]

While the 1997 paper established its pharmacological profile, the precise details of its initial synthesis are not extensively publicly documented in this specific publication. However, the synthesis of phenylglycine derivatives is a well-established area of medicinal chemistry. Generally, the synthesis of such compounds involves multi-step processes, often starting from commercially available substituted benzaldehydes or phenols. Standard synthetic routes for analogous phenylglycines include the Strecker synthesis or variations thereof, which involve the reaction of an aldehyde or ketone with ammonia and cyanide, followed by hydrolysis. Another common approach is the Bucherer-Bergs reaction, which utilizes a cyanohydrin, ammonia, and carbon dioxide. The specific route for CHPG would have been adapted to incorporate the chloro and hydroxyl substitutions on the phenyl ring.

Pharmacological Properties

CHPG is an orthosteric agonist, meaning it binds to the same site as the endogenous ligand, glutamate, on the mGluR5. Its selectivity for mGluR5 over other mGluR subtypes, particularly mGluR1, has been a key feature, although some studies have suggested that at higher concentrations, it may also activate mGluR1.

Quantitative Pharmacological Data

The following table summarizes key quantitative data for (RS)-2-chloro-5-hydroxyphenylglycine from various studies.

ParameterReceptor/SystemValueReference
EC50 mGluR5a (Calcium mobilization in CHO cells)750 µM[2]
Ki mGluR1a (in transfected HEK293 cells)0.9 µM[2]
Ki mGluR5a (in transfected HEK293 cells)3.9 µM[2]

Signaling Pathways

Activation of mGluR5 by CHPG initiates a cascade of intracellular signaling events. As a Gq/11-coupled receptor, its primary signaling pathway involves the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

Gq/11 Signaling Pathway

Gq_Signaling_Pathway CHPG (RS)-2-chloro-5- hydroxyphenylglycine (CHPG) mGluR5 mGluR5 CHPG->mGluR5 Binds to Gq Gαq/11 mGluR5->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Downstream Downstream Cellular Responses Ca2->Downstream PKC->Downstream

Caption: Gq/11 signaling pathway activated by CHPG.

ERK and Akt Signaling Pathways

Beyond the canonical Gq pathway, mGluR5 activation by CHPG has been shown to modulate other important intracellular signaling cascades, including the Extracellular signal-regulated kinase (ERK) and the Protein Kinase B (Akt) pathways. These pathways are crucial for regulating a wide range of cellular processes, including gene expression, cell proliferation, and survival.

ERK_Akt_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CHPG CHPG mGluR5 mGluR5 CHPG->mGluR5 Gq Gαq/11 mGluR5->Gq PI3K PI3K Gq->PI3K Activates Ras Ras Gq->Ras Activates Akt Akt (PKB) PI3K->Akt Transcription Gene Transcription (Cell Survival, Plasticity) Akt->Transcription Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription

Caption: CHPG-mediated activation of ERK and Akt pathways.

Experimental Protocols

Detailed experimental protocols for the synthesis and pharmacological characterization of (RS)-2-chloro-5-hydroxyphenylglycine are critical for its use in research.

Synthesis of (RS)-2-chloro-5-hydroxyphenylglycine (General Approach)

Materials:

  • 2-chloro-5-hydroxybenzaldehyde

  • Ammonium chloride (NH4Cl)

  • Sodium cyanide (NaCN)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Methanol

  • Water

Procedure:

  • Formation of the α-aminonitrile:

    • Dissolve 2-chloro-5-hydroxybenzaldehyde in methanol.

    • Add an aqueous solution of ammonium chloride and sodium cyanide to the aldehyde solution.

    • Stir the reaction mixture at room temperature for several hours to overnight. The reaction progress can be monitored by thin-layer chromatography (TLC).

    • The intermediate α-amino-2-(2-chloro-5-hydroxyphenyl)acetonitrile is formed.

  • Hydrolysis of the α-aminonitrile:

    • Acidify the reaction mixture with concentrated hydrochloric acid.

    • Heat the mixture to reflux for several hours to hydrolyze the nitrile group to a carboxylic acid.

    • After cooling, neutralize the reaction mixture with a base, such as sodium hydroxide, to the isoelectric point of the amino acid to precipitate the product.

  • Purification:

    • Collect the crude (RS)-2-chloro-5-hydroxyphenylglycine by filtration.

    • Wash the solid with cold water and then with a non-polar solvent like diethyl ether to remove organic impurities.

    • Recrystallize the crude product from a suitable solvent system, such as water/ethanol, to obtain the purified racemic mixture.

Note: This is a generalized protocol and the specific reaction conditions, such as temperature, reaction time, and purification methods, would need to be optimized.

In Vitro Pharmacology: Calcium Mobilization Assay

This assay is used to determine the functional activity of CHPG at Gq-coupled receptors like mGluR5 by measuring changes in intracellular calcium concentration.

Materials:

  • Chinese Hamster Ovary (CHO) cells stably expressing the human mGluR5a receptor.

  • Cell culture medium (e.g., DMEM/F-12) with fetal bovine serum and appropriate selection antibiotics.

  • Fluo-4 AM or other calcium-sensitive fluorescent dye.

  • (RS)-2-chloro-5-hydroxyphenylglycine (CHPG) stock solution.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Fluorometric imaging plate reader (FLIPR) or fluorescence microscope.

Procedure:

  • Cell Culture:

    • Culture the mGluR5a-CHO cells in T-75 flasks until they reach 80-90% confluency.

    • Seed the cells into 96-well black-walled, clear-bottom plates at an appropriate density and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye (e.g., Fluo-4 AM) in the assay buffer.

    • Remove the culture medium from the cells and add the loading buffer.

    • Incubate the plate at 37°C for 1 hour in the dark to allow the dye to enter the cells.

  • Compound Addition and Measurement:

    • Wash the cells with assay buffer to remove excess dye.

    • Prepare serial dilutions of CHPG in the assay buffer.

    • Place the plate in the FLIPR instrument.

    • Initiate fluorescence reading to establish a baseline.

    • Add the different concentrations of CHPG to the wells.

    • Continue to measure the fluorescence intensity over time to detect the increase in intracellular calcium triggered by receptor activation.

  • Data Analysis:

    • The change in fluorescence is proportional to the change in intracellular calcium concentration.

    • Plot the peak fluorescence response against the logarithm of the CHPG concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Conclusion

The discovery of (RS)-2-chloro-5-hydroxyphenylglycine was a pivotal moment in the pharmacology of metabotropic glutamate receptors. Its selectivity for mGluR5 provided researchers with a crucial tool to dissect the complex roles of this receptor in the central nervous system. The subsequent characterization of its signaling pathways and pharmacological properties has contributed significantly to our understanding of glutamatergic neurotransmission and its implications for drug discovery in the context of neurological and psychiatric disorders. The experimental protocols outlined here provide a framework for the synthesis and functional evaluation of this important research compound.

References

Foundational

2-Chloro-5-hydroxyphenylglycine (CHPG): A Technical Guide for Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide provides a comprehensive overview of 2-Chloro-5-hydroxyphenylglycine (CHPG), a key pharmacological tool in the field of neuros...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 2-Chloro-5-hydroxyphenylglycine (CHPG), a key pharmacological tool in the field of neuroscience. This document details its mechanism of action, summarizes key quantitative data, provides illustrative experimental protocols, and visualizes associated signaling pathways and experimental workflows.

Core Concepts: Mechanism of Action and Selectivity

2-Chloro-5-hydroxyphenylglycine (CHPG) is a synthetic phenylglycine derivative that functions as an agonist for metabotropic glutamate receptors (mGluRs). It is primarily recognized as a selective agonist for the mGluR5 subtype, belonging to the Group I mGluRs. However, the selectivity of CHPG has been a subject of discussion in the scientific literature. While some studies have reported CHPG to be highly selective for mGluR5 over the closely related mGluR1, other research suggests that it can activate both mGluR1 and mGluR5 with similar potency and efficacy. This makes it crucial for researchers to consider the experimental context and potentially employ subtype-selective antagonists to dissect the specific receptor contributions to observed effects.

Group I mGluRs, including mGluR1 and mGluR5, are G-protein coupled receptors (GPCRs) that couple to Gαq/11 proteins. Upon activation, they stimulate phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These signaling cascades modulate a wide array of neuronal functions, including synaptic plasticity, neuronal excitability, and neurotransmitter release.

Quantitative Data Summary

The following table summarizes the reported potency of CHPG on mGluR subtypes from various experimental systems. This data highlights the variability in observed efficacy and underscores the importance of empirical validation in specific experimental models.

Receptor SubtypeExperimental SystemPotency (EC₅₀)Reference
mGluR5bRat Superior Cervical Ganglion (SCG) Neurons~60 µM[1][2]
mGluR1aRat Superior Cervical Ganglion (SCG) Neurons80 µM[1]
mGluR1bRat Superior Cervical Ganglion (SCG) Neurons39 µM[1]
mGluR5aChinese Hamster Ovary (CHO) Cells750 µM
mGluR2Rat Superior Cervical Ganglion (SCG) NeuronsNo effect at 1 mM[1][2]
mGluR4Rat Superior Cervical Ganglion (SCG) NeuronsNo effect at 1 mM[1][2]

Signaling Pathways

CHPG, through the activation of mGluR5 and potentially mGluR1, modulates several downstream signaling pathways implicated in neuroprotection and cellular differentiation.

ERK and Akt Signaling Pathways

Activation of mGluR5 by CHPG has been shown to promote neuroprotection, in part, through the activation of the Extracellular signal-Regulated Kinase (ERK) and Akt signaling pathways. These pathways are critical regulators of cell survival, proliferation, and apoptosis.

CHPG_ERK_Akt_Signaling CHPG CHPG mGluR5 mGluR5 CHPG->mGluR5 Gq11 Gαq/11 mGluR5->Gq11 PI3K PI3K mGluR5->PI3K PLC PLC Gq11->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC DAG->PKC Ras Ras PKC->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Neuroprotection Neuroprotection (↓Apoptosis, ↑Survival) ERK->Neuroprotection Akt Akt PI3K->Akt Akt->Neuroprotection

CHPG-activated mGluR5 signaling leading to neuroprotection.
TSG-6/NF-κB Signaling Pathway

CHPG has also been implicated in the attenuation of neuroinflammation. This is mediated, in part, by the upregulation of Tumor Necrosis Factor-Stimulated Gene-6 (TSG-6), which subsequently inhibits the pro-inflammatory Nuclear Factor-kappa B (NF-κB) signaling pathway.

CHPG_TSG6_NFkB_Signaling CHPG CHPG mGluR5 mGluR5 CHPG->mGluR5 Upstream Upstream Signaling mGluR5->Upstream TSG6 ↑ TSG-6 Expression Upstream->TSG6 NFkB_pathway NF-κB Pathway TSG6->NFkB_pathway inhibits Inflammation ↓ Neuroinflammation NFkB_pathway->Inflammation

Anti-inflammatory action of CHPG via the TSG-6/NF-κB pathway.

Experimental Protocols

The following sections provide generalized protocols for common experimental applications of CHPG in neuroscience research. Researchers should optimize these protocols for their specific cell types, experimental conditions, and research questions.

In Vitro Neuroprotection Assay in Primary Neuronal Cultures

This protocol describes a method to assess the neuroprotective effects of CHPG against excitotoxicity in primary cortical neurons.

1. Materials:

  • Primary cortical neurons
  • Neurobasal medium supplemented with B27 and GlutaMAX
  • Poly-D-lysine coated plates
  • CHPG (2-Chloro-5-hydroxyphenylglycine)
  • NMDA (N-methyl-D-aspartate)
  • Lactate dehydrogenase (LDH) cytotoxicity assay kit
  • Live/Dead cell viability assay kit (e.g., Calcein-AM/Ethidium Homodimer-1)
  • Phosphate-buffered saline (PBS)

2. Procedure:

  • Cell Plating: Plate primary cortical neurons on poly-D-lysine coated 96-well plates at a density of 1 x 10⁵ cells/well and culture for 7-10 days in vitro (DIV).
  • CHPG Pre-treatment: Prepare a stock solution of CHPG in sterile water or a suitable vehicle. On the day of the experiment, dilute CHPG to the desired final concentrations (e.g., 10, 50, 100, 500 µM) in pre-warmed culture medium. Remove the old medium from the cells and replace it with the CHPG-containing medium. Incubate for 30 minutes to 1 hour at 37°C.
  • Induction of Excitotoxicity: Prepare a stock solution of NMDA. Add NMDA to the wells to a final concentration of 100 µM to induce excitotoxicity. Include control wells with no NMDA and wells with NMDA but no CHPG.
  • Incubation: Incubate the plates for 24 hours at 37°C.
  • Assessment of Cell Death:
  • LDH Assay: Collect the supernatant from each well and measure LDH release according to the manufacturer's instructions.
  • Live/Dead Staining: Wash the cells with PBS and stain with Calcein-AM and Ethidium Homodimer-1 for 30 minutes. Image the wells using a fluorescence microscope.
  • Data Analysis: Quantify the percentage of cell death or viability relative to the control groups.

In Vivo Administration for Neuroprotection in a Rodent Model of Traumatic Brain Injury (TBI)

This protocol provides a general guideline for administering CHPG in a rodent model of TBI. Specifics of the TBI model (e.g., controlled cortical impact) should follow established procedures.

1. Materials:

  • Adult male Sprague-Dawley rats (250-300g)
  • CHPG
  • Sterile saline (0.9% NaCl) or other appropriate vehicle
  • Anesthetic (e.g., isoflurane)
  • Stereotaxic apparatus
  • Hamilton syringe

2. Procedure:

  • Animal Preparation: Anesthetize the rat and secure it in a stereotaxic frame.
  • TBI Induction: Induce TBI using a standardized method (e.g., controlled cortical impact).
  • CHPG Administration:
  • Route: Intracerebroventricular (ICV) injection is a common route for direct brain delivery.
  • Dosage: A range of doses should be tested. For example, a single injection of 250 nM CHPG in a volume of 5 µL can be administered.
  • Vehicle: Dissolve CHPG in sterile saline. A vehicle-only injection should be used as a control.
  • Timing: Administer CHPG 30 minutes post-TBI.
  • Post-operative Care: Suture the incision and provide post-operative care, including analgesics and monitoring for recovery.
  • Behavioral and Histological Analysis: At various time points post-injury (e.g., 1, 3, 7 days), assess neurological function using behavioral tests (e.g., Morris water maze, rotarod). At the end of the study, perfuse the animals and collect the brains for histological analysis (e.g., lesion volume measurement, immunohistochemistry for neuronal and glial markers).

Electrophysiological Recording of mGluR Activation in Brain Slices

This protocol outlines a method for recording the electrophysiological effects of CHPG on neurons in acute brain slices.

1. Materials:

  • Rodent (e.g., mouse or rat)
  • Vibrating microtome
  • Artificial cerebrospinal fluid (aCSF)
  • Recording chamber for brain slices
  • Patch-clamp rig with amplifier and data acquisition system
  • Glass microelectrodes
  • CHPG
  • Selective mGluR1 antagonist (e.g., LY367385)
  • Selective mGluR5 antagonist (e.g., MPEP)

2. Procedure:

  • Slice Preparation: Anesthetize the animal and perfuse with ice-cold, oxygenated aCSF. Rapidly dissect the brain and prepare acute coronal or sagittal slices (e.g., 300 µm thick) of the region of interest (e.g., hippocampus, cortex) using a vibratome.
  • Slice Recovery: Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
  • Recording: Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at a constant flow rate.
  • Patch-Clamp Recording: Obtain whole-cell patch-clamp recordings from visually identified neurons.
  • CHPG Application: After establishing a stable baseline recording, bath-apply CHPG at a known concentration (e.g., 100 µM) and record the changes in membrane potential, holding current, or synaptic responses.
  • Pharmacological Specificity: To confirm the involvement of specific mGluR subtypes, pre-incubate the slice with a selective antagonist (e.g., 50 µM LY367385 for mGluR1 or 10 µM MPEP for mGluR5) before co-applying CHPG.
  • Data Analysis: Analyze the electrophysiological data to quantify the effects of CHPG on neuronal properties.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for investigating the effects of CHPG on neuronal activity and survival.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Primary Neuronal Culture or Cell Line CHPG_Treatment CHPG Treatment (Dose-Response) Cell_Culture->CHPG_Treatment Functional_Assay Functional Assays (e.g., Electrophysiology, Ca²⁺ Imaging) CHPG_Treatment->Functional_Assay Viability_Assay Viability/Toxicity Assays (e.g., LDH, Live/Dead) CHPG_Treatment->Viability_Assay Data_Analysis Data Analysis and Interpretation Functional_Assay->Data_Analysis Viability_Assay->Data_Analysis Animal_Model Animal Model of Disease (e.g., TBI, Ischemia) CHPG_Admin CHPG Administration (Route, Dose, Timing) Animal_Model->CHPG_Admin Behavioral_Test Behavioral Testing CHPG_Admin->Behavioral_Test Histology Histological Analysis CHPG_Admin->Histology Behavioral_Test->Data_Analysis Histology->Data_Analysis

References

Exploratory

The Role of CHPG in Central Nervous System Studies: A Technical Guide

(S)-2-Chloro-5-hydroxyphenylglycine (CHPG) is a selective agonist for the metabotropic glutamate receptor 5 (mGluR5), a G-protein coupled receptor extensively expressed in the central nervous system (CNS). Its ability to...

Author: BenchChem Technical Support Team. Date: November 2025

(S)-2-Chloro-5-hydroxyphenylglycine (CHPG) is a selective agonist for the metabotropic glutamate receptor 5 (mGluR5), a G-protein coupled receptor extensively expressed in the central nervous system (CNS). Its ability to specifically activate mGluR5 has made it an invaluable tool for researchers investigating the diverse roles of this receptor in neuronal function, plasticity, and disease. This guide provides an in-depth overview of CHPG's mechanism of action, its applications in CNS studies, and detailed experimental protocols.

Core Mechanism of Action

CHPG exerts its effects by binding to and activating mGluR5. As a Group I mGluR, mGluR5 is typically coupled to the Gαq/11 G-protein. Upon activation by CHPG, Gαq/11 stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

  • IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+) stores.

  • DAG activates protein kinase C (PKC), which phosphorylates a wide range of downstream targets.

This signaling cascade can lead to various cellular responses, including modulation of ion channel activity, gene expression, and synaptic plasticity.

Signaling Pathway of CHPG-activated mGluR5

CHPG_mGluR5_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol CHPG CHPG mGluR5 mGluR5 CHPG->mGluR5 Binds to Gaq11 Gαq/11 mGluR5->Gaq11 Activates PLC PLC Gaq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers PKC PKC DAG->PKC Activates Downstream Downstream Cellular Responses PKC->Downstream Ca_release->Downstream in_vitro_workflow start Start: Plate Primary Cortical Neurons pretreatment Pre-treat with CHPG (e.g., 1 mM) or Vehicle start->pretreatment injury Induce Traumatic Injury pretreatment->injury incubation Incubate (e.g., 24 hours) injury->incubation assessment Assess Cell Death (LDH, Apoptosis Assays) incubation->assessment analysis Data Analysis: Compare CHPG vs. Vehicle assessment->analysis end End: Determine Neuroprotective Effect analysis->end

Foundational

An In-depth Technical Guide to 2-Chloro-5-hydroxyphenylglycine: An mGluR5 Agonist

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 2-Chloro-5-hydroxyphenylglycine (CHPG), a selective agonist of the metabotropic glutamate...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-5-hydroxyphenylglycine (CHPG), a selective agonist of the metabotropic glutamate receptor 5 (mGluR5). This document consolidates critical data on its chemical properties, biological activity, and the signaling pathways it modulates. Detailed summaries of experimental methodologies are provided to facilitate further research and development.

Chemical Identity and Properties

2-Chloro-5-hydroxyphenylglycine is a phenylglycine derivative that has become a valuable pharmacological tool for studying the function of mGluR5. Its fundamental properties are summarized below.

PropertyValueReference
CAS Number 170846-74-9N/A
Molecular Formula C₈H₈ClNO₃N/A
Molecular Weight 201.61 g/mol N/A
IUPAC Name (RS)-2-amino-2-(2-chloro-5-hydroxyphenyl)acetic acidN/A
Synonyms CHPG, ChlorohydroxyphenylglycineN/A
Solubility Soluble in 1 M NaOH. The sodium salt is soluble to 50 mM in water and DMSO.N/A
Chemical Structure Chemical structure of 2-Chloro-5-hydroxyphenylglycineN/A

Biological Activity and Quantitative Data

CHPG is a selective agonist for the metabotropic glutamate receptor 5 (mGluR5), a G-protein coupled receptor involved in modulating neuronal excitability and synaptic plasticity. While initially reported as highly selective for mGluR5 over mGluR1, some studies suggest it can also activate mGluR1 with similar potency.[1]

ParameterValueCell Type/Assay ConditionReference
EC₅₀ (mGluR5) ~60 µMCalcium current inhibition in rat superior cervical ganglion (SCG) neurons expressing mGluR5b.N/A
EC₅₀ (mGluR5a) 750 µMCalcium mobilization in CHO cells.N/A
Kᵢ (mGluR1a) 0.9 µMRadioligand binding assay in transfected HEK293 cells.N/A
Kᵢ (mGluR5a) 3.9 µMRadioligand binding assay in transfected HEK293 cells.N/A

Signaling Pathway

Activation of mGluR5 by an agonist such as 2-Chloro-5-hydroxyphenylglycine initiates a signal transduction cascade. This pathway is primarily coupled to Gq/G11 proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). The subsequent rise in intracellular Ca²⁺ and the presence of DAG activate protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to a cellular response.

mGluR5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space CHPG 2-Chloro-5-hydroxyphenylglycine (Agonist) mGluR5 mGluR5 CHPG->mGluR5 Binds to Gq Gq/G11 mGluR5->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 Produces DAG DAG PIP2->DAG Produces ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2+ Ca²⁺ ER->Ca2+ Releases Ca2+->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response Leads to

Caption: mGluR5 signaling pathway activated by 2-Chloro-5-hydroxyphenylglycine.

Experimental Protocols

Synthesis

A specific, detailed protocol for the synthesis of (RS)-2-chloro-5-hydroxyphenylglycine is not publicly detailed in the cited literature.[1] However, the synthesis of similar phenylglycine derivatives often involves the Strecker synthesis or related methods, starting from the corresponding benzaldehyde.

In Vitro Functional Assays

This assay measures the increase in intracellular calcium concentration following receptor activation.

  • Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human mGluR5a receptor.

  • Methodology Overview:

    • Cells are seeded in a multi-well plate and cultured to an appropriate confluency.

    • The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • A baseline fluorescence reading is taken.

    • 2-Chloro-5-hydroxyphenylglycine is added at various concentrations.

    • The change in fluorescence, corresponding to the increase in intracellular calcium, is measured over time using a fluorescence plate reader.

    • The data is analyzed to determine the EC₅₀ value.

This assay quantifies the accumulation of inositol phosphates, a downstream product of PLC activation.

  • Cell Line: HEK293 cells expressing the mGluR5 receptor.

  • Methodology Overview:

    • Cells are typically labeled with myo-[³H]inositol.

    • After labeling, the cells are treated with LiCl to inhibit inositol monophosphatase, leading to the accumulation of inositol phosphates.

    • The cells are then stimulated with different concentrations of 2-Chloro-5-hydroxyphenylglycine.

    • The reaction is stopped, and the cells are lysed.

    • Inositol phosphates are separated from free inositol using anion-exchange chromatography.

    • The amount of [³H]inositol phosphates is quantified by scintillation counting.

In Vivo Behavioral Studies

The effects of 2-Chloro-5-hydroxyphenylglycine on behavior can be assessed in rodent models.

  • Animal Model: Male mice.

  • Methodology Overview (for assessing effects on agonistic behavior):

    • Mice are individually housed to induce territorial aggression.

    • 2-Chloro-5-hydroxyphenylglycine is administered intraperitoneally (i.p.) at various doses.

    • After a set period (e.g., 30 minutes), an anosmic "intruder" mouse is introduced into the resident's cage.

    • The social interaction is recorded for a defined duration (e.g., 10 minutes).

    • Behavioral parameters such as latency to attack, number of attacks, and time spent in aggressive postures are scored by a trained observer.

Experimental Workflow

The following diagram illustrates a typical workflow for the characterization of an mGluR5 agonist like 2-Chloro-5-hydroxyphenylglycine.

Experimental_Workflow Start Start: Compound Synthesis In_Vitro_Screening In Vitro Screening (e.g., Calcium Mobilization) Start->In_Vitro_Screening Dose_Response Dose-Response Curve Generation (EC₅₀) In_Vitro_Screening->Dose_Response Selectivity_Assay Selectivity Assays (vs. other mGluRs) Dose_Response->Selectivity_Assay Binding_Assay Binding Affinity Determination (Kᵢ) Selectivity_Assay->Binding_Assay In_Vivo_Testing In Vivo Testing Binding_Assay->In_Vivo_Testing Pharmacokinetics Pharmacokinetic Studies (ADME) In_Vivo_Testing->Pharmacokinetics Behavioral_Studies Behavioral Models (e.g., Anxiety, Cognition) In_Vivo_Testing->Behavioral_Studies Data_Analysis Data Analysis & Interpretation Pharmacokinetics->Data_Analysis Behavioral_Studies->Data_Analysis Conclusion Conclusion: Lead Candidate Data_Analysis->Conclusion

Caption: A generalized experimental workflow for agonist characterization.

References

Exploratory

An In-depth Technical Guide to the Pharmacology of (RS)-2-Chloro-5-hydroxyphenylglycine (CHPG)

For Researchers, Scientists, and Drug Development Professionals (RS)-2-Chloro-5-hydroxyphenylglycine (CHPG) is a synthetic phenylglycine derivative that has been instrumental in elucidating the physiological and pathophy...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(RS)-2-Chloro-5-hydroxyphenylglycine (CHPG) is a synthetic phenylglycine derivative that has been instrumental in elucidating the physiological and pathophysiological roles of the metabotropic glutamate receptor 5 (mGluR5). This guide provides a comprehensive overview of the pharmacology of CHPG, including its receptor binding profile, downstream signaling cascades, and detailed experimental protocols for its characterization.

Core Pharmacology and Mechanism of Action

CHPG is a selective agonist for the mGluR5, a G-protein coupled receptor (GPCR) belonging to Group I of the metabotropic glutamate receptors.[1] While initially considered highly selective for mGluR5, subsequent studies have revealed that CHPG can also activate mGluR1, another Group I mGluR, with similar potency, although it shows no activity at Group II (mGluR2/3) or Group III (mGluR4/6/7/8) receptors.[2][3]

Activation of mGluR5 by CHPG initiates a cascade of intracellular signaling events, primarily through the coupling to Gq/11 proteins.[4][5][6][7] This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5][6][7] IP3 diffuses through the cytoplasm to bind to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[5][6] The elevation of intracellular Ca2+ and the presence of DAG collectively activate protein kinase C (PKC).

Beyond this canonical pathway, CHPG-induced mGluR5 activation has been shown to modulate several other critical signaling pathways, including the Extracellular signal-Regulated Kinase (ERK) and the Akt (Protein Kinase B) pathways, which are pivotal in regulating cell survival, proliferation, and neuroprotection.[4][8][9]

Quantitative Data

The following tables summarize the key quantitative parameters of CHPG activity from various studies. It is important to note that values can vary depending on the experimental system (e.g., cell line, tissue preparation) and assay conditions.

Parameter Receptor Value Cell Type/System Reference
EC50 mGluR5a750 µMCHO cells[10]
EC50 mGluR5b~60 µMRat Superior Cervical Ganglion (SCG) neurons[2]
EC50 mGluR1a80 µMRat SCG neurons[2]
EC50 mGluR1b39 µMRat SCG neurons[2]

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.

Signaling Pathways

The activation of mGluR5 by CHPG triggers a complex network of intracellular signaling cascades. The primary and subsequent pathways are detailed below.

Gq/PLC/IP3/DAG Signaling Pathway

This is the canonical signaling pathway for Group I mGluRs.

Gq_PLC_Pathway CHPG CHPG mGluR5 mGluR5 CHPG->mGluR5 Gq Gq mGluR5->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ ER->Ca2 releases Ca2->PKC co-activates Downstream Downstream Cellular Effects PKC->Downstream phosphorylates targets

CHPG-induced Gq/PLC signaling cascade.
ERK/MAPK Signaling Pathway

The activation of the ERK/MAPK pathway by CHPG is crucial for its neuroprotective effects.

ERK_MAPK_Pathway CHPG CHPG mGluR5 mGluR5 CHPG->mGluR5 Gq Gq mGluR5->Gq PLC PLC Gq->PLC PKC PKC PLC->PKC Raf Raf PKC->Raf activates Ras Ras Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK1/2 MEK->ERK phosphorylates Transcription Transcription Factors (e.g., CREB) ERK->Transcription phosphorylates Gene Gene Expression (Neuroprotection, Plasticity) Transcription->Gene

Activation of the ERK/MAPK pathway by CHPG.
Akt Signaling Pathway

The PI3K/Akt pathway is another key mediator of the pro-survival effects of CHPG.

Akt_Pathway CHPG CHPG mGluR5 mGluR5 CHPG->mGluR5 GPCR_coupling G-protein Coupling mGluR5->GPCR_coupling PI3K PI3K GPCR_coupling->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt (PKB) PIP3->Akt recruits to membrane PDK1 PDK1 PDK1->Akt phosphorylates Apoptosis Pro-apoptotic Proteins (e.g., Bad) Akt->Apoptosis inhibits Survival Cell Survival

CHPG-mediated activation of the Akt signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pharmacology of CHPG.

Primary Cortical Neuron Culture

Objective: To establish a primary neuronal culture for in vitro studies of CHPG's effects.

Materials:

  • E15-E18 timed-pregnant Sprague-Dawley rats or C57BL/6 mice

  • Hibernate-E medium (Thermo Fisher Scientific)

  • B-27 Supplement (Thermo Fisher Scientific)

  • Neurobasal Medium (Thermo Fisher Scientific)

  • GlutaMAX (Thermo Fisher Scientific)

  • Papain and DNase I

  • Poly-D-lysine or Poly-L-ornithine

  • Laminin

  • Standard cell culture dishes, plates, and reagents

Procedure:

  • Coat culture surfaces with poly-D-lysine or poly-L-ornithine overnight at 37°C, followed by washing and coating with laminin for at least 2 hours.

  • Euthanize the pregnant dam according to approved institutional animal care and use committee (IACUC) protocols.

  • Dissect the cortices from the embryonic brains in ice-cold Hibernate-E medium.

  • Mince the cortical tissue and incubate with papain and DNase I at 37°C for 15-30 minutes to dissociate the tissue.

  • Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

  • Centrifuge the cell suspension and resuspend the pellet in Neurobasal medium supplemented with B-27 and GlutaMAX.

  • Plate the neurons onto the coated culture surfaces at a desired density (e.g., 1x10^6 cells/well in a 6-well plate).

  • Incubate the cultures at 37°C in a humidified 5% CO2 incubator. Change half of the medium every 2-3 days.

Lactate Dehydrogenase (LDH) Assay for Neuroprotection

Objective: To quantify the neuroprotective effect of CHPG against an insult (e.g., glutamate excitotoxicity, oxidative stress).

Materials:

  • Primary cortical neurons (cultured as described above)

  • CHPG

  • Neurotoxic insult (e.g., glutamate, H2O2)

  • LDH cytotoxicity assay kit (e.g., from Promega, Roche, or Thermo Fisher Scientific)

  • 96-well plates

  • Plate reader

Procedure:

  • Plate primary cortical neurons in 96-well plates.

  • After 7-10 days in vitro, pre-treat the neurons with various concentrations of CHPG for a specified time (e.g., 1 hour).

  • Induce neuronal injury by adding the neurotoxic agent. Include control wells with no treatment, CHPG alone, and insult alone.

  • After the desired incubation period (e.g., 24 hours), collect the culture supernatant.

  • Perform the LDH assay according to the manufacturer's protocol. This typically involves adding a reaction mixture containing lactate, NAD+, and a tetrazolium salt to the supernatant.

  • Measure the absorbance at the appropriate wavelength (usually 490 nm) using a plate reader.

  • Calculate the percentage of LDH release relative to control wells treated with a lysis buffer (representing 100% cell death).

Western Blot for Phosphorylated ERK (p-ERK) and Akt (p-Akt)

Objective: To determine the effect of CHPG on the activation of the ERK and Akt signaling pathways.

Materials:

  • Primary cortical neurons or a suitable cell line (e.g., PC12, SH-SY5Y)

  • CHPG

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-p-ERK1/2, anti-total-ERK1/2, anti-p-Akt (Ser473), anti-total-Akt, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Treat cultured cells with CHPG for various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Lyse the cells in ice-cold lysis buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-p-ERK1/2) overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the ECL substrate.

  • Capture the chemiluminescent signal using an imaging system.

  • Strip the membrane and re-probe for total ERK/Akt and the loading control to normalize the data.

In Vivo Traumatic Brain Injury (TBI) Model

Objective: To evaluate the neuroprotective effects of CHPG in a rodent model of TBI.

Materials:

  • Adult male Sprague-Dawley rats or C57BL/6 mice

  • Anesthesia (e.g., isoflurane)

  • Stereotaxic frame

  • Controlled cortical impact (CCI) device or fluid percussion injury (FPI) device

  • CHPG solution for injection (e.g., intracerebroventricular or intraperitoneal)

  • Surgical instruments

  • Post-operative care supplies

Procedure:

  • Anesthetize the animal and secure it in a stereotaxic frame.

  • Perform a craniotomy over the desired brain region (e.g., parietal cortex).

  • Induce TBI using a CCI or FPI device with defined parameters (e.g., impact velocity, depth, pressure).

  • Administer CHPG at a specific time point relative to the injury (e.g., 30 minutes post-TBI).

  • Suture the scalp and provide post-operative care, including analgesics and hydration.

  • At various time points post-injury (e.g., 24 hours, 7 days), assess neurological function (e.g., motor and cognitive tests).

  • At the end of the study, euthanize the animals and collect the brains for histological analysis (e.g., lesion volume measurement, immunohistochemistry for neuronal death and inflammation).

Experimental Workflow Diagram

Experimental_Workflow cluster_InVitro In Vitro Studies cluster_InVivo In Vivo Studies Neuron_Culture Primary Neuron Culture CHPG_Treatment_Vitro CHPG Treatment Neuron_Culture->CHPG_Treatment_Vitro Cytotoxicity_Assay LDH Assay for Neuroprotection CHPG_Treatment_Vitro->Cytotoxicity_Assay Western_Blot Western Blot for p-ERK and p-Akt CHPG_Treatment_Vitro->Western_Blot Data_Analysis Data Analysis and Interpretation Cytotoxicity_Assay->Data_Analysis Western_Blot->Data_Analysis TBI_Model Traumatic Brain Injury Model CHPG_Admin CHPG Administration TBI_Model->CHPG_Admin Behavioral Behavioral Assessment CHPG_Admin->Behavioral Histology Histological Analysis Behavioral->Histology Histology->Data_Analysis

Workflow for in vitro and in vivo studies of CHPG.

This in-depth guide provides a solid foundation for understanding and investigating the pharmacology of CHPG. The provided data, pathway diagrams, and experimental protocols are intended to be a valuable resource for researchers in neuroscience and drug development.

References

Foundational

CHPG: A Technical Guide for Studying Metabotropic Glutamate Receptors

For Researchers, Scientists, and Drug Development Professionals (RS)-2-Chloro-5-hydroxyphenylglycine (CHPG) is a commercially available, water-soluble compound that has been widely utilized as a pharmacological tool to i...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(RS)-2-Chloro-5-hydroxyphenylglycine (CHPG) is a commercially available, water-soluble compound that has been widely utilized as a pharmacological tool to investigate the function of metabotropic glutamate receptors (mGluRs), particularly the Group I mGluRs. This guide provides an in-depth overview of CHPG's pharmacological properties, experimental applications, and the signaling pathways it modulates, serving as a comprehensive resource for researchers in neuroscience and drug development.

Core Concepts: CHPG as a Group I mGluR Agonist

Initially characterized as a selective agonist for the metabotropic glutamate receptor 5 (mGluR5), subsequent research has revealed that CHPG also activates metabotropic glutamate receptor 1 (mGluR1) with similar potency.[1][2] This makes CHPG a valuable tool for studying the collective roles of Group I mGluRs, which are implicated in a variety of physiological and pathological processes, including synaptic plasticity, learning and memory, and neurodegenerative diseases.[3][4] CHPG exerts its effects as an orthosteric agonist, meaning it binds to the same site as the endogenous ligand, glutamate.[2]

Quantitative Data: Potency and Efficacy of CHPG

The potency and efficacy of CHPG can vary depending on the expression system and the specific assay used. The following table summarizes key quantitative data from the literature.

ReceptorAssayParameterValue (µM)Reference
mGluR5bCalcium Current InhibitionEC50~60[1][2]
mGluR1aCalcium Current InhibitionEC50~70[2]
mGluR1bCalcium Current InhibitionEC50~100[2]
mGluR2Calcium Current InhibitionActivityNo effect at 1000 µM[1][2]
mGluR4Calcium Current InhibitionActivityNo effect at 1000 µM[1][2]

Signaling Pathways Modulated by CHPG

Activation of Group I mGluRs by CHPG initiates a cascade of intracellular signaling events. The canonical pathway involves the coupling to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[1][4][5]

Beyond this primary pathway, evidence suggests that Group I mGluRs can also couple to other G-proteins, such as Gi/o, and modulate additional downstream effectors, including the extracellular signal-regulated kinase (ERK) and Akt pathways.[2][3][4] This pleiotropic signaling capacity underlies the diverse cellular responses mediated by CHPG.

CHPG_Signaling_Pathways cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum CHPG CHPG mGluR Group I mGluR (mGluR1/mGluR5) CHPG->mGluR Binds to Gq11 Gq/11 mGluR->Gq11 Activates Gio Gi/o mGluR->Gio Activates Akt Akt mGluR->Akt Activates PLC PLC Gq11->PLC Activates ERK ERK Gio->ERK Modulates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates ER Ca²⁺ Stores IP3->ER Stimulates Release PKC PKC DAG->PKC Activates Ca2 Ca²⁺ Cellular_Response Cellular Response (e.g., Gene Expression, Ion Channel Modulation) Ca2->Cellular_Response PKC->ERK Activates ERK->Cellular_Response Akt->Cellular_Response ER->Ca2

Caption: Signaling pathways activated by CHPG through Group I mGluRs.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure changes in ion channel activity in response to CHPG application.

Objective: To record CHPG-induced modulation of voltage-gated calcium channels or other ion channels in cultured neurons or brain slices.

Methodology:

  • Preparation of Cells:

    • Culture primary neurons on glass coverslips or prepare acute brain slices from rodents.

    • Maintain cells in an appropriate culture medium or artificial cerebrospinal fluid (aCSF).

  • Recording Setup:

    • Transfer a coverslip with cultured neurons or a brain slice to the recording chamber of an upright or inverted microscope.

    • Continuously perfuse the chamber with aCSF.

    • Use a glass micropipette filled with an internal solution (e.g., containing K-gluconate, HEPES, Mg-ATP, and Na-GTP) as the recording electrode.

  • Establishing Whole-Cell Configuration:

    • Under visual guidance, approach a neuron with the micropipette and apply gentle suction to form a high-resistance seal (GΩ seal).

    • Rupture the cell membrane within the pipette tip by applying a brief pulse of negative pressure to achieve the whole-cell configuration.

  • Data Acquisition:

    • Clamp the cell at a holding potential (e.g., -70 mV).

    • Apply voltage steps to elicit ion currents (e.g., a step to +10 mV to activate calcium channels).

    • Record baseline currents.

    • Bath-apply CHPG at various concentrations and record the resulting changes in current amplitude.

    • Wash out CHPG to observe the reversal of the effect.

  • Data Analysis:

    • Measure the peak current amplitude before, during, and after CHPG application.

    • Calculate the percentage of inhibition or potentiation of the current.

    • Construct a dose-response curve to determine the EC50 of CHPG.

Calcium Imaging

This method allows for the visualization of changes in intracellular calcium concentration following CHPG-mediated mGluR activation.

Objective: To measure CHPG-induced intracellular calcium transients in cultured cells.

Methodology:

  • Cell Preparation and Dye Loading:

    • Plate cells on glass-bottom dishes.

    • Load the cells with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM or Fluo-4 AM) by incubating them in a solution containing the dye for 30-60 minutes at 37°C.

    • Wash the cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution, HBSS) to remove excess dye.

  • Imaging Setup:

    • Place the dish on the stage of an inverted fluorescence microscope equipped with a camera and appropriate filter sets for the chosen dye.

    • Continuously perfuse the cells with the physiological salt solution.

  • Image Acquisition:

    • Acquire baseline fluorescence images.

    • Apply CHPG to the perfusion solution.

    • Record time-lapse images to capture the change in fluorescence intensity over time.

    • For ratiometric dyes like Fura-2, acquire images at two excitation wavelengths (e.g., 340 nm and 380 nm) and a single emission wavelength (e.g., 510 nm).

  • Data Analysis:

    • Select regions of interest (ROIs) corresponding to individual cells.

    • Measure the fluorescence intensity within each ROI for each time point.

    • For single-wavelength dyes (e.g., Fluo-4), express the change in fluorescence as a ratio of the baseline fluorescence (ΔF/F).

    • For ratiometric dyes (e.g., Fura-2), calculate the ratio of the fluorescence intensities at the two excitation wavelengths. This ratio is proportional to the intracellular calcium concentration.

    • Plot the change in fluorescence or the fluorescence ratio over time to visualize the calcium transient.

Experimental Workflow: In Vitro Study of CHPG

The following diagram illustrates a typical workflow for an in vitro experiment using CHPG to investigate its effects on neuronal function.

CHPG_Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Cell_Culture Primary Neuron Culture or Brain Slice Preparation Assay_Selection Select Assay: Electrophysiology or Calcium Imaging Cell_Culture->Assay_Selection Reagent_Prep Prepare CHPG Solutions and Recording Buffers Reagent_Prep->Assay_Selection Data_Acquisition Acquire Baseline Data Assay_Selection->Data_Acquisition CHPG_Application Apply CHPG Data_Acquisition->CHPG_Application Record_Response Record Cellular Response CHPG_Application->Record_Response Washout Washout CHPG Record_Response->Washout Data_Processing Process Raw Data (e.g., measure peak currents, ΔF/F) Washout->Data_Processing Statistical_Analysis Perform Statistical Analysis Data_Processing->Statistical_Analysis Interpretation Interpret Results Statistical_Analysis->Interpretation

Caption: A generalized workflow for in vitro experiments using CHPG.

Conclusion

CHPG remains a cornerstone pharmacological tool for probing the function of Group I metabotropic glutamate receptors. While its dual agonism at both mGluR1 and mGluR5 should be considered in experimental design and data interpretation, its utility in elucidating the complex signaling and physiological roles of these receptors is undeniable. This guide provides a foundational framework for researchers to effectively employ CHPG in their investigations, from understanding its basic properties to implementing detailed experimental protocols.

References

Protocols & Analytical Methods

Method

Application Notes and Protocols for 2-Chloro-5-hydroxyphenylglycine (CHPG) Administration in Mice

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the in vivo administration of 2-Chloro-5-hydroxyphenylglycine (CHPG) in mice, a selective agonis...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration of 2-Chloro-5-hydroxyphenylglycine (CHPG) in mice, a selective agonist for the metabotropic glutamate receptor 5 (mGluR5) and, to a similar extent, mGluR1. This document outlines its applications in various mouse models of neurological and psychiatric disorders, detailed experimental protocols for its administration, and a summary of its known signaling pathways and effects.

Applications in Mouse Models

CHPG has been utilized in several in vivo mouse models to investigate the role of mGluR5 and mGluR1 in various physiological and pathological processes.

Neuroprotection and Myelination

In a cuprizone-induced model of demyelination, a condition that mimics some aspects of multiple sclerosis, CHPG administration has been shown to reduce the loss of myelin. This neuroprotective effect is thought to be mediated by the activation of mGluR5 on astrocytes, leading to the release of brain-derived neurotrophic factor (BDNF). BDNF, in turn, promotes the differentiation of oligodendrocyte precursor cells (OPCs) into mature, myelinating oligodendrocytes.[1][2]

Modulation of Aggressive Behavior

Studies in socially isolated male mice have demonstrated that CHPG can modulate aggressive behavior. Intraperitoneal administration of CHPG has been shown to have effects on the time spent in offensive behaviors, suggesting a role for group I mGluRs in the regulation of aggression.

Quantitative Data Summary

The following tables summarize the quantitative data from in vivo studies using CHPG in mice.

Application Mouse Model Administration Route Dosage Key Quantitative Findings Reference
MyelinationCuprizone-induced demyelinationNot specified in abstract30µM (in vitro on human cells)Increased percentage of mature oligodendrocytes (MBP+O4+/total O4+ cells).[1]
BehaviorSocial Isolation-induced AggressionIntraperitoneal (i.p.)0.75, 1.5, 3, 6, and 12 mg/kgDose-dependent effects on agonistic behaviors.

Note: Further in vivo quantitative data for mice is limited in the currently available literature. The 30µM dosage for myelination is from an in vitro study on human cells but is relevant to the in vivo application.

Experimental Protocols

Detailed methodologies for the preparation and administration of CHPG in mice are crucial for reproducible research.

Preparation of CHPG Solution for In Vivo Administration

For in vivo administration, CHPG is typically dissolved in a sterile, physiologically compatible vehicle.

  • Vehicle: Sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS) are common vehicles.

  • Preparation:

    • Weigh the desired amount of CHPG powder using an analytical balance.

    • In a sterile container, dissolve the CHPG powder in the chosen vehicle.

    • Vortex or sonicate briefly to ensure complete dissolution.

    • Adjust the pH of the solution to physiological range (7.2-7.4) if necessary, using sterile NaOH or HCl.

    • Sterile filter the final solution through a 0.22 µm syringe filter into a sterile vial.

Administration Routes

The choice of administration route depends on the desired target (central vs. peripheral) and the experimental design.

This is a common route for systemic administration.

  • Procedure:

    • Restrain the mouse appropriately.

    • Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and cecum.

    • Insert a 25-27 gauge needle at a 30-45 degree angle into the peritoneal cavity.

    • Aspirate gently to ensure the needle has not entered a blood vessel or organ.

    • Inject the CHPG solution slowly.

    • Withdraw the needle and return the mouse to its cage.

    • Monitor the animal for any adverse reactions.

This route delivers CHPG directly into the cerebrospinal fluid (CSF), bypassing the blood-brain barrier for central nervous system targets. This is a surgical procedure requiring anesthesia and stereotaxic equipment.

  • Procedure:

    • Anesthetize the mouse using an appropriate anesthetic agent.

    • Secure the mouse in a stereotaxic frame.

    • Make a midline incision on the scalp to expose the skull.

    • Identify the bregma, the intersection of the sagittal and coronal sutures.

    • Using a stereotaxic drill, create a small burr hole at the desired coordinates for the lateral ventricle.

    • Slowly lower a Hamilton syringe with a fine-gauge needle containing the CHPG solution to the target depth.

    • Infuse the CHPG solution at a slow and controlled rate.

    • Leave the needle in place for a few minutes post-injection to prevent backflow.

    • Slowly withdraw the needle and suture the scalp incision.

    • Provide post-operative care, including analgesics and monitoring for recovery.

Signaling Pathways and Mechanisms of Action

CHPG is an orthosteric agonist of group I metabotropic glutamate receptors, mGluR5 and mGluR1.[2] Activation of these G-protein coupled receptors initiates intracellular signaling cascades.

Primary Signaling Cascade

Activation of mGluR1 and mGluR5 by CHPG leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).

  • IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium stores.

  • DAG activates protein kinase C (PKC).

This primary signaling cascade can lead to a multitude of downstream cellular effects.

CHPG_Signaling_Pathway CHPG 2-Chloro-5-hydroxyphenylglycine (CHPG) mGluR1_5 mGluR1 / mGluR5 CHPG->mGluR1_5 Gq_11 Gq/11 mGluR1_5->Gq_11 PLC Phospholipase C (PLC) Gq_11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 hydrolysis DAG DAG PIP2->DAG hydrolysis Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC_activation Protein Kinase C (PKC) Activation DAG->PKC_activation Downstream Downstream Cellular Effects Ca_release->Downstream PKC_activation->Downstream Experimental_Workflow start Start animal_model Select/Generate Mouse Model start->animal_model randomization Randomize Mice into Treatment Groups animal_model->randomization chpg_prep Prepare CHPG Solution administration Administer CHPG (e.g., IP or ICV) chpg_prep->administration randomization->administration behavioral Behavioral Testing administration->behavioral biochemical Biochemical/Histological Analysis behavioral->biochemical data_analysis Data Analysis biochemical->data_analysis end End data_analysis->end

References

Application

Application Notes and Protocols for Preparing 2-Chloro-5-hydroxyphenylglycine Solutions with DMSO

For Researchers, Scientists, and Drug Development Professionals Introduction 2-Chloro-5-hydroxyphenylglycine (CHPG) is a selective agonist of the metabotropic glutamate receptor 5 (mGluR5), a G-protein coupled receptor i...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-hydroxyphenylglycine (CHPG) is a selective agonist of the metabotropic glutamate receptor 5 (mGluR5), a G-protein coupled receptor involved in various physiological and pathological processes in the central nervous system.[1][2][3] Its ability to modulate neuronal excitability and synaptic plasticity makes it a valuable tool in neuroscience research and a potential therapeutic agent for neurological disorders. These application notes provide detailed protocols for the preparation, storage, and use of CHPG solutions in Dimethyl Sulfoxide (DMSO), a common solvent for water-insoluble compounds in biological research.

Data Presentation

Chemical and Physical Properties
PropertyValueSource
Molecular Formula C₈H₈ClNO₃[1][4]
Molecular Weight 201.61 g/mol PubChem
Appearance Solid---
Solubility in DMSO Up to 50 mM[5]
Solubility of Sodium Salt in Water Up to 50 mM[5]
Recommended Working Concentrations
ApplicationRecommended Final DMSO ConcentrationSource
Cell Culture Assays ≤ 0.5% (v/v)[6]
Primary Cell Cultures ≤ 0.1% (v/v)[6]

Note: The optimal concentration of CHPG and DMSO should be determined empirically for each cell line and experimental condition, as high concentrations of DMSO can be cytotoxic.[6][7]

Experimental Protocols

Materials
  • 2-Chloro-5-hydroxyphenylglycine (CHPG) powder

  • Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): safety goggles, gloves, lab coat

Protocol 1: Preparation of a 50 mM CHPG Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution of CHPG in DMSO.

  • Preparation: In a sterile environment (e.g., a laminar flow hood), weigh out the required amount of CHPG powder. For example, to prepare 1 mL of a 50 mM stock solution, weigh out 10.08 mg of CHPG (Molecular Weight: 201.61 g/mol ).

  • Dissolution: Add the weighed CHPG powder to a sterile microcentrifuge tube. Add the desired volume of sterile DMSO (e.g., 1 mL).

  • Mixing: Tightly cap the tube and vortex thoroughly until the CHPG is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution, but avoid excessive heat.

  • Sterilization (Optional): If required for your application, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C in a dark, dry place. Properly stored, the stock solution should be stable for several months.

Protocol 2: Preparation of a Working Solution for Cell Culture

This protocol outlines the dilution of the DMSO stock solution into a cell culture medium to achieve the desired final concentration of CHPG while maintaining a low, non-toxic concentration of DMSO.

  • Thaw Stock Solution: Thaw a single aliquot of the 50 mM CHPG stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution in a sterile cell culture medium to achieve the desired final concentration. It is critical to maintain a final DMSO concentration below 0.5% (v/v) in the cell culture to avoid solvent-induced cytotoxicity. [6][7]

    • Example: To prepare a 100 µM working solution from a 50 mM stock, you can perform a 1:500 dilution. For instance, add 2 µL of the 50 mM stock solution to 998 µL of the cell culture medium. This will result in a final DMSO concentration of 0.2%.

  • Mixing: Gently mix the working solution by pipetting up and down.

  • Application: The freshly prepared working solution is now ready to be added to your cell cultures. Ensure that a vehicle control (cell culture medium with the same final concentration of DMSO without CHPG) is included in your experiments to account for any effects of the solvent.

Mandatory Visualizations

Signaling Pathway of mGluR5 Activation

mGluR5_Signaling_Pathway CHPG 2-Chloro-5-hydroxyphenylglycine (CHPG) mGluR5 mGluR5 CHPG->mGluR5 activates Gq Gq Protein mGluR5->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ Release ER->Ca2 induces Ca2->PKC co-activates Downstream Downstream Signaling (e.g., ERK, CREB) PKC->Downstream activates

Caption: mGluR5 signaling cascade initiated by CHPG.

Experimental Workflow for Preparing CHPG Working Solution

CHPG_Solution_Workflow start Start weigh Weigh CHPG Powder start->weigh dissolve Dissolve in DMSO to make 50 mM Stock weigh->dissolve vortex Vortex to Mix dissolve->vortex store Aliquot and Store Stock at -20°C/-80°C vortex->store thaw Thaw Stock Aliquot store->thaw dilute Dilute in Cell Culture Medium (Final DMSO ≤ 0.5%) thaw->dilute apply Apply to Cells dilute->apply end End apply->end

Caption: Workflow for CHPG solution preparation.

Safety Precautions

  • Always handle CHPG and DMSO in a well-ventilated area, preferably a chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

  • Avoid inhalation of the powder and contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.

  • Consult the Safety Data Sheet (SDS) for 2-Chloro-5-hydroxyphenylglycine and DMSO for complete safety information.

References

Method

Application Notes and Protocols for Electrophysiology Recording with 2-Chloro-5-hydroxyphenylglycine (CHPG)

For Researchers, Scientists, and Drug Development Professionals Introduction 2-Chloro-5-hydroxyphenylglycine (CHPG) is a potent and selective orthosteric agonist for group I metabotropic glutamate receptors (mGluRs), whi...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-hydroxyphenylglycine (CHPG) is a potent and selective orthosteric agonist for group I metabotropic glutamate receptors (mGluRs), which include mGluR1 and mGluR5.[1] While initially characterized as being highly selective for mGluR5, subsequent research has demonstrated that CHPG also activates mGluR1 with similar efficacy and potency.[1] These Gq/11-protein-coupled receptors are integral to the modulation of synaptic plasticity and neuronal excitability. Their activation initiates a cascade of intracellular signaling events, primarily through the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This signaling cascade results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC). Furthermore, CHPG-induced activation of group I mGluRs has been shown to engage other significant signaling pathways, including the extracellular signal-regulated kinase (ERK)/mitogen-activated protein kinase (MAPK) pathway, the Akt pathway, and Src family tyrosine kinases.

CHPG is a valuable pharmacological tool for investigating the physiological and pathophysiological roles of mGluR1 and mGluR5 in the central nervous system. It has been utilized in a variety of experimental paradigms, including the potentiation of N-methyl-D-aspartate (NMDA) receptor-mediated responses and the modulation of various ion channels. These application notes provide detailed protocols for the use of CHPG in electrophysiological studies, along with a summary of its effects on neuronal activity.

Data Presentation

The following tables summarize the quantitative effects of CHPG on various electrophysiological parameters as reported in the scientific literature.

Table 1: Dose-Response of CHPG on Ion Channel Currents

ParameterPreparationCHPG Concentration (µM)EffectReference
Calcium Current Inhibition (mGluR1a expressing SCG neurons)Isolated rat superior cervical ganglion (SCG) neurons30 - 3000Dose-dependent inhibition[1]
Calcium Current Inhibition (mGluR1b expressing SCG neurons)Isolated rat superior cervical ganglion (SCG) neurons30 - 3000Dose-dependent inhibition[1]

Table 2: Effects of CHPG on Synaptic Transmission

ParameterPreparationCHPG ConcentrationEffectReference
Spontaneous Excitatory Postsynaptic Current (sEPSC) FrequencyNeocortical slicesNot SpecifiedSignificant Increase
Miniature Excitatory Postsynaptic Current (mEPSC) AmplitudeNeocortical slicesNot SpecifiedSignificant Inhibition

Table 3: In Vivo and In Vitro Concentrations of CHPG

ApplicationPreparationCHPG Concentration/DoseObserved EffectReference
In Vivo NeuroprotectionCuprizone-treated mice10, 20, 40 mg/kg (i.p.)Increased BDNF and myelination at 40 mg/kg
In Vitro Oligodendrocyte DifferentiationHuman iPSC-derived and primary fetal brain cells30 µMIncreased percentage of mature oligodendrocytes[2]

Signaling Pathways

The following diagrams illustrate the primary signaling pathways activated by CHPG through group I metabotropic glutamate receptors.

CHPG_Signaling_Pathway CHPG CHPG mGluR1_5 mGluR1 / mGluR5 CHPG->mGluR1_5 Gq_11 Gq/11 mGluR1_5->Gq_11 PLC Phospholipase C (PLC) Gq_11->PLC PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER PKC Protein Kinase C (PKC) DAG->PKC Ca_release Intracellular Ca²⁺ Release ER->Ca_release Downstream Downstream Cellular Effects Ca_release->Downstream PKC->Downstream

Caption: CHPG-activated Gq/11 signaling cascade.

CHPG_Additional_Pathways CHPG CHPG mGluR1_5 mGluR1 / mGluR5 CHPG->mGluR1_5 G_protein_independent G-protein Independent Signaling mGluR1_5->G_protein_independent ERK_pathway ERK/MAPK Pathway mGluR1_5->ERK_pathway Akt_pathway Akt Pathway mGluR1_5->Akt_pathway Src_Kinase Src Kinase G_protein_independent->Src_Kinase NMDA_R NMDA Receptor Src_Kinase->NMDA_R phosphorylates Neuroprotection Neuroprotection & Synaptic Plasticity NMDA_R->Neuroprotection ERK_pathway->Neuroprotection Akt_pathway->Neuroprotection

Caption: Additional signaling pathways modulated by CHPG.

Experimental Protocols

Protocol 1: Preparation of Acute Brain Slices for Electrophysiology

This protocol describes the preparation of acute brain slices from rodents, a common preparation for studying the effects of CHPG on neuronal activity.

Materials:

  • Slicing Solution (Carbogenated, ice-cold):

    • 110 mM Choline Chloride

    • 25 mM NaHCO₃

    • 25 mM D-glucose

    • 2.5 mM KCl

    • 7 mM MgCl₂

    • 0.5 mM CaCl₂

    • 1.25 mM NaH₂PO₄

    • 11.5 mM Sodium Ascorbate

    • 3 mM Sodium Pyruvate

  • Artificial Cerebrospinal Fluid (aCSF) (Carbogenated):

    • 127 mM NaCl

    • 25 mM NaHCO₃

    • 25 mM D-glucose

    • 2.5 mM KCl

    • 1 mM MgCl₂

    • 2 mM CaCl₂

    • 1.25 mM NaH₂PO₄

  • Vibrating microtome (vibratome)

  • Dissection tools (scissors, forceps, spatula)

  • Petri dishes

  • Recovery chamber

  • Carbogen gas (95% O₂ / 5% CO₂)

Procedure:

  • Anesthetize the animal according to approved institutional protocols and rapidly decapitate.

  • Quickly dissect the brain and place it in ice-cold, carbogenated slicing solution.

  • Mount the brain on the vibratome stage using cyanoacrylate glue.

  • Submerge the mounted brain in the ice-cold, carbogenated slicing solution in the vibratome buffer tray.

  • Cut coronal or sagittal slices of the desired brain region (typically 250-350 µm thick).

  • Carefully transfer the slices to a recovery chamber containing carbogenated aCSF at 32-34°C.

  • Allow the slices to recover for at least 30-60 minutes before transferring to a holding chamber with carbogenated aCSF at room temperature. Slices can be maintained in the holding chamber for several hours.

Protocol 2: Whole-Cell Patch-Clamp Recording of CHPG Effects

This protocol outlines the general procedure for whole-cell patch-clamp recordings to investigate the effects of CHPG on neuronal properties.

Materials:

  • Prepared acute brain slices (from Protocol 1)

  • Patch-clamp rig (microscope, micromanipulator, amplifier, digitizer)

  • Recording chamber with perfusion system

  • Borosilicate glass capillaries for patch pipettes

  • Pipette puller

  • Internal (Pipette) Solution (example for K-gluconate based):

    • 115 mM K-Gluconate

    • 4 mM NaCl

    • 0.3 mM GTP-Na

    • 2 mM ATP-Mg

    • 40 mM HEPES

    • Adjust pH to 7.2 with KOH and osmolarity to ~290 mOsm

  • CHPG stock solution (e.g., 100 mM in dH₂O or NaOH, stored at -20°C)

  • Data acquisition and analysis software

Experimental Workflow Diagram:

Electrophysiology_Workflow start Start slice_prep Prepare Acute Brain Slice (Protocol 1) start->slice_prep transfer_slice Transfer Slice to Recording Chamber slice_prep->transfer_slice locate_cell Locate Target Neuron (e.g., Pyramidal Cell) transfer_slice->locate_cell obtain_seal Obtain Gigaohm Seal (Cell-Attached Mode) locate_cell->obtain_seal whole_cell Establish Whole-Cell Configuration obtain_seal->whole_cell baseline_rec Record Baseline Activity (Voltage- or Current-Clamp) whole_cell->baseline_rec apply_chpg Bath Apply CHPG (Desired Concentration) baseline_rec->apply_chpg record_effect Record Neuronal Response to CHPG apply_chpg->record_effect washout Washout CHPG with aCSF record_effect->washout record_recovery Record Recovery washout->record_recovery end End record_recovery->end

Caption: Workflow for CHPG electrophysiology experiment.

Procedure:

  • Preparation:

    • Prepare fresh internal solution and filter it.

    • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with internal solution.

    • Prepare different concentrations of CHPG in aCSF from the stock solution.

  • Recording:

    • Transfer a brain slice to the recording chamber and continuously perfuse with carbogenated aCSF at a rate of 2-3 ml/min at 30-32°C.

    • Under visual guidance (e.g., DIC microscopy), approach a target neuron with the patch pipette while applying positive pressure.

    • Once the pipette tip touches the cell membrane, release the positive pressure and apply gentle suction to form a gigaohm seal (>1 GΩ).

    • After establishing a stable seal, apply a brief pulse of negative pressure to rupture the membrane and achieve the whole-cell configuration.

  • Data Acquisition:

    • Current-Clamp: To study the effects of CHPG on neuronal excitability (e.g., firing rate, membrane potential), hold the cell in current-clamp mode.

      • Record baseline spontaneous or evoked firing activity in response to current injections.

      • Perfuse the slice with the desired concentration of CHPG and record the changes in firing frequency and membrane potential.

    • Voltage-Clamp: To investigate the effects of CHPG on synaptic currents or voltage-gated ion channels, hold the cell in voltage-clamp mode.

      • Hold the neuron at a specific membrane potential (e.g., -70 mV to record excitatory postsynaptic currents, EPSCs).

      • Record baseline synaptic activity.

      • Apply CHPG and record changes in the amplitude, frequency, and kinetics of synaptic currents.

      • To study specific ion channels, use appropriate voltage protocols and pharmacological blockers to isolate the current of interest.

  • Washout and Recovery:

    • After recording the effects of CHPG, perfuse the slice with drug-free aCSF to wash out the compound and observe any reversal of the effects.

Conclusion

2-Chloro-5-hydroxyphenylglycine is a critical tool for elucidating the complex roles of group I metabotropic glutamate receptors in neuronal function. The protocols and data presented in these application notes provide a comprehensive guide for researchers to effectively utilize CHPG in their electrophysiological investigations. Careful experimental design and adherence to these methodologies will enable the generation of robust and reproducible data, contributing to a deeper understanding of mGluR1 and mGluR5 signaling in health and disease.

References

Application

Application Notes and Protocols for 2-Chloro-5-hydroxyphenylglycine (CHPG) in Hippocampal Slice Preparations

For Researchers, Scientists, and Drug Development Professionals Introduction (RS)-2-Chloro-5-hydroxyphenylglycine (CHPG) is a potent and selective agonist for the metabotropic glutamate receptor 5 (mGluR5). In neurobiolo...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(RS)-2-Chloro-5-hydroxyphenylglycine (CHPG) is a potent and selective agonist for the metabotropic glutamate receptor 5 (mGluR5). In neurobiology research, particularly in studies utilizing hippocampal slice preparations, CHPG serves as a critical tool to investigate the physiological and pathophysiological roles of mGluR5 activation. This document provides detailed application notes and experimental protocols for the use of CHPG in hippocampal slices, with a focus on its effects on synaptic transmission and plasticity.

Data Presentation

The following tables summarize the quantitative effects of CHPG on synaptic transmission and plasticity in the CA1 region of the hippocampus.

ParameterAgonistConcentrationDuration of ApplicationEffect on fEPSP Slope (% of Baseline)Reference
Basal Synaptic TransmissionCHPG1 mMNot Specified88 ± 8%[1]
Plasticity Induction ProtocolAgonist/ModulatorConcentrationPre-incubation TimeEffect on Synaptic PlasticityReference
Low-Frequency Stimulation (LFS)CHPG100 µM20 minConverts short-term depression (STD) into long-term depression (LTD)[2]

Signaling Pathways

Activation of mGluR5 by CHPG initiates a cascade of intracellular signaling events. The primary pathway involves the Gαq protein, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium. This calcium signaling can then modulate various downstream effectors, including protein kinase C (PKC) and transient receptor potential (TRP) channels, and can influence the activation of the extracellular signal-regulated kinase (ERK) pathway.

CHPG_mGluR5_Signaling CHPG CHPG mGluR5 mGluR5 CHPG->mGluR5 Gq Gαq mGluR5->Gq PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptors on PKC PKC DAG->PKC Ca_release Ca²⁺ Release ER->Ca_release Ca_release->PKC TRP TRP Channels Ca_release->TRP Neuronal_Response Modulation of Neuronal Excitability & Synaptic Plasticity Ca_release->Neuronal_Response ERK ERK Pathway PKC->ERK PKC->Neuronal_Response TRP->Neuronal_Response ERK->Neuronal_Response

Figure 1: CHPG-activated mGluR5 signaling cascade.

Experimental Protocols

Preparation of Acute Hippocampal Slices

This protocol describes the preparation of acute hippocampal slices from rodents for electrophysiological recordings.

Slice_Preparation_Workflow Start Anesthetize and Decapitate Rodent Dissection Rapidly Dissect Brain in Ice-Cold ACSF Start->Dissection Slicing Slice Hippocampus (300-400 µm) with Vibratome in Oxygenated, Ice-Cold ACSF Dissection->Slicing Recovery Transfer Slices to Recovery Chamber with Oxygenated ACSF at 32-34°C (at least 1 hour) Slicing->Recovery Recording Transfer a Single Slice to Recording Chamber Perfused with Oxygenated ACSF at 28-30°C Recovery->Recording Experiment Commence Electrophysiological Recording Recording->Experiment

Figure 2: Workflow for preparing acute hippocampal slices.

Materials:

  • Rodent (rat or mouse)

  • Anesthetic (e.g., isoflurane)

  • Dissection tools (scissors, forceps)

  • Vibrating microtome (vibratome)

  • Artificial cerebrospinal fluid (ACSF), continuously bubbled with 95% O2 / 5% CO2. Composition (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, 10 D-glucose.

  • Recovery chamber

  • Recording chamber

Method:

  • Anesthetize the rodent according to approved institutional animal care and use committee protocols.

  • Decapitate the animal and rapidly dissect the brain in ice-cold, oxygenated ACSF.

  • Isolate the hippocampus and prepare coronal or sagittal slices (300-400 µm thickness) using a vibratome in ice-cold, oxygenated ACSF.

  • Transfer the slices to a recovery chamber containing oxygenated ACSF at 32-34°C for at least 1 hour before recording.

  • After the recovery period, transfer a single slice to the recording chamber, which is continuously perfused with oxygenated ACSF at a controlled temperature (typically 28-30°C).

Electrophysiological Recording and CHPG Application

This protocol outlines the procedure for recording field excitatory postsynaptic potentials (fEPSPs) and applying CHPG to assess its effects on synaptic transmission and plasticity.

Materials:

  • Prepared hippocampal slice in a recording chamber

  • Glass microelectrodes (filled with ACSF for field recordings)

  • Stimulating electrode

  • Amplifier and data acquisition system

  • CHPG stock solution (e.g., 100 mM in DMSO or water)

  • Perfusion system

Method:

  • Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record fEPSPs.

  • Establish a stable baseline recording of fEPSPs for at least 20-30 minutes.

  • Prepare the desired concentration of CHPG in ACSF from the stock solution.

  • Switch the perfusion to the ACSF containing CHPG and record the effects for the desired duration.

  • To study synaptic plasticity, a standard induction protocol (e.g., high-frequency stimulation for LTP or low-frequency stimulation for LTD) can be delivered in the presence or absence of CHPG.[2]

  • For washout experiments, switch the perfusion back to the control ACSF and continue recording to observe any reversal of the effects.

Conclusion

CHPG is a valuable pharmacological tool for elucidating the roles of mGluR5 in hippocampal function. The provided data and protocols offer a foundation for designing and executing experiments to investigate the impact of mGluR5 activation on synaptic transmission and plasticity. Researchers should carefully consider the concentration and duration of CHPG application to achieve the desired experimental outcomes.

References

Method

Application Notes and Protocols for Cell Culture Assays Using 2-Chloro-5-hydroxyphenylglycine

For Researchers, Scientists, and Drug Development Professionals Introduction 2-Chloro-5-hydroxyphenylglycine (CHPG) is a selective agonist for the metabotropic glutamate receptor 5 (mGluR5), a G protein-coupled receptor...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-hydroxyphenylglycine (CHPG) is a selective agonist for the metabotropic glutamate receptor 5 (mGluR5), a G protein-coupled receptor involved in numerous physiological and pathological processes in the central nervous system.[1][2][3] While primarily targeting mGluR5, some evidence suggests potential activity at mGluR1.[1] CHPG has garnered significant interest for its neuroprotective, anti-inflammatory, and pro-myelination properties, making it a valuable tool in neuroscience research and drug discovery. These application notes provide detailed protocols for utilizing CHPG in various cell culture assays to investigate its biological activities and mechanisms of action.

Data Presentation

Table 1: In Vitro Efficacy of CHPG
ParameterCell Type/SystemAssayValueReference
EC50 Rat sympathetic neurons expressing mGluR5bCalcium Current Inhibition~60 µM[1]
EC50 CHO cells expressing mGluR5aNot specified750 µM
Concentration for Neuroprotection Primary cortical neuronsTraumatic Brain Injury Model1 mM[2]
Concentration for Anti-inflammatory Effects BV2 microglial cellsSO2-induced oxidative stress and inflammation10-500 µM[3]
Concentration for Oligodendrocyte Differentiation Human iPSC-derived oligodendrocytesDifferentiation Assay30 µM[4]
Table 2: Quantitative Effects of CHPG on Cellular Processes
Cellular ProcessCell TypeTreatment ConditionsQuantitative EffectReference
Cell Viability BV2 microglial cellsCHPG (10-500 µM) + SO2 derivativesSignificant increase in cell viability[3]
LDH Release BV2 microglial cellsCHPG (10-500 µM) + SO2 derivativesSignificant decrease in LDH release[3]
Apoptosis BV2 microglial cellsCHPG (0.5 mM) + SO2 derivativesProtection against apoptosis[3]
ERK Phosphorylation Primary cortical neuronsCHPG (1 mM) post-TBI212 ± 13% increase in p-ERK[2]
Akt Phosphorylation Primary cortical neuronsCHPG (1 mM) post-TBISignificant increase in p-Akt[2]
Calcium Current Inhibition mGluR5b expressing SCG neuronsCHPG (1 mM)37 ± 4% inhibition[1]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of CHPG on the viability of BV2 microglial cells, particularly in the context of inflammation.

Materials:

  • BV2 microglial cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin

  • 2-Chloro-5-hydroxyphenylglycine (CHPG)

  • Lipopolysaccharide (LPS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed BV2 cells into a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Pre-treat the cells with various concentrations of CHPG (e.g., 10, 50, 100, 250, 500 µM) for 2 hours.

  • Induce inflammation by adding LPS (e.g., 1 µg/mL) to the wells (except for the control group) and incubate for 24 hours.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control group.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies cytotoxicity by measuring the release of LDH from damaged cells.

Materials:

  • Cell culture supernatant from CHPG-treated cells

  • LDH assay kit (e.g., from Promega, Thermo Fisher Scientific)

  • 96-well plates

  • Microplate reader

Procedure:

  • Culture and treat cells with CHPG and an inflammatory stimulus (e.g., LPS) as described in the MTT assay protocol.

  • After the treatment period, carefully collect the cell culture supernatant.

  • Follow the manufacturer's instructions for the LDH assay kit. Typically, this involves adding a reaction mixture containing a substrate and a dye to the supernatant.

  • Incubate the plate for the recommended time at room temperature, protected from light.

  • Measure the absorbance at the specified wavelength (usually around 490 nm) using a microplate reader.

  • Calculate the percentage of cytotoxicity based on the LDH released from a positive control group (cells lysed completely).[5][6][7][8]

Intracellular Calcium Mobilization Assay

This protocol measures changes in intracellular calcium levels upon mGluR5 activation by CHPG.

Materials:

  • HEK293T cells (or other suitable cell line)

  • Expression vector for mGluR5

  • Transfection reagent

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • 96-well black, clear-bottom plates

  • Fluorometric imaging plate reader (FLIPR) or fluorescence microscope

Procedure:

  • Seed HEK293T cells into a 96-well plate.

  • Transfect the cells with the mGluR5 expression vector using a suitable transfection reagent. Co-transfection with a promiscuous Gα protein like Gα16 can enhance the calcium signal for receptors that do not primarily couple to the Gq pathway.[9]

  • After 24-48 hours, load the cells with Fluo-4 AM dye (e.g., 2-5 µM) and an equal volume of 0.02% Pluronic F-127 in HBSS for 30-60 minutes at 37°C.

  • Wash the cells with HBSS to remove excess dye.

  • Prepare a dilution series of CHPG in HBSS.

  • Use a FLIPR or a fluorescence microscope equipped for kinetic reading to measure the baseline fluorescence.

  • Add the CHPG solutions to the wells and immediately start recording the fluorescence intensity over time (e.g., every second for 2-3 minutes).

  • Analyze the data by calculating the change in fluorescence (ΔF) from the baseline (F0) (ΔF/F0). The peak fluorescence intensity corresponds to the maximal calcium response.

Western Blotting for ERK and Akt Phosphorylation

This protocol is used to determine the effect of CHPG on the activation of key signaling pathways.

Materials:

  • Primary cortical neurons or a relevant cell line

  • CHPG

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-Akt, anti-total-Akt, anti-β-actin

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Plate cells and treat with CHPG for the desired time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Lyse the cells in lysis buffer on ice.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Mandatory Visualizations

CHPG_Signaling_Pathway CHPG CHPG mGluR5 mGluR5 CHPG->mGluR5 activates Gq Gq mGluR5->Gq activates PI3K PI3K mGluR5->PI3K activates Ras Ras mGluR5->Ras activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC PKC DAG->PKC activates Ca2_release Ca²⁺ Release ER->Ca2_release Neuroprotection Neuroprotection & Anti-inflammation Ca2_release->Neuroprotection Akt Akt PI3K->Akt phosphorylates pAkt p-Akt Akt->pAkt pAkt->Neuroprotection Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK pERK->Neuroprotection

Caption: CHPG signaling pathway via mGluR5 activation.

Experimental_Workflow cluster_viability Cell Viability/Cytotoxicity Assays cluster_calcium Calcium Mobilization Assay cluster_western Western Blotting seed_cells_viability Seed Cells (e.g., BV2 microglia) treat_chpg_viability Treat with CHPG (various concentrations) seed_cells_viability->treat_chpg_viability induce_stress Induce Stress (e.g., LPS, SO2 derivatives) treat_chpg_viability->induce_stress assay_viability Perform Assay (MTT or LDH) induce_stress->assay_viability measure_viability Measure Absorbance assay_viability->measure_viability seed_cells_calcium Seed Cells (e.g., HEK293T) transfect_mglur5 Transfect with mGluR5 seed_cells_calcium->transfect_mglur5 load_dye Load with Fluo-4 AM transfect_mglur5->load_dye add_chpg Add CHPG load_dye->add_chpg measure_fluorescence Measure Fluorescence (kinetic reading) add_chpg->measure_fluorescence seed_cells_western Seed Cells (e.g., primary neurons) treat_chpg_western Treat with CHPG (time course) seed_cells_western->treat_chpg_western lyse_cells Cell Lysis & Protein Quantification treat_chpg_western->lyse_cells sds_page SDS-PAGE & Transfer lyse_cells->sds_page blotting Antibody Incubation & Detection sds_page->blotting

Caption: General experimental workflows for CHPG cell culture assays.

References

Application

Application Notes: (S)-3-Chloro-4-hydroxyphenylglycine (CHPG) in Aggressive Behavior Studies

Introduction Metabotropic glutamate receptor 5 (mGluR5), a G-protein coupled receptor, is a key modulator of neuronal excitability and synaptic plasticity.[1] These receptors are highly concentrated in limbic brain struc...

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Metabotropic glutamate receptor 5 (mGluR5), a G-protein coupled receptor, is a key modulator of neuronal excitability and synaptic plasticity.[1] These receptors are highly concentrated in limbic brain structures, such as the amygdala and hippocampus, which are critically involved in emotional and motivational behaviors, including aggression.[2][3] The study of mGluR5's role in aggressive behavior provides a promising avenue for understanding the neurobiological underpinnings of this complex social behavior.

(S)-3-Chloro-4-hydroxyphenylglycine (CHPG) is a selective agonist for the mGluR5 receptor. Its utility in research lies in its ability to specifically activate this receptor subtype, allowing investigators to probe the downstream consequences of mGluR5 signaling. While the modulation of mGluR5 is a valid target for aggression research, with antagonists of mGluR5 showing anti-aggressive effects[3], direct activation of the receptor by CHPG has not been shown to reduce aggression. In studies utilizing the resident-intruder paradigm in mice, CHPG administration produced no significant effects on agonistic behavior across a range of doses.[2]

Therefore, the primary application of CHPG in this context is not as an anti-aggression agent, but as a pharmacological tool to investigate the fundamental role of mGluR5 activation in the neural circuits governing aggression. Its use can help elucidate the complex contribution of the glutamatergic system to social and agonistic behaviors.

Data Presentation

The following table summarizes the quantitative findings from a key study investigating the effects of CHPG on aggressive behavior in male mice using the isolation-induced aggression paradigm.

CompoundDose (mg/kg, i.p.)Animal ModelBehavioral TestKey Findings on Aggressive BehaviorReference
CHPG 0.75, 1.5, 3, 6, 12Male MiceResident-IntruderNo significant effects on threat or attack behaviors were observed at any dose tested.[2]

Note: The data indicates that under the specific experimental conditions cited, CHPG did not demonstrate anti-aggressive or pro-aggressive properties.

Experimental Protocols

A standard and widely used method for assessing aggressive behavior in rodents is the resident-intruder test .[4] The following protocol is a synthesized methodology based on established procedures for testing compounds like CHPG.[2][3]

Objective: To assess the effect of CHPG on agonistic behavior in male mice.

Materials:

  • (S)-3-Chloro-4-hydroxyphenylglycine (CHPG)

  • Vehicle (e.g., sterile saline)

  • Adult male mice (e.g., CD-1 or C57BL/6 strain)

  • "Intruder" mice (group-housed, anosmic preferred to prevent olfactory-based submission)

  • Standard laboratory cages for residents

  • A neutral, clean observation arena (e.g., 40x40x40 cm)

  • Video recording equipment

  • Syringes and needles for intraperitoneal (i.p.) injection

  • Timer

Procedure:

  • Animal Housing and Habituation:

    • House experimental "resident" male mice individually for a period of at least 3-4 weeks to induce territorial aggression.[2][3]

    • Maintain a standard 12:12 hour light/dark cycle and provide ad libitum access to food and water.

    • House "intruder" mice in groups.

    • Handle all animals daily for at least one week prior to the experiment to acclimate them to the researcher.

  • Drug Preparation and Administration:

    • Dissolve CHPG in the appropriate vehicle to the desired concentrations (e.g., for doses of 0.75, 1.5, 3, 6, and 12 mg/kg).

    • Divide resident mice into experimental groups (one for each dose of CHPG) and a control group (vehicle).

    • Administer the assigned dose of CHPG or vehicle via intraperitoneal (i.p.) injection.[2]

  • Behavioral Testing (Resident-Intruder Paradigm):

    • Thirty minutes after injection, transfer the resident mouse to the neutral observation arena and allow it to acclimate for 5 minutes.[2]

    • Introduce an unfamiliar "intruder" mouse of similar weight into the arena.[4]

    • Record the interaction for a period of 10 minutes.[2][3]

    • Key behaviors to score include:

      • Latency to first attack: Time from the introduction of the intruder to the first aggressive act by the resident.

      • Number of attacks: Frequency of biting, lunging, or wrestling.

      • Cumulative attack time: Total duration of all aggressive encounters.

      • Threat behaviors: Number of tail rattles, aggressive postures.

      • Non-aggressive social behaviors: Social sniffing, grooming.

      • Exploratory behaviors: Rearing, cage exploration.

  • Post-Test Procedure:

    • At the end of the 10-minute session, separate the animals and return them to their home cages.

    • Thoroughly clean the observation arena with 70% ethanol between trials to eliminate olfactory cues.

  • Data Analysis:

    • Score the recorded videos using behavioral analysis software or by a trained observer blind to the experimental conditions.

    • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the CHPG-treated groups with the vehicle control group.

Visualizations

Signaling Pathway

mGluR5_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Intracellular Space CHPG CHPG (Agonist) mGluR5 mGluR5 Receptor CHPG->mGluR5 Binds & Activates Gq Gq Protein mGluR5->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates ER Endoplasmic Reticulum (ER) IP3->ER Binds to Receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ (Calcium) ER->Ca2 Releases Ca2->PKC Co-activates Response Downstream Cellular Responses (e.g., Kinase Activation) PKC->Response Phosphorylates Targets

Caption: Simplified mGluR5 signaling cascade activated by CHPG.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experiment Phase cluster_analysis Analysis Phase A1 Isolate 'Resident' Male Mice (3-4 weeks) A2 Habituate all animals to handling A1->A2 A3 Prepare CHPG solutions and Vehicle control A2->A3 B1 Administer CHPG or Vehicle (i.p. injection) A3->B1 B2 Wait 30 minutes B1->B2 B3 Place Resident in Neutral Arena B2->B3 B4 Introduce 'Intruder' Mouse B3->B4 B5 Record interaction for 10 minutes B4->B5 C1 Score behaviors from video (Latency, Frequency of Attacks) B5->C1 C2 Perform Statistical Analysis (e.g., ANOVA) C1->C2 C3 Interpret Results C2->C3

Caption: Workflow for a resident-intruder aggression study.

Logical Relationship Diagram

Logical_Relationship CHPG CHPG (Pharmacological Tool) mGluR5 mGluR5 Receptor CHPG->mGluR5 Selectively Activates Aggression Aggressive Behavior (Complex Phenotype) CHPG->Aggression No Significant Effect Observed mGluR5->Aggression Modulates MPEP MPEP (mGluR5 Antagonist) MPEP->mGluR5 Selectively Blocks MPEP->Aggression Reduces

Caption: Role of CHPG as a probe for mGluR5 in aggression studies.

References

Method

Application Notes and Protocols for Patch-Clamp Methodology in CHPG Application

For Researchers, Scientists, and Drug Development Professionals Introduction (S)-3,5-Dihydroxyphenylglycine (CHPG) is a selective agonist for group I metabotropic glutamate receptors (mGluRs), which include mGluR1 and mG...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3,5-Dihydroxyphenylglycine (CHPG) is a selective agonist for group I metabotropic glutamate receptors (mGluRs), which include mGluR1 and mGluR5. These G-protein coupled receptors are predominantly expressed in the central nervous system and are implicated in a variety of physiological and pathological processes, including synaptic plasticity, learning and memory, and neurodegenerative diseases. The patch-clamp technique is an indispensable tool for elucidating the effects of CHPG on neuronal excitability, ion channel function, and synaptic transmission with high temporal and spatial resolution.

These application notes provide detailed protocols for the application of CHPG in whole-cell patch-clamp recordings from neurons in brain slices, along with a summary of expected quantitative effects and a visualization of the underlying signaling pathways.

Data Presentation

Table 1: Effects of CHPG on Intrinsic Neuronal Properties
ParameterCHPG ConcentrationCell TypeEffectReference
Induced Inward Current 1 mMFast-Spiking Interneurons103 ± 9 pA[1]
1 mMRegular-Spiking Pyramidal Neurons9 ± 3 pA[1]
Membrane Potential 500 µMLayer 5 Infralimbic Pyramidal NeuronsDepolarization from -61 ± 1 mV to -57 ± 1 mV[2]
Input Resistance 500 µMLayer 5 Infralimbic Pyramidal NeuronsIncrease to 112 ± 3% of baseline[2]
Spike Number 500 µMLayer 5 Infralimbic Pyramidal NeuronsIncrease to 186 ± 12% of baseline[2]
First Interspike Interval 500 µMLayer 5 Infralimbic Pyramidal NeuronsDecrease to 67 ± 10% of baseline[2]
Slow Afterhyperpolarization (sAHP) 500 µMLayer 5 Infralimbic Pyramidal NeuronsDecrease to 69 ± 10% of baseline[2]
Table 2: Effects of CHPG on Synaptic Transmission
ParameterCHPG ConcentrationSynapse TypeEffectReference
mEPSC Amplitude 1 mMExcitatory synapses on Fast-Spiking and Regular-Spiking Pyramidal NeuronsSignificant inhibitory effect[3]
mEPSC Frequency 1 mMExcitatory synapses on Fast-Spiking and Regular-Spiking Pyramidal NeuronsNo significant effect[3]

Experimental Protocols

Acute Brain Slice Preparation

This protocol describes the preparation of acute brain slices suitable for patch-clamp recordings.

Materials:

  • N-Methyl-D-glucamine (NMDG) cutting solution

  • Artificial cerebrospinal fluid (aCSF)

  • Sucrose

  • Carbogen gas (95% O2 / 5% CO2)

  • Vibrating microtome

  • Dissection tools

Protocol:

  • Anesthetize the animal according to approved institutional guidelines.

  • Perfuse the animal transcardially with ice-cold, carbogenated NMDG cutting solution.

  • Rapidly dissect the brain and place it in ice-cold, carbogenated NMDG cutting solution.

  • Mount the brain on the vibratome stage and cut coronal or sagittal slices (typically 250-350 µm thick) in ice-cold, carbogenated NMDG cutting solution.

  • Transfer the slices to a recovery chamber containing NMDG cutting solution at 32-34°C and allow them to recover for 10-15 minutes.

  • Transfer the slices to a holding chamber containing carbogenated aCSF at room temperature and allow them to equilibrate for at least 1 hour before recording.

Whole-Cell Patch-Clamp Recording

This protocol details the procedure for obtaining whole-cell patch-clamp recordings from neurons in acute brain slices.

Materials:

  • Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)

  • Borosilicate glass capillaries

  • Pipette puller

  • Internal (pipette) solution

  • aCSF

  • CHPG stock solution

Protocol:

  • Place a brain slice in the recording chamber and continuously perfuse with carbogenated aCSF at a rate of 2-3 ml/min.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with internal solution.

  • Fill the pipette with the appropriate internal solution and mount it on the headstage of the micromanipulator.

  • Under visual guidance (e.g., DIC microscopy), approach a neuron in the slice with the patch pipette while applying positive pressure.

  • Once the pipette tip touches the cell membrane, release the positive pressure to form a Giga-ohm seal (>1 GΩ).

  • Apply gentle suction to rupture the cell membrane and achieve the whole-cell configuration.

  • Allow the cell to stabilize for 5-10 minutes before starting the recording protocol.

CHPG Application

Protocol:

  • Prepare a stock solution of CHPG in deionized water or a suitable solvent.

  • Dilute the stock solution to the desired final concentration in aCSF immediately before use.

  • Establish a stable baseline recording for at least 5-10 minutes.

  • Switch the perfusion to the aCSF containing CHPG.

  • Record the effects of CHPG for the desired duration (typically 5-15 minutes).

  • To study the reversibility of the effects, switch the perfusion back to the control aCSF (washout).

Voltage-Clamp Protocol for Investigating CHPG-Induced Currents

Objective: To measure the direct postsynaptic currents induced by CHPG.

Protocol:

  • Clamp the neuron at a holding potential of -70 mV.

  • Record the baseline holding current.

  • Apply CHPG via the perfusion system.

  • Measure the change in holding current induced by CHPG.

  • To investigate the voltage-dependence of the CHPG-induced current, a series of voltage steps can be applied before and during CHPG application.

Current-Clamp Protocol for Investigating CHPG's Effects on Neuronal Excitability

Objective: To assess the impact of CHPG on the firing properties of neurons.

Protocol:

  • Record the resting membrane potential of the neuron.

  • Inject a series of hyperpolarizing and depolarizing current steps to elicit action potentials and determine the baseline firing frequency, input resistance, and afterhyperpolarization characteristics.

  • Apply CHPG via the perfusion system.

  • Repeat the current injection protocol to measure changes in firing frequency, membrane potential, and other intrinsic properties.

Solutions:

NMDG Cutting Solution (in mM):

  • 92 NMDG

  • 2.5 KCl

  • 1.25 NaH2PO4

  • 30 NaHCO3

  • 20 HEPES

  • 25 Glucose

  • 2 Thiourea

  • 5 Na-Ascorbate

  • 3 Na-Pyruvate

  • 0.5 CaCl2

  • 10 MgSO4

  • pH 7.3-7.4, ~300-310 mOsm

Artificial Cerebrospinal Fluid (aCSF) (in mM):

  • 124 NaCl

  • 2.5 KCl

  • 1.25 NaH2PO4

  • 24 NaHCO3

  • 5 HEPES

  • 12.5 Glucose

  • 2 CaCl2

  • 2 MgSO4

  • pH 7.4, ~300-310 mOsm

K-Gluconate Based Internal Solution (for current-clamp) (in mM):

  • 135 K-Gluconate

  • 10 KCl

  • 10 HEPES

  • 0.2 EGTA

  • 4 Mg-ATP

  • 0.3 Na-GTP

  • 10 Na2-Phosphocreatine

  • pH 7.3, ~290 mOsm

Cs-Based Internal Solution (for voltage-clamp, to isolate excitatory currents) (in mM):

  • 135 Cs-MeSO3

  • 10 CsCl

  • 10 HEPES

  • 0.2 EGTA

  • 4 Mg-ATP

  • 0.3 Na-GTP

  • 10 Na2-Phosphocreatine

  • 5 QX-314 (to block voltage-gated sodium channels)

  • pH 7.3, ~290 mOsm

Mandatory Visualization

CHPG_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space CHPG CHPG mGluR Group I mGluR (mGluR1/5) CHPG->mGluR binds G_protein Gq/11 mGluR->G_protein activates PLC PLC G_protein->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IonChannel Ion Channels (e.g., K+, Ca2+) Neuronal_Response Modulation of Neuronal Excitability & Synaptic Transmission IonChannel->Neuronal_Response ER Endoplasmic Reticulum IP3->ER binds to receptor PKC PKC DAG->PKC activates Ca_release Ca2+ Release ER->Ca_release Ca_release->PKC co-activates Ca_release->Neuronal_Response PKC->IonChannel phosphorylates

Caption: Signaling pathway of CHPG via group I mGluRs.

Patch_Clamp_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis Slice_Prep 1. Acute Brain Slice Preparation Neuron_Patch 4. Obtain Whole-Cell Configuration Slice_Prep->Neuron_Patch Solution_Prep 2. Prepare aCSF and Internal Solutions Solution_Prep->Neuron_Patch Pipette_Prep 3. Pull and Fill Patch Pipette Pipette_Prep->Neuron_Patch Baseline 5. Record Stable Baseline Activity Neuron_Patch->Baseline CHPG_App 6. Perfuse with CHPG-containing aCSF Baseline->CHPG_App Record_Effect 7. Record Electrophysiological Response CHPG_App->Record_Effect Washout 8. Washout with Control aCSF Record_Effect->Washout Data_Analysis 9. Analyze Changes in: - Holding Current - Firing Properties - Synaptic Currents Washout->Data_Analysis

References

Application

Application Notes and Protocols for 2-Chloro-5-hydroxyphenylglycine (CHPG) in Synaptic Plasticity Research

For Researchers, Scientists, and Drug Development Professionals Introduction 2-Chloro-5-hydroxyphenylglycine (CHPG) is a selective agonist for the Group I metabotropic glutamate receptor 5 (mGluR5).[1][2] mGluR5s are G-p...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-hydroxyphenylglycine (CHPG) is a selective agonist for the Group I metabotropic glutamate receptor 5 (mGluR5).[1][2] mGluR5s are G-protein coupled receptors that play a crucial role in modulating synaptic plasticity, the cellular mechanism underlying learning and memory.[3][4] CHPG is a valuable pharmacological tool for investigating the specific contributions of mGluR5 to various forms of synaptic plasticity, including long-term potentiation (LTP) and long-term depression (LTD).[5][6] These application notes provide detailed protocols for the use of CHPG in studying synaptic plasticity in both in vitro and in vivo models.

Mechanism of Action

CHPG selectively binds to and activates mGluR5, which is coupled to the Gαq G-protein.[7] This activation initiates a downstream signaling cascade involving phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[8] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[7] Elevated intracellular Ca2+ and DAG activate various downstream effectors, including protein kinase C (PKC), extracellular signal-regulated kinase (ERK), and Akt pathways.[7][9] These signaling cascades ultimately modulate synaptic strength by regulating the phosphorylation state and trafficking of AMPA and NMDA receptors, as well as through the synthesis of proteins involved in synaptic plasticity.

Applications in Synaptic Plasticity Research

CHPG is utilized in a variety of experimental paradigms to dissect the role of mGluR5 in synaptic function:

  • Modulation of Long-Term Potentiation (LTP): CHPG can be used to investigate the contribution of mGluR5 to the induction and maintenance of LTP. Co-activation of mGluR5 and NMDA receptors has been shown to potentiate excitatory synaptic transmission.[6]

  • Induction of Long-Term Depression (LTD): CHPG can induce a form of LTD that is dependent on mGluR5 activation and protein synthesis.[5] This allows for the specific study of mGluR-dependent LTD, independent of NMDAR-dependent LTD.[5]

  • Neuroprotection and Myelination: Studies have shown that CHPG can exert neuroprotective effects and promote myelination, partly by stimulating the release of brain-derived neurotrophic factor (BDNF) from astrocytes.

Quantitative Data Summary

The following tables summarize quantitative data from studies utilizing CHPG to investigate synaptic plasticity.

Table 1: Electrophysiological Effects of CHPG on Synaptic Transmission

ParameterSpecies/ModelCHPG ConcentrationEffectReference
Evoked EPSC AmplitudeMouse Neocortical Slices1 mMInhibition in RSNP cells, smaller effect in FS cells[1]
mEPSC AmplitudeMouse Neocortical Slices1 mMSignificant inhibitory effect[1]
mEPSC FrequencyMouse Neocortical Slices1 mMNo significant effect[1]
Paired-Pulse Ratio (PPR)Mouse Neocortical Slices1 mMNo significant effect[1]
LTP Magnitude (fEPSP slope)Mouse Hippocampal SlicesNot SpecifiedPotentiation when co-applied with HFS[9]
mEPSC AMPAPrimary Hippocampal NeuronsNot SpecifiedPotentiation (1.38 ± 0.09 fold)[6]

Table 2: Effects of CHPG on Protein Expression and Signaling

Protein/PathwaySpecies/ModelCHPG Concentration/DoseEffectReference
Phospho-ERKRat Cortical Neurons (in vitro)1 mM212 ± 13% increase after injury[9]
Phospho-ERKRat Brain (in vivo)250 nM (i.c.v.)156 ± 7% increase after injury[9]
Phospho-AktRat Cortical Neurons (in vitro)1 mM178 ± 9% increase after injury[9]
Phospho-AktRat Brain (in vivo)250 nM (i.c.v.)289 ± 10% increase after injury[9]
Myelin Basic Protein (MBP)Mouse Cuprizone Model40 mg/kg (i.p.)Partial reversal of deficits
Proteolipid Protein (PLP)Mouse Cuprizone Model40 mg/kg (i.p.)Total reversal of deficits
Brain-Derived Neurotrophic Factor (BDNF)Mouse Cuprizone Model40 mg/kg (i.p.)Partial reversal of deficits

Experimental Protocols

Protocol 1: Induction of mGluR-Dependent LTD in Hippocampal Slices

This protocol describes the chemical induction of LTD using CHPG in acute hippocampal slices.

Materials:

  • Artificial cerebrospinal fluid (aCSF)

  • CHPG

  • Dissection tools

  • Vibratome

  • Recording chamber

  • Electrophysiology rig with amplifier and data acquisition system

  • Glass microelectrodes

Procedure:

  • Slice Preparation:

    • Anesthetize and decapitate a rodent (e.g., P14-P21 rat or mouse).

    • Rapidly remove the brain and place it in ice-cold, oxygenated aCSF.

    • Prepare 300-400 µm thick horizontal or coronal hippocampal slices using a vibratome.

    • Transfer slices to a holding chamber with oxygenated aCSF at room temperature and allow them to recover for at least 1 hour.

  • Electrophysiological Recording:

    • Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at 2-3 ml/min at 30-32°C.

    • Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

    • Establish a stable baseline recording of fEPSPs for at least 20 minutes, stimulating at a low frequency (e.g., 0.05 Hz).

  • LTD Induction:

    • Bath apply CHPG (e.g., 50-100 µM) for a short duration (e.g., 5-10 minutes).

    • Wash out the CHPG with regular aCSF.

    • Continue recording fEPSPs for at least 60 minutes post-application to observe the induction and maintenance of LTD.

  • Data Analysis:

    • Measure the slope of the fEPSP.

    • Normalize the fEPSP slope to the pre-drug baseline period.

    • Plot the normalized fEPSP slope over time to visualize the induction of LTD.

Protocol 2: Western Blotting for Myelin Proteins

This protocol outlines the steps for quantifying changes in myelin protein expression following CHPG treatment in vivo.

Materials:

  • Brain tissue from control and CHPG-treated animals

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against myelin proteins (e.g., MBP, PLP) and a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Sample Preparation:

    • Homogenize brain tissue in ice-cold lysis buffer.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Quantification:

    • Apply ECL substrate to the membrane and visualize the protein bands using an imaging system.

    • Quantify the band intensity using densitometry software (e.g., ImageJ).

    • Normalize the intensity of the myelin protein bands to the loading control.

Protocol 3: BDNF ELISA

This protocol describes the measurement of BDNF levels in brain tissue using a sandwich ELISA kit.

Materials:

  • Brain tissue from control and CHPG-treated animals

  • PBS (phosphate-buffered saline)

  • Homogenizer

  • Commercial BDNF ELISA kit (follow manufacturer's instructions for specific reagents and buffers)

  • Microplate reader

Procedure:

  • Tissue Homogenization:

    • Rinse brain tissue in ice-cold PBS to remove excess blood.

    • Homogenize the tissue in PBS on ice.

    • Centrifuge the homogenate and collect the supernatant.

  • ELISA Assay:

    • Prepare BDNF standards and samples according to the kit's instructions.

    • Add standards and samples to the wells of the antibody-coated microplate.

    • Incubate as per the manufacturer's protocol.

    • Wash the wells to remove unbound substances.

    • Add the detection antibody and incubate.

    • Wash the wells.

    • Add the substrate solution and incubate to allow for color development.

    • Add the stop solution to terminate the reaction.

  • Data Analysis:

    • Measure the optical density (OD) of each well at the appropriate wavelength using a microplate reader.

    • Generate a standard curve by plotting the OD of the standards against their known concentrations.

    • Determine the concentration of BDNF in the samples by interpolating their OD values from the standard curve.

Visualizations

Signaling Pathways

CHPG_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space CHPG CHPG mGluR5 mGluR5 CHPG->mGluR5 binds Gq Gαq mGluR5->Gq activates Akt Akt mGluR5->Akt activates via PI3K pathway PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC PKC DAG->PKC activates Ca2 Ca²⁺ ER->Ca2 releases Ca2->PKC activates ERK ERK PKC->ERK activates Plasticity Modulation of Synaptic Plasticity (LTP/LTD) PKC->Plasticity ERK->Plasticity Akt->Plasticity

Caption: CHPG signaling pathway in synaptic plasticity.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Workflow cluster_invivo In Vivo / Ex Vivo Workflow cluster_biochem Slice_Prep Hippocampal Slice Preparation Recovery Slice Recovery (>1 hr) Slice_Prep->Recovery Baseline Establish Stable Baseline Recording (20 min) Recovery->Baseline CHPG_App Bath Apply CHPG (e.g., 50 µM, 10 min) Baseline->CHPG_App Washout Washout CHPG_App->Washout Post_Record Record Post-Application (>60 min) Washout->Post_Record Data_Analysis_invitro Data Analysis (fEPSP slope) Post_Record->Data_Analysis_invitro Animal_Treatment Animal Treatment (e.g., CHPG i.p. injection) Tissue_Harvest Tissue Harvest (e.g., Brain) Animal_Treatment->Tissue_Harvest Biochem_Assay Biochemical Assay Tissue_Harvest->Biochem_Assay WB Western Blot ELISA ELISA Data_Analysis_invivo Data Analysis (e.g., Protein Quantification) WB->Data_Analysis_invivo ELISA->Data_Analysis_invivo

Caption: Experimental workflow for studying CHPG effects.

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 2-Chloro-5-hydroxyphenylglycine (CHPG)

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-5-hydroxyphenylglycine (CHPG). The...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-5-hydroxyphenylglycine (CHPG). The information provided addresses common solubility and stability issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is 2-Chloro-5-hydroxyphenylglycine (CHPG)?

A1: 2-Chloro-5-hydroxyphenylglycine, also known as CHPG, is a synthetic phenylglycine derivative. It is widely used in neuroscience research as a selective agonist for the metabotropic glutamate receptor 5 (mGluR5).[1] It has been instrumental in studying the roles of mGluR5 in various physiological and pathological processes.

Q2: What are the primary solubility characteristics of CHPG?

A2: The solubility of CHPG is dependent on the solvent and the pH. It is sparingly soluble in water but shows good solubility in alkaline solutions and some organic solvents. For detailed solubility data, please refer to Table 1.

Q3: How should solid CHPG and its solutions be stored?

A3: Proper storage is crucial to maintain the integrity of CHPG. Recommendations for storage are summarized in Table 2. In general, solid CHPG should be stored at room temperature, while solutions should be prepared fresh or stored in aliquots at -20°C for up to one month.[2]

Q4: Are there known stability issues with CHPG solutions?

A4: CHPG solutions, particularly in aqueous buffers, can be susceptible to degradation over time, especially at room temperature. It is highly recommended to use freshly prepared solutions for experiments. If storage is necessary, aliquoting and freezing at -20°C can help maintain stability for a limited time.[2] For long-term experiments, it is advisable to periodically check the integrity of the solution using analytical methods like HPLC.

Q5: What are the key signaling pathways activated by CHPG?

A5: As an mGluR5 agonist, CHPG primarily activates the Gαq-protein signal transduction pathway. This leads to the activation of phospholipase C (PLC) and protein kinase C (PKC), and the mobilization of intracellular calcium.[3] Downstream of this, CHPG has been shown to activate the ERK and Akt signaling pathways.[4][5][6] Additionally, CHPG can potentiate the activity of N-methyl-D-aspartate (NMDA) receptors.[1][7][8]

Troubleshooting Guides

Issue: Precipitation or Cloudiness in CHPG Solutions

Q1: Why is my CHPG solution not fully dissolved or appears cloudy?

A1: Several factors can contribute to the incomplete dissolution or precipitation of CHPG:

  • Exceeding Solubility Limit: The concentration of CHPG may be too high for the chosen solvent.

  • Incorrect Solvent: CHPG has limited solubility in neutral aqueous solutions.

  • Low Temperature: The temperature of the solvent may be too low, reducing the solubility.

  • pH of the Solution: The pH of the aqueous solvent is critical; CHPG is more soluble in alkaline conditions.

Q2: How can I dissolve CHPG that has precipitated out of solution?

A2: If you observe a precipitate, you can try the following:

  • Gentle Warming: Warm the solution in a water bath (up to 45-60°C) while stirring.

  • Sonication: Sonicate the solution for short intervals to aid in dissolution.

  • pH Adjustment: For aqueous solutions, carefully add a small amount of 1M NaOH dropwise to increase the pH and improve solubility.

Q3: How can I prevent CHPG from precipitating in my physiological buffer (e.g., PBS, aCSF)?

A3: Precipitation in physiological buffers is a common issue due to the near-neutral pH. To avoid this:

  • Prepare a Concentrated Stock Solution: First, dissolve CHPG in a solvent where it is highly soluble, such as 1.1 equivalents of NaOH or DMSO, to create a concentrated stock solution.

  • Dilute into Final Buffer: Add the concentrated stock solution to your physiological buffer to achieve the final desired concentration. Ensure thorough mixing.

  • Check Final pH: After dilution, check the pH of your final working solution and adjust if necessary.

  • Work with Freshly Prepared Solutions: Whenever possible, prepare the working solution immediately before use.

Issue: Inconsistent Experimental Results

Q1: Could the stability of my CHPG solution be the cause of inconsistent experimental outcomes?

A1: Yes, the degradation of CHPG in solution can lead to a decrease in its effective concentration, resulting in experimental variability. It is crucial to adhere to proper storage conditions and use freshly prepared solutions to ensure reproducible results.

Q2: How can I assess the stability of my CHPG solution?

A2: The most reliable way to assess the stability of your CHPG solution is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). This method can separate and quantify the parent CHPG from its degradation products.

Quantitative Data Summary

Table 1: Solubility of 2-Chloro-5-hydroxyphenylglycine

SolventConcentrationReference
Water (Sodium Salt)Up to 50 mM[9]
DMSO (Sodium Salt)Up to 50 mM[9]
1.1 eq. NaOHUp to 100 mM
1 M NaOHSoluble

Table 2: Recommended Storage Conditions

FormStorage TemperatureDurationReference
SolidRoom TemperatureUp to 6 months
Stock Solutions-20°CUp to 1 month[2]
-80°CUp to 6 months

Experimental Protocols

Protocol 1: Preparation of a 100 mM CHPG Stock Solution in NaOH

Materials:

  • 2-Chloro-5-hydroxyphenylglycine (MW: 201.61 g/mol )

  • 1 M Sodium Hydroxide (NaOH) solution

  • Sterile, nuclease-free water

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Weigh out 20.16 mg of CHPG powder.

  • Add the CHPG powder to a sterile tube.

  • Add 900 µL of sterile water to the tube.

  • Slowly add 1.1 equivalents of 1 M NaOH (approximately 110 µL) while vortexing or stirring.

  • Continue to mix until the CHPG is completely dissolved. The solution should be clear.

  • If necessary, adjust the final volume to 1 mL with sterile water.

  • This results in a 100 mM stock solution.

  • Store in aliquots at -20°C for up to one month.

Protocol 2: Preparation of a 1 mM CHPG Working Solution in Phosphate-Buffered Saline (PBS)

Materials:

  • 100 mM CHPG stock solution in NaOH (from Protocol 1)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile conical tubes

  • 0.22 µm sterile syringe filter

Procedure:

  • Thaw an aliquot of the 100 mM CHPG stock solution.

  • In a sterile conical tube, add 9.9 mL of sterile PBS.

  • Add 100 µL of the 100 mM CHPG stock solution to the PBS.

  • Mix the solution thoroughly by gentle inversion.

  • Check the pH of the final solution and adjust to 7.4 if necessary using dilute HCl or NaOH.

  • Sterile-filter the final 1 mM working solution using a 0.22 µm syringe filter into a new sterile tube.

  • Use the working solution immediately for your experiments.

Protocol 3: General Protocol for Forced Degradation Study of CHPG

This protocol outlines a general procedure for a forced degradation study to understand the stability of CHPG under various stress conditions.

Stress Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid CHPG at 105°C for 48 hours.

  • Photodegradation: CHPG solution exposed to UV light (254 nm) for 24 hours.

Procedure:

  • Prepare a 1 mg/mL solution of CHPG in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Expose aliquots of the solution (and solid for thermal stress) to the different stress conditions listed above.

  • At specified time points (e.g., 0, 4, 8, 12, 24 hours), take a sample from each condition.

  • Neutralize the acid and base hydrolysis samples before analysis.

  • Dilute all samples to a suitable concentration for analysis.

  • Analyze the samples using a stability-indicating HPLC-UV method to quantify the remaining CHPG and detect any degradation products.

Visualizations

CHPG_mGluR5_Signaling_Pathway CHPG CHPG mGluR5 mGluR5 CHPG->mGluR5 activates Gq Gαq mGluR5->Gq activates PLC PLC Gq->PLC activates Akt Akt Pathway Gq->Akt PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC ERK ERK Pathway PKC->ERK

Caption: CHPG activation of the mGluR5 signaling cascade.

CHPG_NMDA_Potentiation cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate_release Glutamate Release NMDA_R NMDA Receptor Glutamate_release->NMDA_R binds CHPG CHPG mGluR5 mGluR5 CHPG->mGluR5 activates PKC PKC mGluR5->PKC activates PKC->NMDA_R phosphorylates Ca_influx Enhanced Ca²⁺ Influx NMDA_R->Ca_influx

Caption: CHPG-mediated potentiation of NMDA receptor activity.

CHPG_Solution_Workflow start Start weigh Weigh CHPG Powder start->weigh dissolve Dissolve in NaOH or DMSO (Stock Solution) weigh->dissolve dilute Dilute Stock in Physiological Buffer dissolve->dilute check_ph Check and Adjust pH dilute->check_ph filter Sterile Filter (0.22 µm) check_ph->filter end Ready for Use filter->end

Caption: Workflow for preparing a CHPG working solution.

CHPG_Precipitation_Troubleshooting start Precipitate Observed in CHPG Solution check_conc Is concentration too high for the solvent? start->check_conc reduce_conc Reduce Concentration or Use a Better Solvent check_conc->reduce_conc Yes check_ph Is the solution aqueous and at neutral pH? check_conc->check_ph No dissolved Precipitate Dissolved reduce_conc->dissolved add_base Add NaOH dropwise to increase pH check_ph->add_base Yes warm_sonicate Try Gentle Warming or Sonication check_ph->warm_sonicate No add_base->dissolved warm_sonicate->dissolved

Caption: Troubleshooting logic for CHPG precipitation issues.

References

Optimization

optimizing 2-Chloro-5-hydroxyphenylglycine concentration for experiments

Welcome to the technical support center for 2-Chloro-5-hydroxyphenylglycine (CHPG). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments using CH...

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2-Chloro-5-hydroxyphenylglycine (CHPG). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments using CHPG. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is 2-Chloro-5-hydroxyphenylglycine (CHPG) and what is its primary mechanism of action?

2-Chloro-5-hydroxyphenylglycine, also known as CHPG, is a selective agonist for the metabotropic glutamate receptor 5 (mGluR5).[1][2][3] It is an orthosteric ligand, meaning it binds to the same site as the endogenous ligand, glutamate.[4] While it is widely used for its selectivity for mGluR5, some evidence suggests it may also activate mGluR1 with similar efficacy and potency.[4][5]

Q2: What are the physical and chemical properties of CHPG?

PropertyValue
Chemical Formula C8H8ClNO3
Molar Mass 201.6 g/mol [1]
Appearance White solid
CAS Number 170846-74-9[2]

Q3: How should I store and handle CHPG?

For optimal stability, CHPG should be stored as a solid at 2-8°C. If you need to prepare stock solutions, it is recommended to prepare them fresh on the day of the experiment. If storage of solutions is necessary, they can be stored at -20°C for up to one month. Before use, ensure the solution is brought to room temperature and that no precipitate is visible.[6]

Q4: What are the solubility properties of CHPG?

CHPG is available as a free acid and as a sodium salt. The sodium salt has better solubility in aqueous solutions.

SolventSolubility
Water (sodium salt) Soluble up to 50 mM[7]
DMSO Soluble up to 50 mM[7]
1 M NaOH Soluble[1]

Troubleshooting Guide

Q5: I am not observing the expected effect of CHPG in my mGluR5-expressing cells. What could be the issue?

Several factors could contribute to a lack of effect:

  • Suboptimal Concentration: The effective concentration of CHPG can vary significantly between cell lines and experimental conditions. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific assay.

  • Compound Degradation: Ensure that your CHPG stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. It is always best to use freshly prepared solutions.[6]

  • Cell Health: Poor cell health can impact receptor expression and signaling. Ensure your cells are healthy and in the logarithmic growth phase.

  • Assay Sensitivity: Your assay may not be sensitive enough to detect the response. Consider optimizing assay parameters such as incubation time and cell density.

Q6: I am observing off-target effects in my experiments. Could CHPG be activating other receptors?

While CHPG is known as a selective mGluR5 agonist, some studies have shown that it can also activate mGluR1 with similar potency.[4][5] If you suspect off-target effects, consider the following:

  • Use of Antagonists: To confirm that the observed effect is mediated by mGluR5, use a selective mGluR5 antagonist, such as 6-methyl-2-(phenylethynyl)-pyridine (MPEP), in a control experiment.[8] The effect of CHPG should be blocked by the antagonist.

  • Control Cell Lines: Use a parental cell line that does not express mGluR5 as a negative control to identify non-specific effects of the compound.

Q7: How can I optimize the concentration of CHPG for my in vitro experiments?

The optimal concentration of CHPG will depend on the specific assay and cell type. A common starting point is to perform a dose-response experiment.

Experimental Workflow for Optimizing CHPG Concentration

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_cells Prepare cells expressing mGluR5 treat_cells Treat cells with different CHPG concentrations prep_cells->treat_cells prep_chpg Prepare serial dilutions of CHPG prep_chpg->treat_cells incubation Incubate for a defined period treat_cells->incubation measure_response Measure the biological response (e.g., calcium influx) incubation->measure_response plot_data Plot dose-response curve measure_response->plot_data calc_ec50 Calculate EC50 value plot_data->calc_ec50

Caption: Workflow for determining the optimal CHPG concentration.

Experimental Protocols

Protocol: In Vitro Calcium Mobilization Assay

This protocol provides a general framework for measuring mGluR5 activation by CHPG in a cell-based assay.

  • Cell Preparation:

    • Plate Chinese Hamster Ovary (CHO) cells stably expressing mGluR5a into a 96-well black, clear-bottom plate.

    • Culture the cells overnight to allow for attachment.

  • Dye Loading:

    • Prepare a calcium indicator dye solution (e.g., Fluo-4 AM) according to the manufacturer's instructions.

    • Remove the culture medium from the cells and add the dye solution.

    • Incubate the plate at 37°C for 1 hour.

  • CHPG Preparation:

    • Prepare a 2X stock solution of CHPG at various concentrations in an appropriate assay buffer.

  • Calcium Measurement:

    • Wash the cells with assay buffer to remove excess dye.

    • Place the plate in a fluorescence plate reader.

    • Add the 2X CHPG solutions to the wells.

    • Measure the fluorescence intensity at an appropriate wavelength (e.g., 485 nm excitation / 525 nm emission for Fluo-4) over time.

  • Data Analysis:

    • Calculate the change in fluorescence for each well.

    • Plot the change in fluorescence against the CHPG concentration to generate a dose-response curve.

    • Calculate the EC50 value, which is the concentration of CHPG that elicits a half-maximal response. In CHO cells expressing mGluR5a, the EC50 for calcium mobilization was found to be 750 µM.[1]

G CHPG CHPG mGluR5 mGluR5 CHPG->mGluR5 activates Gq Gq protein mGluR5->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_release Ca²⁺ Release ER->Ca2_release induces Cellular_Response Cellular Response Ca2_release->Cellular_Response PKC->Cellular_Response

References

Troubleshooting

Technical Support Center: (R,S)-a-cyclopropyl-4-phosphonophenylglycine (CHPG)

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address the degradation of CHPG in experimental buffers. Our aim is to equip researchers, scientists, and drug develop...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address the degradation of CHPG in experimental buffers. Our aim is to equip researchers, scientists, and drug development professionals with the necessary information to ensure the stability and efficacy of CHPG in their experiments.

Important Note on CHPG Nomenclature: The acronym "CHPG" can refer to two distinct compounds in scientific literature. To avoid ambiguity, this guide will address both:

  • (R,S)-2-Chloro-5-hydroxyphenylglycine: A selective agonist for the metabotropic glutamate receptor 5 (mGluR5).

  • (R,S)-α-Cyclopropyl-4-phosphonophenylglycine (CPPG): A potent antagonist of group II and group III metabotropic glutamate receptors (mGluRs).[1]

Please identify the specific compound you are using to apply the correct guidance.

Frequently Asked Questions (FAQs)

1. What is the primary cause of CHPG degradation in experimental buffers?

The primary degradation pathway for phenylglycine derivatives like (R,S)-2-Chloro-5-hydroxyphenylglycine in aqueous solutions is racemization, particularly under basic conditions. The α-proton of the glycine moiety is susceptible to abstraction, leading to a loss of stereospecificity and, consequently, a reduction in biological activity. For CPPG, while specific degradation pathways in solution are less characterized, hydrolysis of the phosphono group could be a potential concern, especially at extreme pH values.

2. What are the ideal storage conditions for CHPG and its solutions?

For optimal stability, both solid CHPG and CPPG should be stored under the conditions specified by the manufacturer. General recommendations are provided in the table below.

3. Which buffers are recommended for experiments involving CHPG?

HEPES and Tris-HCl are commonly used buffers for in vitro assays involving metabotropic glutamate receptors.[2][3] The choice of buffer should always be validated for compatibility with the specific experimental setup. It is crucial to ensure the final pH of the working solution is within the optimal range for the compound's stability.

4. Can I autoclave my buffer after adding CHPG?

No, you should not autoclave buffers containing CHPG. The high temperatures will likely cause significant degradation of the compound. Prepare your buffers, autoclave or filter-sterilize them, and then add CHPG from a stock solution under sterile conditions.

5. How can I detect if my CHPG solution has degraded?

Degradation can be assessed by analytical techniques such as High-Performance Liquid Chromatography (HPLC), which can separate the parent compound from its degradation products. A decrease in the expected biological activity in your assay compared to a freshly prepared standard can also be an indicator of degradation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent or lower-than-expected experimental results. Degradation of CHPG in the working buffer.Prepare fresh CHPG solutions for each experiment. If using a stored stock solution, ensure it has been stored correctly and for a limited time. Consider preparing a new stock solution.
Incorrect pH of the experimental buffer.Verify the pH of your buffer after all components, including CHPG, have been added. Adjust as necessary to maintain a pH within the optimal stability range (ideally near neutral).
Racemization of (R,S)-2-Chloro-5-hydroxyphenylglycine.Avoid preparing or storing solutions of (R,S)-2-Chloro-5-hydroxyphenylglycine in basic buffers (pH > 7.5) for extended periods.
Precipitation observed in the CHPG solution. Poor solubility of CHPG in the chosen buffer.Ensure the final concentration of CHPG does not exceed its solubility limit in your experimental buffer. For compounds with low aqueous solubility, consider using a co-solvent like DMSO for the stock solution, and ensure the final DMSO concentration in the assay is low and does not affect the experimental outcome.
Buffer incompatibility.Test the solubility and stability of CHPG in a small volume of your complete experimental buffer before preparing a large batch.

Data Summary Tables

Table 1: Solubility and Storage Recommendations for (R,S)-2-Chloro-5-hydroxyphenylglycine

Parameter Recommendation
Solubility Soluble in 1M NaOH.
Storage (Solid) Store at room temperature.
Storage (Solutions) Prepare fresh. If necessary, store aliquots at -20°C for up to one month. Avoid repeated freeze-thaw cycles.

Table 2: Solubility and Storage Recommendations for CPPG

Parameter Recommendation
Solubility Soluble in 1 M sodium hydroxide.[4]
Storage (Solid) Store at -20°C. Stable for at least 4 years.[4]
Storage (Solutions) Information on solution stability is limited. It is highly recommended to prepare solutions fresh on the day of use. If storage is unavoidable, aliquot and store at -20°C for the shortest possible duration.

Experimental Protocols

Protocol for Preparation of a CHPG Working Solution
  • Prepare the Stock Solution:

    • Accurately weigh the required amount of solid (R,S)-2-Chloro-5-hydroxyphenylglycine or CPPG.

    • To prepare a high-concentration stock solution, dissolve the compound in an appropriate solvent. For (R,S)-2-Chloro-5-hydroxyphenylglycine, this could be 1M NaOH. For CPPG, 1M NaOH is also a suitable solvent for initial solubilization.[4] For both, a common alternative for stock solutions is DMSO.

    • Ensure complete dissolution. Gentle vortexing or sonication may be required.

  • Prepare the Experimental Buffer:

    • Prepare your desired experimental buffer (e.g., HEPES-buffered saline, Tris-buffered saline) at the correct pH and ionic strength.

    • Filter-sterilize the buffer using a 0.22 µm filter.

  • Prepare the Working Solution:

    • On the day of the experiment, dilute the stock solution into the sterile experimental buffer to achieve the final desired concentration.

    • Mix thoroughly by gentle inversion.

    • Verify the final pH of the working solution and adjust if necessary.

Signaling Pathway and Workflow Diagrams

CHPG_mGluR5_Signaling CHPG CHPG (mGluR5 Agonist) mGluR5 mGluR5 CHPG->mGluR5 activates Gq Gq protein mGluR5->Gq activates ERK_pathway ERK Pathway mGluR5->ERK_pathway activates Akt_pathway Akt Pathway mGluR5->Akt_pathway activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Neuroprotection Neuroprotection ERK_pathway->Neuroprotection Akt_pathway->Neuroprotection CPPG_mGluR_Signaling CPPG CPPG (Group II/III mGluR Antagonist) mGluR Group II/III mGluRs CPPG->mGluR inhibits Gi_o Gi/o protein mGluR->Gi_o activates AC Adenylyl Cyclase (AC) Gi_o->AC inhibits ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Downstream Downstream Cellular Effects PKA->Downstream Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_troubleshoot Troubleshooting prep_buffer 1. Prepare and Sterilize Experimental Buffer prep_stock 2. Prepare CHPG/CPPG Stock Solution prep_buffer->prep_stock prep_working 3. Prepare Fresh Working Solution prep_stock->prep_working run_assay 4. Perform In Vitro Assay prep_working->run_assay collect_data 5. Collect Data run_assay->collect_data analyze_data 6. Analyze Results collect_data->analyze_data check_results Unexpected Results? analyze_data->check_results review_protocol Review Protocol and Solution Preparation check_results->review_protocol If yes review_protocol->prep_buffer

References

Optimization

Technical Support Center: In Vivo Delivery of (S)-3-Chloro-4-hydroxyphenylglycine (CHPG)

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the selective metabotropic glutamate receptor 5 (mGluR5) agonist, (S)-3-Chloro-4-hydroxyphen...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the selective metabotropic glutamate receptor 5 (mGluR5) agonist, (S)-3-Chloro-4-hydroxyphenylglycine (CHPG), in in vivo models.

Troubleshooting Guide

This guide addresses common issues that may arise during the preparation and administration of CHPG for in vivo experiments.

Problem Potential Cause Troubleshooting Steps
Precipitation of CHPG in solution - Low solubility in the chosen vehicle.- The final concentration of the organic co-solvent (e.g., DMSO) is too low after dilution in an aqueous buffer.- The pH of the final solution is not optimal for CHPG solubility.- Increase the percentage of the organic co-solvent in the final solution. For in vivo use, the final concentration of DMSO should ideally be kept below 10%, and preferably under 5%, to minimize toxicity.[1]- Gently warm the solution to aid dissolution. Ensure the solution cools to room temperature before administration.- Use a different co-solvent system, such as a mixture of DMSO and polyethylene glycol (PEG) or other biocompatible solvents.- Adjust the pH of the aqueous vehicle. The solubility of many compounds is pH-dependent.
Inconsistent or unexpected experimental results - Degradation of CHPG in the prepared solution.- Incorrect dosage or administration route.- Low bioavailability or poor penetration of the blood-brain barrier (BBB).- Prepare fresh solutions of CHPG for each experiment. It is not recommended to store aqueous solutions of similar compounds for more than one day.[2]- Store stock solutions in an appropriate solvent (e.g., DMSO) at -20°C or -80°C and protect from light.[3]- Verify the calculated dose and the accuracy of the administration technique.- For central nervous system (CNS) targets, consider direct administration routes such as intracerebroventricular (ICV) injection to bypass the BBB.[4]
Adverse effects or toxicity in animal models - Toxicity of the vehicle, particularly with high concentrations of organic solvents like DMSO.- Off-target effects of CHPG, especially at high concentrations.- The administration procedure itself may be causing stress or injury.- Perform a vehicle-only control group to assess the effects of the solvent system.- Reduce the concentration of the organic co-solvent in the final injection volume.- Conduct a dose-response study to determine the optimal therapeutic window and identify the maximum tolerated dose.- Refine the administration technique to minimize tissue damage and animal stress.

Frequently Asked Questions (FAQs)

Preparation and Handling

Q1: What is the recommended solvent for dissolving CHPG for in vivo use?

A1: For compounds with low aqueous solubility like CHPG, a common approach is to first dissolve the compound in an organic solvent such as dimethyl sulfoxide (DMSO) to create a stock solution. This stock solution is then further diluted with a sterile aqueous vehicle, such as saline or phosphate-buffered saline (PBS), to the final desired concentration for injection. It is crucial to ensure that the final concentration of the organic solvent is minimized to avoid toxicity.[1]

Q2: How should CHPG solutions be stored?

A2: Powdered CHPG is generally stable when stored at -20°C. Stock solutions of similar compounds in DMSO are typically stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months). Aqueous dilutions should be prepared fresh before each experiment and are not recommended for storage for more than one day.[2] Solutions should also be protected from light to prevent photodegradation.[3]

Q3: What is the solubility of CHPG in common vehicles?

A3: Specific quantitative solubility data for (S)-CHPG in various solvent mixtures is limited in publicly available literature. However, for a related compound, (R,S)-3-Hydroxyphenylglycine, the solubility in DMSO is approximately 5 mg/mL and in PBS (pH 7.2) is approximately 10 mg/mL.[2] It is recommended to perform small-scale solubility tests to determine the optimal solvent composition for your desired concentration.

Dosing and Administration

Q4: What is a typical effective dose of CHPG in vivo?

A4: The effective dose of CHPG can vary depending on the animal model, the route of administration, and the specific research question. One study in a mouse model of traumatic brain injury reported neuroprotective effects with an intracerebroventricular (ICV) injection of 250 nM CHPG in a 5 µl volume.[5] It is highly recommended to perform a dose-response study to determine the optimal dose for your specific experimental paradigm.

Q5: What are the common routes of administration for CHPG?

A5: The choice of administration route depends on the target organ and the desired systemic exposure. For targeting the central nervous system, direct administration methods like intracerebroventricular (ICV) or intrathecal injections can be used to bypass the blood-brain barrier.[4] For systemic administration, intraperitoneal (IP), subcutaneous (SC), and intravenous (IV) injections are common. The bioavailability and BBB penetration of CHPG following systemic administration have not been well characterized.

Q6: Does CHPG cross the blood-brain barrier (BBB)?

A6: There is limited specific data on the BBB permeability of CHPG. The ability of small molecules to cross the BBB is influenced by factors such as lipid solubility, molecular weight, and hydrogen bonding capacity.[6] Phenylglycine derivatives, in general, may have some capacity to cross the BBB, but this needs to be empirically determined for CHPG. For guaranteed CNS delivery, direct administration methods are recommended.

Mechanism of Action

Q7: What is the primary target of CHPG?

A7: CHPG is a selective agonist for the metabotropic glutamate receptor 5 (mGluR5).[5] However, some evidence suggests that it can also activate mGluR1 with similar potency.[7] Both mGluR1 and mGluR5 are Group I mGluRs.

Q8: What signaling pathways are activated by CHPG?

A8: As a Group I mGluR agonist, CHPG activates the Gq alpha subunit of the G-protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). Downstream of this, CHPG has been shown to activate the ERK and Akt signaling pathways.[5][8]

Experimental Protocols

Preparation of CHPG for Intracerebroventricular (ICV) Injection

This protocol is adapted from a study using CHPG in a mouse model of traumatic brain injury.[5]

Materials:

  • (S)-3-Chloro-4-hydroxyphenylglycine (CHPG) powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile saline (0.9% NaCl) or artificial cerebrospinal fluid (aCSF)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare a high-concentration stock solution:

    • Dissolve a known weight of CHPG powder in a minimal amount of sterile DMSO to create a concentrated stock solution (e.g., 10 mM).

    • Vortex thoroughly to ensure complete dissolution.

  • Prepare an intermediate dilution (if necessary):

    • Depending on the final desired concentration, it may be necessary to perform an intermediate dilution of the DMSO stock solution in sterile saline or aCSF.

  • Prepare the final injection solution:

    • On the day of the experiment, dilute the stock solution or intermediate dilution to the final desired concentration (e.g., 250 nM) using sterile saline or aCSF.

    • Ensure the final concentration of DMSO is as low as possible (ideally <1%).

    • Vortex the final solution gently before loading it into the injection syringe.

Visualizations

mGluR5 Signaling Pathway

mGluR5_Signaling_Pathway CHPG CHPG mGluR5 mGluR5 CHPG->mGluR5 activates Gq Gq Protein mGluR5->Gq activates Akt_pathway PI3K/Akt Pathway mGluR5->Akt_pathway can activate PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates MAPK_pathway MAPK Pathway PKC->MAPK_pathway activates ERK ERK MAPK_pathway->ERK leads to Akt Akt Akt_pathway->Akt leads to

Caption: mGluR5 signaling cascade initiated by CHPG.

Experimental Workflow for In Vivo CHPG Administration

CHPG_InVivo_Workflow prep 1. Prepare CHPG Solution (e.g., in DMSO/Saline) admin 3. CHPG Administration (e.g., ICV, IP, SC, IV) prep->admin animal_prep 2. Animal Preparation (e.g., anesthesia, surgery for ICV) animal_prep->admin monitoring 4. Post-administration Monitoring admin->monitoring outcome 5. Outcome Assessment (Behavioral, Molecular, Histological) monitoring->outcome

Caption: General workflow for in vivo experiments with CHPG.

References

Troubleshooting

Technical Support Center: Dose-Response Analysis of 2-Chloro-5-hydroxyphenylglycine (CHPG)

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-5-hydroxyphenylglycine (CHPG), a s...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-5-hydroxyphenylglycine (CHPG), a selective agonist for the metabotropic glutamate receptor 5 (mGluR5).

Frequently Asked Questions (FAQs)

Q1: What is 2-Chloro-5-hydroxyphenylglycine (CHPG) and what is its primary mechanism of action?

A1: 2-Chloro-5-hydroxyphenylglycine (CHPG) is a selective agonist for the metabotropic glutamate receptor 5 (mGluR5), a G-protein coupled receptor (GPCR). While sometimes considered selective for mGluR5, studies have shown it can also activate the metabotropic glutamate receptor 1 (mGluR1) with similar potency[1][2]. Both mGluR1 and mGluR5 are part of the Group I mGluRs and are coupled to the Gq/11 G-protein. Upon activation by an agonist like CHPG, the receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).

Q2: What is the typical EC50 for CHPG?

A2: The half-maximal effective concentration (EC50) for CHPG can vary depending on the experimental system. For mGluR5b expressed in rat superior cervical ganglion (SCG) neurons, the apparent EC50 for calcium current inhibition is approximately 60 μM[1]. In HEK293 cells transfected with an mGluR5-luciferase reporter system, a concentration of 1 mM CHPG has been shown to induce a robust signal corresponding to mGluR5 activation.

Q3: How should I prepare and store CHPG solutions?

A3: For in vitro experiments, CHPG can be dissolved in aqueous buffers. It is recommended to prepare fresh solutions for each experiment. If storage is necessary, aliquots can be stored at -20°C for short periods. Repeated freeze-thaw cycles should be avoided to maintain the compound's integrity. The stability of CHPG in cell culture media over long incubation periods should be empirically determined for your specific experimental conditions.

Q4: What are some common assays to measure the dose-response of CHPG?

A4: Common assays for determining the dose-response to CHPG include:

  • Intracellular Calcium Mobilization Assays: These assays measure the transient increase in intracellular calcium concentration following mGluR5 activation. Fluorescent calcium indicators like Fura-2, Fluo-4, or genetically encoded calcium indicators are used.

  • Inositol Phosphate (IP) Accumulation Assays: A more direct measure of Gq-coupled receptor activation is the accumulation of inositol phosphates, particularly inositol monophosphate (IP1), which is a stable downstream metabolite of IP3. Homogeneous Time-Resolved Fluorescence (HTRF) based IP-One assays are a common and robust method for this.

  • Reporter Gene Assays: In this approach, cells are transfected with a plasmid containing a reporter gene (e.g., luciferase or β-galactosidase) under the control of a response element that is activated by the mGluR5 signaling pathway (e.g., a serum response element).

Dose-Response Data

The following tables summarize quantitative data for CHPG from published studies.

Table 1: Dose-Response of CHPG on mGluR5b-mediated Calcium Current Inhibition in Rat SCG Neurons

CHPG ConcentrationAverage Calcium Current Inhibition (%)
10 μM~5
30 μM~15
100 μM~30
300 μM~40
1 mM~45
3 mM~50

Data adapted from a study on mGluR5b expressed in rat superior cervical ganglion neurons.

Table 2: Activity of CHPG in an mGluR5-Luciferase Reporter Assay in HEK293 Cells

CompoundConcentrationResponse
CHPG1 mMInduces luciferase signal corresponding to mGluR5 activation

This data indicates that 1 mM CHPG is an effective concentration for activating mGluR5 in this specific reporter assay system.

Experimental Protocols

Detailed Protocol: Inositol Monophosphate (IP1) Accumulation Assay using HTRF

This protocol outlines the steps for performing a dose-response analysis of CHPG using a commercially available IP-One HTRF assay kit. This assay quantifies the accumulation of IP1, a stable downstream product of the Gq signaling cascade.

Materials:

  • HEK293 cells stably expressing human mGluR5

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Assay buffer (typically provided in the HTRF kit)

  • CHPG stock solution

  • IP-One HTRF assay kit (containing IP1-d2 conjugate and anti-IP1 cryptate)

  • White, low-volume 384-well plates

  • HTRF-compatible plate reader

Procedure:

  • Cell Seeding:

    • One day before the experiment, seed the mGluR5-expressing HEK293 cells into a white, low-volume 384-well plate at a density optimized for your cell line (e.g., 10,000 cells/well).

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Preparation:

    • Prepare a serial dilution of CHPG in the assay buffer at 2x the final desired concentrations.

  • Assay Protocol:

    • On the day of the experiment, remove the cell culture medium from the wells.

    • Add the appropriate volume of the 2x CHPG dilutions to the wells. Include a vehicle control (assay buffer without CHPG).

    • Incubate the plate at 37°C for the recommended time (typically 30-60 minutes) to allow for IP1 accumulation.

    • Following the incubation, add the IP1-d2 conjugate and the anti-IP1 cryptate solutions to all wells as per the kit manufacturer's instructions.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plate on an HTRF-compatible plate reader at the appropriate emission wavelengths (typically 620 nm and 665 nm).

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm / 620 nm) for each well.

    • Plot the HTRF ratio against the log of the CHPG concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50, Emax, and Hill slope.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Signal-to-Noise Ratio - Low receptor expression in cells.- Inefficient G-protein coupling.- Suboptimal assay conditions (e.g., incubation time, cell number).- Degradation of CHPG.- Verify receptor expression levels using techniques like Western blot or qPCR.- Ensure the cell line has the necessary G-proteins for efficient coupling.- Optimize cell density and agonist incubation time.- Prepare fresh CHPG solutions for each experiment.
High Background Signal - Constitutive activity of the receptor.- Non-specific binding of assay reagents.- Autofluorescence of compounds or plates.- Use a cell line with lower basal receptor activity or treat with an inverse agonist to reduce background.- Ensure proper washing steps if applicable to the assay.- Use plates designed for fluorescence assays and check for compound autofluorescence.
Inconsistent Results (High Variability) - Inconsistent cell numbers per well.- Pipetting errors.- Edge effects in the microplate.- CHPG instability or precipitation at high concentrations.- Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and proper pipetting techniques.- Avoid using the outer wells of the plate or fill them with buffer to minimize evaporation.- Visually inspect CHPG solutions for any signs of precipitation, especially at higher concentrations. Consider using a different solvent or sonication if solubility is an issue.
No Response or Very Weak Response to CHPG - Incorrect CHPG concentration range.- Inactive CHPG.- Cell line not responsive.- Incorrect assay setup.- Perform a wider range of CHPG concentrations to ensure the active range is covered.- Verify the identity and purity of the CHPG stock.- Use a positive control agonist for mGluR5 to confirm cell line responsiveness.- Double-check all assay parameters and reagent preparations.

Visualizations

Gq_Signaling_Pathway CHPG 2-Chloro-5-hydroxyphenylglycine (CHPG) mGluR5 mGluR5/mGluR1 CHPG->mGluR5 binds to Gq Gαq/11 mGluR5->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to IP3 Receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Intracellular Ca²⁺ Release ER->Ca2 triggers Downstream Downstream Cellular Responses Ca2->Downstream PKC->Downstream

Caption: Gq signaling pathway activated by CHPG.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture 1. Culture mGluR5-expressing cells Cell_Seeding 2. Seed cells into 384-well plate Cell_Culture->Cell_Seeding Stimulation 4. Add CHPG and incubate Cell_Seeding->Stimulation Compound_Prep 3. Prepare CHPG serial dilutions Compound_Prep->Stimulation Detection 5. Add HTRF reagents and incubate Stimulation->Detection Read_Plate 6. Read plate on HTRF reader Detection->Read_Plate Data_Analysis 7. Analyze data and generate dose-response curve Read_Plate->Data_Analysis

Caption: Experimental workflow for CHPG dose-response analysis.

References

Optimization

CHPG Technical Support Center: Ensuring Stability in Long-Term Cell Culture Experiments

Welcome to the technical support center for (S)-3,5-DHPG (CHPG), a selective agonist of metabotropic glutamate receptor 5 (mGluR5). This resource is designed for researchers, scientists, and drug development professional...

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (S)-3,5-DHPG (CHPG), a selective agonist of metabotropic glutamate receptor 5 (mGluR5). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of CHPG in long-term cell culture experiments and to offer troubleshooting strategies for common issues.

Frequently Asked Questions (FAQs)

Q1: What is CHPG and what is its primary mechanism of action?

A1: CHPG, or (S)-3,5-Dihydrophenylglycine, is a selective agonist for the metabotropic glutamate receptor 5 (mGluR5). It is also known to activate mGluR1 at higher concentrations. Its primary mechanism involves binding to and activating mGluR5, a Gq-protein coupled receptor, which initiates a downstream signaling cascade involving phospholipase C (PLC), inositol triphosphate (IP3), and diacylglycerol (DAG). This signaling ultimately leads to an increase in intracellular calcium and the activation of protein kinase C (PKC) and other downstream pathways like the ERK and Akt signaling pathways.

Q2: How should I prepare and store CHPG stock solutions?

A2: For optimal stability, it is recommended to prepare a concentrated stock solution of CHPG in a suitable solvent, such as sterile water or DMSO. Once prepared, aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles. These aliquots should be stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

Q3: How stable is CHPG in cell culture media at 37°C?

A3: While specific quantitative data on the degradation kinetics of CHPG in various cell culture media at 37°C is not extensively available in public literature, the stability of small molecules in aqueous solutions is influenced by factors such as pH, temperature, and the presence of enzymes or other reactive components in the media. It is best practice to assume that some degradation may occur over extended periods in culture. For long-term experiments, it is advisable to refresh the media with freshly diluted CHPG at regular intervals to maintain a consistent effective concentration.

Q4: What are the potential consequences of CHPG degradation in my experiments?

A4: Degradation of CHPG can lead to a decrease in its effective concentration, potentially resulting in reduced or inconsistent activation of mGluR5. This could manifest as diminished or variable downstream signaling events and cellular responses over the course of a long-term experiment. The degradation products of CHPG are not well-characterized in the context of cell culture, and it is unknown if they possess any biological activity or cytotoxicity.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Inconsistent or diminishing cellular response to CHPG over time. Degradation of CHPG in the cell culture medium at 37°C.1. Refresh the cell culture medium with freshly prepared CHPG at regular intervals (e.g., every 24-48 hours). 2. Perform a stability study of CHPG in your specific cell culture medium to determine its degradation rate (see Experimental Protocols section). 3. Ensure proper storage of CHPG stock solutions to prevent initial degradation.
High variability between replicate experiments. Inconsistent preparation of CHPG working solutions or degradation of stock solutions.1. Use a freshly thawed aliquot of CHPG stock solution for each experiment. 2. Ensure accurate and consistent dilution of the stock solution to the final working concentration. 3. Vortex the working solution thoroughly before adding it to the cell culture medium.
Unexpected or off-target effects observed. 1. CHPG concentration may be too high, leading to activation of other receptors (e.g., mGluR1). 2. Degradation products of CHPG may have unknown biological activity.1. Perform a dose-response curve to determine the optimal and most specific concentration of CHPG for your cell type and assay. 2. Consider using a more selective mGluR5 agonist if off-target effects are suspected. 3. Minimize degradation by frequently refreshing the medium with fresh CHPG.

Quantitative Data on CHPG Stability

Time (hours)CHPG Concentration (µM)Percent Remaining (%)
0Initial Concentration100
24Measured ConcentrationCalculated %
48Measured ConcentrationCalculated %
72Measured ConcentrationCalculated %
96Measured ConcentrationCalculated %
120Measured ConcentrationCalculated %

Experimental Protocols

Protocol for Assessing CHPG Stability in Cell Culture Medium using LC-MS

This protocol outlines a method to determine the stability of CHPG in a specific cell culture medium over time using High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

  • CHPG powder

  • Your specific cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile, nuclease-free water or DMSO for stock solution

  • Sterile microcentrifuge tubes

  • Incubator at 37°C with 5% CO2

  • LC-MS system with a suitable C18 column

  • Acetonitrile (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Internal standard (a structurally similar, stable molecule not present in the medium)

Methodology:

  • Prepare CHPG Stock Solution: Prepare a 10 mM stock solution of CHPG in sterile water or DMSO.

  • Prepare Spiked Medium: Dilute the CHPG stock solution in your cell culture medium to a final concentration relevant to your experiments (e.g., 100 µM). Prepare a sufficient volume for all time points.

  • Time Course Incubation:

    • Aliquot the spiked medium into sterile microcentrifuge tubes for each time point (e.g., 0, 24, 48, 72, 96, 120 hours).

    • Place the tubes in a 37°C incubator with 5% CO2.

  • Sample Collection:

    • At each time point, remove one tube from the incubator.

    • Immediately add the internal standard to a known final concentration.

    • Store the sample at -80°C until analysis. The T=0 sample should be processed immediately without incubation.

  • Sample Preparation for LC-MS:

    • Thaw the samples.

    • Perform a protein precipitation step by adding 3 volumes of ice-cold acetonitrile to 1 volume of the sample.

    • Vortex thoroughly and incubate at -20°C for 30 minutes.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the sample in a suitable mobile phase (e.g., 10% ACN with 0.1% formic acid).

  • LC-MS Analysis:

    • Inject the prepared samples onto the LC-MS system.

    • Develop a suitable gradient elution method using water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

    • Set up the mass spectrometer to monitor the specific mass-to-charge ratio (m/z) for CHPG and the internal standard in positive or negative ion mode.

  • Data Analysis:

    • Integrate the peak areas for CHPG and the internal standard at each time point.

    • Calculate the ratio of the CHPG peak area to the internal standard peak area.

    • Normalize the ratios for all time points to the T=0 time point to determine the percent of CHPG remaining.

    • Plot the percent remaining versus time to visualize the degradation profile and calculate the half-life.

Signaling Pathway and Experimental Workflow Diagrams

CHPG_Stability_Workflow Experimental Workflow for CHPG Stability Assessment cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare CHPG Stock Solution prep_medium Prepare Spiked Cell Culture Medium prep_stock->prep_medium aliquot Aliquot for Time Points prep_medium->aliquot incubate Incubate at 37°C aliquot->incubate sample Collect Samples at Each Time Point incubate->sample T=0, 24, 48, 72h... add_is Add Internal Standard sample->add_is lcms_prep Sample Prep for LC-MS add_is->lcms_prep lcms_run LC-MS Analysis lcms_prep->lcms_run data_analysis Data Analysis and Half-life Calculation lcms_run->data_analysis

Caption: Workflow for determining CHPG stability in cell culture media.

mGluR5_Signaling_Pathway CHPG-Activated mGluR5 Signaling Pathway CHPG CHPG mGluR5 mGluR5 CHPG->mGluR5 Gq Gq Protein mGluR5->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ Release ER->Ca2 releases Ca2->PKC co-activates ERK ERK Pathway PKC->ERK activates Akt Akt Pathway PKC->Akt activates CellularResponse Cellular Responses (e.g., Gene Expression, Synaptic Plasticity) ERK->CellularResponse Akt->CellularResponse

Caption: Simplified mGluR5 signaling cascade initiated by CHPG.

Troubleshooting

common pitfalls in experiments with 2-Chloro-5-hydroxyphenylglycine

Welcome to the technical support center for 2-Chloro-5-hydroxyphenylglycine (CHPG). This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing CHPG in their...

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2-Chloro-5-hydroxyphenylglycine (CHPG). This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing CHPG in their experiments. Here you will find troubleshooting guides and frequently asked questions to address common challenges and pitfalls.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of CHPG?

2-Chloro-5-hydroxyphenylglycine (CHPG) is widely recognized as a selective agonist for the metabotropic glutamate receptor 5 (mGluR5).[1][2] It is frequently used in research to investigate the role of mGluR5 in various physiological and pathological processes. However, it is crucial to be aware that some studies have demonstrated that CHPG can also activate mGluR1 with similar potency and efficacy, which can be a significant experimental pitfall if not accounted for.[3]

Q2: What are the recommended solvent and storage conditions for CHPG?

Proper handling and storage of CHPG are critical for maintaining its stability and activity.

  • Solubility: CHPG is soluble in water (up to 50 mM) and DMSO (up to 50 mM). For cell culture experiments, it is common to prepare a concentrated stock solution in DMSO and then dilute it into the culture medium.

  • Storage of Solid Form: When stored as a solid at room temperature and in a tightly sealed vial, CHPG can be stable for up to 6 months.

  • Storage of Solutions: Once dissolved, it is recommended to aliquot stock solutions and store them at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[1] Avoid repeated freeze-thaw cycles.[1]

Q3: What is a typical effective concentration range for CHPG in in vitro experiments?

The effective concentration of CHPG can vary significantly depending on the cell type, assay, and specific experimental conditions. Based on published literature, the concentration range can span from micromolar to millimolar levels.

ApplicationTypical Concentration RangeReference
Neuroprotection Assays10 µM - 1 mM[1][4]
Oligodendrocyte Differentiation30 µM[5][6]
Calcium Current Modulation10 µM - 3 mM[3]

Q4: Can CHPG be used in in vivo studies?

Yes, CHPG has been successfully used in animal models. For instance, it has been administered via injection to study its effects on traumatic brain injury.[1][4] The specific dosage and administration route will depend on the animal model and research question.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with CHPG.

Issue 1: CHPG Precipitation in Aqueous Solutions

A common problem encountered is the precipitation of CHPG when diluting a DMSO stock solution into an aqueous buffer like PBS or cell culture medium.[7][8]

Possible Causes and Solutions:

CauseSolution
Low Aqueous Solubility While CHPG is water-soluble, high concentrations made from a DMSO stock can crash out of solution. Try making an intermediate dilution in a small volume of the final buffer before adding it to the total volume.
Final DMSO Concentration Ensure the final concentration of DMSO in your experiment is low (typically <0.5%) to avoid solvent-induced precipitation and cellular toxicity.[9]
Buffer pH The pH of your buffer can influence the solubility of CHPG. Ensure your PBS or media is at the correct physiological pH.
Temperature If precipitation occurs upon cooling, gentle warming in a water bath (45-60°C) can help redissolve the compound. However, be cautious about the temperature sensitivity of other components in your solution.
Issue 2: Inconsistent or Unexpected Experimental Results

Variability in results can be frustrating. Here are some potential factors related to CHPG that could contribute to this issue.

Potential Causes and Troubleshooting Steps:

  • Off-Target Effects: As mentioned, CHPG can activate mGluR1 in addition to mGluR5.[3] To confirm that the observed effect is mediated by mGluR5, consider using a selective mGluR5 antagonist, such as MPEP, in a control experiment.[3]

  • Compound Stability: Ensure that your CHPG stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles, which can degrade the compound.[1]

  • Cell Line Specificity: The expression levels of mGluR1 and mGluR5 can vary between different cell lines and primary cultures. It is advisable to characterize the receptor expression profile of your experimental system.

Experimental Protocols & Visualizations

General Protocol for Cell-Based Assays

This protocol provides a general workflow for treating cultured cells with CHPG.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare CHPG Stock (e.g., 50 mM in DMSO) store_stock Aliquot and Store (-20°C or -80°C) prep_stock->store_stock thaw_stock Thaw Aliquot dilute Dilute to Working Concentration in Media thaw_stock->dilute treat_cells Treat Cells dilute->treat_cells incubate Incubate (Time & Temp Dependent) treat_cells->incubate assay Perform Assay (e.g., LDH, Western Blot) incubate->assay data_analysis Analyze Data assay->data_analysis

Caption: A generalized workflow for preparing and using CHPG in cell-based experiments.

CHPG-Mediated Signaling Pathway

CHPG, by activating mGluR5, can trigger downstream signaling cascades, including the ERK and Akt pathways, which are often associated with neuroprotection and cell survival.[1][4]

signaling_pathway CHPG CHPG mGluR5 mGluR5 CHPG->mGluR5 PLC PLC mGluR5->PLC Akt_pathway Akt Pathway mGluR5->Akt_pathway G-protein coupled activation IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC ERK_pathway ERK Pathway PKC->ERK_pathway Neuroprotection Neuroprotection & Cell Survival ERK_pathway->Neuroprotection Akt_pathway->Neuroprotection

Caption: Simplified signaling pathway initiated by CHPG binding to mGluR5.

This technical support guide is intended to be a living document and will be updated as more information becomes available. We encourage users to consult the primary literature for detailed experimental conditions.

References

Optimization

Technical Support Center: Ensuring Consistent Results with CHPG in Functional Assays

This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals achieve consistent and reliable results when using (RS)-2-Chloro-5-...

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals achieve consistent and reliable results when using (RS)-2-Chloro-5-hydroxyphenylglycine (CHPG) in functional assays.

Frequently Asked Questions (FAQs)

Q1: What is CHPG and what is its primary mechanism of action?

A1: CHPG is a selective agonist for the metabotropic glutamate receptor 5 (mGluR5), which is a G-protein coupled receptor (GPCR). Upon binding, CHPG activates mGluR5, which typically couples to Gαq/11 proteins. This activation initiates a signaling cascade that leads to the activation of phospholipase C (PLC) and the subsequent mobilization of intracellular calcium.[1][2][3] While highly selective for mGluR5, some studies have shown that CHPG can also activate mGluR1, another Group I mGluR, with similar potency in certain systems.[4] It generally shows no activity at Group II (mGluR2/3) or Group III (mGluR4/6/7/8) receptors.[4]

Q2: What are the recommended storage and handling conditions for CHPG?

A2: Proper storage is critical for maintaining the stability and activity of CHPG. Always refer to the manufacturer's Certificate of Analysis (CoA) for specific recommendations. General guidelines are as follows:

  • Solid Form: Store at room temperature or as indicated by the supplier.

  • Stock Solutions: Prepare high-concentration stock solutions in an appropriate solvent (e.g., water or DMSO). Aliquot into single-use volumes to minimize freeze-thaw cycles and store at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage. Repeated freeze-thaw cycles can degrade the compound and introduce variability.

Q3: How should I prepare a stock solution of CHPG?

A3: The solubility of CHPG depends on whether it is in its standard form or as a sodium salt.

  • CHPG: Soluble in 1.1 equivalents of NaOH (up to 100 mM).

  • CHPG Sodium Salt: Readily soluble in water and DMSO (up to 50 mM).

When preparing stock solutions, use high-purity solvents. Ensure the compound is fully dissolved by vortexing. For cell-based assays, it is crucial to determine the final concentration of the solvent (e.g., DMSO) in the assay medium and ensure it is at a low, non-toxic level (typically ≤ 0.1%).

Quantitative Data

For reproducible experiments, it is essential to be aware of the physicochemical properties of CHPG. The values can vary slightly between batches, so always consult the batch-specific Certificate of Analysis.

Table 1: Physicochemical Properties of CHPG & CHPG Sodium Salt

PropertyCHPGCHPG Sodium Salt
Formula C₈H₈ClNO₃C₈H₇ClNNaO₃
Molecular Weight 201.61 g/mol 223.59 g/mol
Purity Typically ≥99% (HPLC)Typically ≥99% (HPLC)
CAS Number 170846-74-91303993-73-8

Table 2: Potency of CHPG in Functional Assays

ParameterValueAssay Context
EC₅₀ ~60 µMCalcium current inhibition in SCG neurons expressing rat mGluR5b.[4]
EC₅₀ 500 µM (effective conc.)Induced oscillatory increases in intracellular calcium in cultured rat DRG neurons.[3][5]

Note: The half-maximal effective concentration (EC₅₀) is a measure of a drug's potency and represents the concentration at which it produces 50% of its maximal effect.[6][7][8] EC₅₀ values are highly dependent on the specific assay conditions, cell type, and receptor expression levels. The values presented are for guidance only.

Troubleshooting Guide

Issue 1: Inconsistent Dose-Response Curves

Q: Why am I seeing significant variability in my CHPG dose-response curves between experiments?

A: Variability in dose-response curves is a common issue in functional assays and can stem from several factors. Here are the key areas to investigate:

  • Cell Health and Density:

    • Inconsistent Cell Number: Ensure you are plating the same number of cells for each experiment. Cell density is a critical parameter that can affect results.[9]

    • High Passage Number: Use cells with a consistent and low passage number. High-passage cells can exhibit altered receptor expression and signaling.

    • Cell Viability: Regularly check the viability of your cells. Only use healthy, confluent cells for your assays.

  • Reagent Preparation and Handling:

    • Fresh Dilutions: Always prepare fresh serial dilutions of CHPG for each experiment from a validated stock solution.

    • Thorough Mixing: Ensure all solutions are mixed thoroughly before adding them to the assay plate.

  • Assay Conditions:

    • Incubation Times: Optimize and standardize the stimulation time with CHPG. For some assays, equilibrium might be reached quickly, while others require longer.[9]

    • Buffer Composition: Use a consistent, high-quality stimulation buffer for all experiments.

Dose_Response_Workflow Diagram 1: Experimental Workflow for a Dose-Response Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Plating Plate Cells at Consistent Density Culture Culture Cells Under Standardized Conditions Plating->Culture Stimulation Add CHPG Dilutions to Cells Culture->Stimulation Stock Prepare Fresh CHPG Serial Dilutions Stock->Stimulation Incubation Incubate for Optimized Time Stimulation->Incubation Detection Measure Signal (e.g., Calcium Flux) Incubation->Detection Normalization Normalize Data to Controls (Min/Max) Detection->Normalization CurveFit Fit Dose-Response Curve (e.g., Sigmoidal) Normalization->CurveFit EC50 Calculate EC50 and Max Response CurveFit->EC50 Batch_Validation_Logic Diagram 2: Troubleshooting Logic for Batch-to-Batch Variability Start New Batch of CHPG Received CheckCoA Review Certificate of Analysis (CoA) Start->CheckCoA SpecsMatch Do Specs Match Previous Batches? CheckCoA->SpecsMatch SideBySide Run Side-by-Side Dose-Response Assay SpecsMatch->SideBySide Yes Reject Contact Supplier & Troubleshoot SpecsMatch->Reject No ResultsMatch Are EC50 & Emax Within Acceptable Range? SideBySide->ResultsMatch Accept Accept New Batch for Use ResultsMatch->Accept Yes ResultsMatch->Reject No Signaling_Pathway Diagram 3: Verifying On-Target mGluR5 Effects CHPG CHPG (Agonist) mGluR5 mGluR5 Receptor CHPG->mGluR5 Activates MPEP MPEP (Antagonist) MPEP->mGluR5 Blocks Gq Gαq Protein mGluR5->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates Ca Intracellular Ca2+ Release PLC->Ca Stimulates

References

Troubleshooting

Technical Support Center: Optimizing (S)-3,5-DHPG (CHPG) In Vitro Studies

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the selective metabotropic glutamate recept...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the selective metabotropic glutamate receptor 5 (mGluR5) agonist, CHPG.

Frequently Asked Questions (FAQs)

Q1: What is the optimal incubation time for CHPG in in vitro experiments?

A1: The optimal incubation time for CHPG is highly dependent on the cell type, the specific downstream signaling pathway being investigated, and the desired experimental outcome. Published studies report a wide range of effective incubation times, from minutes for rapid signaling events to several days for assessing long-term effects like cellular differentiation. It is crucial to perform a time-course experiment to determine the ideal incubation period for your specific experimental setup.

Q2: What is a typical concentration range for CHPG in cell culture?

A2: The effective concentration of CHPG can vary significantly between different cell lines and primary cultures. A concentration-response (dose-response) experiment is essential to determine the optimal concentration for your specific cell type and assay. Below is a summary of concentrations used in various studies.

Q3: What are the primary downstream signaling pathways activated by CHPG?

A3: CHPG, as an mGluR5 agonist, primarily activates the Gq alpha subunit of the G-protein. This activation leads to the stimulation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). Downstream of these initial events, CHPG has been shown to modulate the ERK and Akt signaling pathways.[1]

Q4: How should I prepare and store a CHPG stock solution?

A4: CHPG is typically soluble in aqueous solutions. For a stock solution, dissolve CHPG in sterile, deionized water or a buffer such as PBS. To enhance solubility, gentle warming or the addition of a small amount of NaOH may be necessary. It is recommended to prepare fresh solutions for each experiment. If storage is necessary, aliquot the stock solution into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.

Q5: Is CHPG selective for mGluR5?

A5: CHPG is considered a selective agonist for mGluR5. However, like any pharmacological tool, the possibility of off-target effects should be considered, especially at high concentrations. It is advisable to include appropriate controls, such as using an mGluR5 antagonist (e.g., MPEP) to confirm that the observed effects are mediated by mGluR5 activation.

Troubleshooting Guides

Issue 1: No or Weak Response to CHPG Treatment
Possible Cause Troubleshooting Steps
Suboptimal CHPG Concentration Perform a dose-response curve to identify the optimal concentration for your cell type and assay. Start with a broad range (e.g., 1 µM to 1 mM).
Inappropriate Incubation Time Conduct a time-course experiment to determine the peak response time for the specific signaling event you are measuring (e.g., 5, 15, 30, 60 minutes for phosphorylation events).
Low mGluR5 Expression Verify mGluR5 expression in your cell model using techniques like qPCR, Western blot, or immunocytochemistry. Consider using a cell line with higher endogenous expression or a transient/stable overexpression system.
CHPG Degradation Prepare fresh CHPG solutions for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.
Receptor Desensitization/Internalization Prolonged exposure to high concentrations of agonists can lead to receptor desensitization. Consider shorter incubation times or lower concentrations. Pre-incubation with an antagonist can sometimes help to assess this.
Cell Health Issues Ensure cells are healthy and in the logarithmic growth phase. Stressors like high passage number or contamination can alter cellular responses.
Issue 2: High Background Signal or Variability Between Replicates
Possible Cause Troubleshooting Steps
Basal mGluR5 Activity Some cell types may exhibit basal mGluR5 activity. Serum starvation prior to CHPG treatment can help reduce background signaling.
Inconsistent Cell Seeding Ensure uniform cell seeding density across all wells or plates to minimize variability.
Pipetting Errors Use calibrated pipettes and proper technique to ensure accurate and consistent delivery of CHPG and other reagents.
Edge Effects in Multi-well Plates To minimize edge effects, avoid using the outer wells of the plate for experimental conditions. Fill them with media or PBS to maintain humidity.
Compound Precipitation Visually inspect the media after adding CHPG to ensure it has fully dissolved and not precipitated. If solubility is an issue, consider using a different solvent for the stock solution (e.g., DMSO at a final concentration of <0.1%).

Data Presentation

Table 1: Summary of CHPG Concentrations and Incubation Times in In Vitro Studies

Cell TypeAssayCHPG ConcentrationIncubation TimeReference
Primary Cortical NeuronsNeuroprotection (LDH assay)1 mM30 minutes pre-injury[1]
BV2 Microglial CellsCell Viability10-500 µM24 hours[2]
BV2 Microglial CellsApoptosis Assay0.5 mM30 minutes[2]
Human iPSC-derived OligodendrocytesDifferentiation Assay30 µM5 days
Purified Human OPCsDifferentiation Assay30 µM3 days
Thalamic SlicesElectrophysiology500 µM5 minutes[3]

Experimental Protocols

Protocol 1: ERK Phosphorylation Assay by Western Blot

This protocol outlines the steps to assess the phosphorylation of ERK1/2 in response to CHPG treatment.

Materials:

  • Cell culture plates and appropriate media

  • CHPG stock solution

  • PBS (Phosphate Buffered Saline)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding: Plate cells at a density that will result in 70-80% confluency on the day of the experiment.

  • Serum Starvation: Once cells are attached and have reached the desired confluency, replace the growth medium with serum-free medium and incubate for 4-6 hours. This step helps to reduce basal ERK phosphorylation.

  • CHPG Treatment: Treat the cells with the desired concentration of CHPG for the optimized incubation time. Include a vehicle control (the solvent used for the CHPG stock solution).

  • Cell Lysis: After incubation, wash the cells once with ice-cold PBS. Add ice-cold lysis buffer to each well and incubate on ice for 10-15 minutes. Scrape the cells and collect the lysate in a microcentrifuge tube.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer and boil the samples at 95-100°C for 5 minutes.

  • Western Blotting:

    • Load equal amounts of protein per lane onto an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Apply the chemiluminescent substrate and visualize the bands using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.

Protocol 2: Calcium Imaging with Fluo-4 AM

This protocol describes how to measure changes in intracellular calcium concentration in response to CHPG stimulation using the fluorescent indicator Fluo-4 AM.

Materials:

  • Cells cultured on glass-bottom dishes or coverslips

  • CHPG stock solution

  • Fluo-4 AM

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other imaging buffer

  • Fluorescence microscope with appropriate filters for Fluo-4 (Excitation ~494 nm, Emission ~516 nm) and a camera for time-lapse imaging.

Procedure:

  • Cell Plating: Plate cells on glass-bottom dishes or coverslips suitable for live-cell imaging.

  • Dye Loading:

    • Prepare a loading solution of 2-5 µM Fluo-4 AM and 0.02% Pluronic F-127 in HBSS.

    • Remove the culture medium from the cells and wash once with HBSS.

    • Add the Fluo-4 loading solution to the cells and incubate for 30-45 minutes at 37°C in the dark.

  • Washing: After incubation, wash the cells 2-3 times with fresh HBSS to remove excess dye.

  • Imaging:

    • Mount the dish or coverslip on the fluorescence microscope.

    • Acquire a baseline fluorescence reading for a few minutes before adding CHPG.

    • Add the desired concentration of CHPG to the imaging buffer.

    • Record the changes in fluorescence intensity over time.

  • Data Analysis:

    • Select regions of interest (ROIs) corresponding to individual cells.

    • Measure the mean fluorescence intensity within each ROI for each time point.

    • Normalize the fluorescence signal to the baseline fluorescence (F/F0) to represent the change in intracellular calcium.

Mandatory Visualizations

mGluR5_Signaling_Pathway CHPG CHPG mGluR5 mGluR5 CHPG->mGluR5 binds Gq Gαq mGluR5->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_release Ca²⁺ Release ER->Ca2_release induces Downstream_Ca Downstream Ca²⁺ Signaling Ca2_release->Downstream_Ca Downstream_PKC Downstream PKC Signaling (e.g., ERK, Akt) PKC->Downstream_PKC

Caption: mGluR5 signaling pathway activated by CHPG.

Experimental_Workflow start Start cell_culture 1. Cell Culture (Plate cells) start->cell_culture serum_starve 2. Serum Starvation (Optional, to reduce basal activity) cell_culture->serum_starve chpg_treatment 3. CHPG Treatment (Varying concentrations and times) serum_starve->chpg_treatment assay 4. Downstream Assay chpg_treatment->assay western ERK Phosphorylation (Western Blot) assay->western calcium Calcium Imaging (Fluorescence Microscopy) assay->calcium data_analysis 5. Data Analysis western->data_analysis calcium->data_analysis end End data_analysis->end

Caption: General experimental workflow for CHPG in vitro studies.

References

Reference Data & Comparative Studies

Validation

A Comparative Guide to mGluR5 Agonists: 2-Chloro-5-hydroxyphenylglycine (CHPG) vs. (S)-3,5-Dihydroxyphenylglycine (DHPG)

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of two commonly used metabotropic glutamate receptor 5 (mGluR5) agonists: 2-Chloro-5-hydroxyphenylglycine (CHPG)...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two commonly used metabotropic glutamate receptor 5 (mGluR5) agonists: 2-Chloro-5-hydroxyphenylglycine (CHPG) and (S)-3,5-Dihydroxyphenylglycine (DHPG). The information presented is collated from experimental data to assist researchers in selecting the appropriate agonist for their specific experimental needs.

Introduction

Metabotropic glutamate receptor 5 (mGluR5) is a G-protein coupled receptor that plays a crucial role in synaptic plasticity, learning, and memory. Its dysfunction has been implicated in various neurological and psychiatric disorders, making it a significant target for drug discovery. Both CHPG and DHPG are widely utilized tools to probe the function of mGluR5. While DHPG is a potent, non-selective group I mGluR agonist (activating both mGluR1 and mGluR5), CHPG was initially reported as a selective mGluR5 agonist, although recent evidence suggests it may also activate mGluR1, albeit with different potency and potential for biased agonism.[1] This guide will delve into a comparative analysis of their pharmacological properties, supported by experimental data and detailed protocols.

Quantitative Comparison of Agonist Performance

The following tables summarize the key pharmacological parameters of CHPG and DHPG as mGluR5 agonists, derived from in vitro studies.

Table 1: Potency of CHPG and DHPG at mGluR5

AgonistEC₅₀ (µM)Experimental SystemAssay TypeReference
DHPG 2.72 ± 0.34Cultured striatal neuronsCalcium mobilization[2]
CHPG 291 ± 20.75Cultured striatal neuronsCalcium mobilization[2]
CHPG ~60Rat superior cervical ganglion (SCG) neurons expressing mGluR5bCalcium current inhibition (Electrophysiology)[1]

Table 2: Selectivity Profile

AgonistPrimary TargetOther TargetsNotesReference
DHPG Group I mGluRs (mGluR1 and mGluR5)Potent agonist at both mGluR1 and mGluR5.[3]
CHPG mGluR5mGluR1Initially considered mGluR5-selective, but has been shown to activate mGluR1 with similar potency to mGluR5 in some systems. May exhibit biased agonism at mGluR1.[1][1]

Signaling Pathways and Experimental Workflows

mGluR5 Signaling Pathway

Activation of mGluR5 by an agonist like CHPG or DHPG initiates a cascade of intracellular events. The receptor is primarily coupled to the Gq/11 family of G-proteins. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). DAG, along with elevated intracellular Ca²⁺, activates protein kinase C (PKC). These signaling events can lead to the modulation of various downstream effectors, including ion channels and transcription factors, ultimately influencing neuronal excitability and synaptic plasticity.

mGluR5_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist Agonist (CHPG or DHPG) mGluR5 mGluR5 Agonist->mGluR5 Binds to Gq11 Gq/11 mGluR5->Gq11 Activates PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Binds to IP3R on ER PKC PKC DAG->PKC Activates Ca_cyto ↑ [Ca²⁺]i Ca_ER->Ca_cyto Release Ca_cyto->PKC Co-activates Downstream Downstream Effectors Ca_cyto->Downstream Modulates PKC->Downstream Modulates

Caption: mGluR5 signaling pathway upon agonist binding.

Experimental Workflow: Calcium Mobilization Assay

A common method to assess the potency and efficacy of mGluR5 agonists is through a calcium mobilization assay. This workflow outlines the key steps in such an experiment.

Calcium_Assay_Workflow cluster_prep Cell Preparation cluster_assay Assay Execution cluster_analysis Data Analysis plate_cells Plate cells expressing mGluR5 (e.g., HEK293 or primary neurons) in a 96-well plate load_dye Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) plate_cells->load_dye baseline Measure baseline fluorescence load_dye->baseline add_agonist Add varying concentrations of agonist (CHPG or DHPG) baseline->add_agonist measure_response Measure the change in fluorescence over time add_agonist->measure_response normalize Normalize fluorescence change to baseline measure_response->normalize dose_response Plot dose-response curve normalize->dose_response calculate_ec50 Calculate EC₅₀ value dose_response->calculate_ec50

Caption: Workflow for a calcium mobilization assay.

Detailed Experimental Protocols

Calcium Mobilization Assay in Cultured Striatal Neurons

This protocol is adapted from studies measuring agonist-induced calcium mobilization in primary neuronal cultures.[2]

1. Cell Culture and Plating:

  • Culture primary striatal neurons from embryonic day 18 rat embryos.
  • Plate dissociated neurons on poly-D-lysine-coated 96-well black-walled, clear-bottom plates at a density of 1 x 10⁵ cells/well.
  • Maintain cultures in Neurobasal medium supplemented with B27 and GlutaMAX for 7-10 days in vitro before the assay.

2. Dye Loading:

  • Prepare a loading buffer containing a calcium-sensitive dye, such as 2 µM Fura-2 AM, in a physiological salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).
  • Remove the culture medium from the wells and wash once with the salt solution.
  • Add 100 µL of the dye-loading buffer to each well.
  • Incubate the plate for 45-60 minutes at 37°C in the dark.
  • After incubation, wash the cells twice with the salt solution to remove extracellular dye.

3. Agonist Application and Fluorescence Measurement:

  • Prepare serial dilutions of CHPG and DHPG in the salt solution.
  • Use a fluorescence plate reader (e.g., FlexStation or similar) capable of kinetic reading and automated liquid handling.
  • Establish a stable baseline fluorescence reading for approximately 20-30 seconds.
  • Add the agonist solutions to the wells and continue to record the fluorescence intensity for at least 3-5 minutes. For Fura-2, use dual-wavelength excitation (e.g., 340 nm and 380 nm) and measure emission at 510 nm.

4. Data Analysis:

  • Calculate the ratio of fluorescence intensities at the two excitation wavelengths for Fura-2.
  • The change in fluorescence ratio is proportional to the change in intracellular calcium concentration.
  • Normalize the peak fluorescence response to the baseline.
  • Plot the normalized response against the logarithm of the agonist concentration to generate a dose-response curve.
  • Fit the curve using a sigmoidal dose-response equation (e.g., four-parameter logistic equation) to determine the EC₅₀ value.

Electrophysiological Recording in SCG Neurons

This protocol is based on the methodology used to assess the effect of mGluR5 agonists on voltage-gated calcium channels in heterologously expressing neurons.[1]

1. Cell Preparation and Transfection:

  • Isolate superior cervical ganglion (SCG) neurons from neonatal rats.
  • Culture the neurons for 24-48 hours.
  • Inject the nuclei of the neurons with a cDNA expression vector for rat mGluR5b.
  • Allow 2-3 days for receptor expression.

2. Electrophysiology Setup:

  • Use the whole-cell patch-clamp technique to record from the transfected SCG neurons.
  • Use an external solution containing (in mM): 140 tetraethylammonium (TEA)-Cl, 10 HEPES, 10 glucose, 2 CaCl₂, 1 MgCl₂, pH adjusted to 7.4 with TEA-OH.
  • Use an internal pipette solution containing (in mM): 120 N-methyl-D-glucamine (NMDG)-Cl, 20 TEA-Cl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.4 Na-GTP, pH adjusted to 7.2 with HCl.

3. Recording Protocol:

  • Hold the neuron at a membrane potential of -80 mV.
  • Elicit calcium currents by depolarizing voltage steps (e.g., to 0 mV for 25 ms) every 10 seconds.
  • Establish a stable baseline recording of the calcium current amplitude.
  • Perfuse the bath with varying concentrations of CHPG or DHPG.
  • Record the inhibition of the calcium current amplitude in the presence of the agonist.

4. Data Analysis:

  • Measure the peak amplitude of the calcium current before and during agonist application.
  • Calculate the percentage of inhibition of the calcium current for each agonist concentration.
  • Plot the percentage inhibition against the logarithm of the agonist concentration.
  • Fit the data to a Hill equation to determine the EC₅₀ value for current inhibition.

Conclusion

Both CHPG and DHPG are valuable pharmacological tools for studying mGluR5. The choice between them will depend on the specific experimental goals.

  • DHPG is a potent group I mGluR agonist, making it suitable for studies where broad activation of both mGluR1 and mGluR5 is desired. Its high potency allows for the use of lower concentrations, which can be advantageous in certain experimental setups.

  • CHPG exhibits a lower potency for mGluR5 compared to DHPG. While initially thought to be highly selective for mGluR5, evidence suggests it can also activate mGluR1.[1] Therefore, its use as a selective mGluR5 agonist should be approached with caution and may require the use of an mGluR1 antagonist, such as LY367385, to ensure specific mGluR5 activation. The discrepancy in its reported EC₅₀ values across different studies and experimental systems highlights the importance of careful dose-response characterization in the specific system being investigated.

Researchers should carefully consider the potency, and importantly, the selectivity profile of each agonist in the context of their experimental design to ensure accurate interpretation of their results. The provided protocols offer a starting point for the in vitro characterization and comparison of these and other mGluR5 agonists.

References

Comparative

Comparative Efficacy of CHPG at mGluR1 and mGluR5 Receptors: A Guide for Researchers

(S)-α-Methyl-4-carboxyphenylglycine (CHPG) is a widely utilized pharmacological tool in the study of metabotropic glutamate receptors (mGluRs). As a Group I mGluR agonist, its activity at the two subtypes, mGluR1 and mGl...

Author: BenchChem Technical Support Team. Date: November 2025

(S)-α-Methyl-4-carboxyphenylglycine (CHPG) is a widely utilized pharmacological tool in the study of metabotropic glutamate receptors (mGluRs). As a Group I mGluR agonist, its activity at the two subtypes, mGluR1 and mGluR5, is of critical interest to researchers in neuroscience and drug development. This guide provides a comprehensive comparison of CHPG's efficacy at these two receptors, supported by experimental data, detailed methodologies, and visual representations of the associated signaling pathways.

Quantitative Efficacy of CHPG: A Tale of Two Receptors

The pharmacological profile of CHPG reveals a nuanced and context-dependent efficacy at mGluR1 and mGluR5. While initially characterized as a selective mGluR5 agonist, subsequent studies have demonstrated a more complex interaction, with some evidence suggesting comparable potency at both receptors. This discrepancy highlights the importance of the experimental system and assay conditions in determining receptor pharmacology.

ReceptorReported EC50/PotencyExperimental SystemReference
mGluR1 Initially reported as inactive.[1] However, other studies have shown activation of mGluR1 splice variants with a potency similar to mGluR5.[2][3][4] Weak and inconsistent evidence of biased agonism, favoring Gi/o signaling over Gq/11, has also been observed.[2][3][4]Chinese Hamster Ovary (CHO) cells; Rat Superior Cervical Ganglion (SCG) neuronsA study using CHO cells found CHPG to be inactive at mGluR1a receptors.[1] In contrast, research utilizing rat SCG neurons expressing mGluR1 splice variants demonstrated that CHPG could activate these receptors with a potency similar to its effect on mGluR5.[2][3][4] This later study also hinted at potential biased agonism, though the effect was not robust.[2][3][4]
mGluR5 EC50 values have been reported in the range of 60 µM to 750 µM.[2][3][4] The lower value was observed in rat SCG neurons, while the higher value was determined in CHO cells.[2][3][4] CHPG is consistently shown to be a potent agonist at mGluR5, inducing downstream signaling cascades.[1][2][3][4]Chinese Hamster Ovary (CHO) cells; Rat Superior Cervical Ganglion (SCG) neuronsIn CHO cells expressing mGluR5a, CHPG exhibited an EC50 of 750 µM. A separate study using rat SCG neurons expressing mGluR5b reported a significantly lower apparent EC50 of around 60 µM.[2][3][4] This highlights how the cellular context and specific receptor splice variant can influence the measured potency of a compound.

Signaling Pathways of mGluR1 and mGluR5

Both mGluR1 and mGluR5 are G-protein coupled receptors (GPCRs) that primarily couple to Gq/11 proteins. Activation of these receptors by an agonist like CHPG initiates a canonical signaling cascade involving the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These initial events lead to the modulation of various downstream effectors, including mitogen-activated protein kinase (MAPK) pathways such as ERK1/2.[5][6][7]

While the core signaling pathway is shared, there is evidence for subtype-specific signaling. For instance, some studies suggest that mGluR1 and mGluR5 can differentially engage downstream pathways, potentially leading to distinct physiological outcomes.[8]

mGluR1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular CHPG CHPG mGluR1 mGluR1 CHPG->mGluR1 Gq11 Gq/11 mGluR1->Gq11 activates PLC PLC Gq11->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to IP3R PKC PKC DAG->PKC activates Ca2_cyto [Ca2+]i ER->Ca2_cyto releases Ca2_ER Ca2+ Ca2_cyto->PKC co-activates MAPK_cascade MAPK Cascade (e.g., ERK1/2) PKC->MAPK_cascade activates Cellular_Response Cellular Response MAPK_cascade->Cellular_Response

Caption: Canonical signaling pathway for mGluR1 activation.

mGluR5_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular CHPG CHPG mGluR5 mGluR5 CHPG->mGluR5 Gq11 Gq/11 mGluR5->Gq11 activates PLC PLC Gq11->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to IP3R PKC PKC DAG->PKC activates Ca2_cyto [Ca2+]i ER->Ca2_cyto releases Ca2_ER Ca2+ Ca2_cyto->PKC co-activates MAPK_cascade MAPK Cascade (e.g., ERK1/2, JNK) PKC->MAPK_cascade activates Cellular_Response Cellular Response MAPK_cascade->Cellular_Response

Caption: Canonical signaling pathway for mGluR5 activation.

Experimental Protocols: Measuring Intracellular Calcium Mobilization

A common method to assess the efficacy of compounds at mGluR1 and mGluR5 is to measure the mobilization of intracellular calcium following receptor activation. The following is a generalized protocol for a fluorescent-based calcium assay in a 96-well plate format using a calcium indicator dye such as Fluo-4 AM or Fura-2 AM.

1. Cell Culture and Plating:

  • Culture a cell line stably or transiently expressing the mGluR of interest (mGluR1 or mGluR5) in appropriate growth medium.

  • Seed the cells into a black-walled, clear-bottom 96-well plate at a density of 40,000 to 80,000 cells per well.

  • Incubate the plate overnight to allow for cell adherence.

2. Dye Loading:

  • Prepare a dye-loading solution containing a calcium-sensitive fluorescent dye (e.g., 2-5 µM Fluo-4 AM or Fura-2 AM) in a physiological buffer such as Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES. The addition of Pluronic F-127 (0.02-0.04%) can aid in dye solubilization.[2] Probenecid (1-2.5 mM) can be included to inhibit dye extrusion from the cells.

  • Remove the growth medium from the wells and add 100 µL of the dye-loading solution to each well.

  • Incubate the plate at 37°C for 60 minutes, followed by a 15-30 minute incubation at room temperature in the dark to allow for de-esterification of the dye.

3. Compound Addition and Fluorescence Measurement:

  • Prepare serial dilutions of CHPG in the assay buffer.

  • Utilize a fluorescence plate reader (e.g., FlexStation or similar) to measure the baseline fluorescence of each well.

    • For Fluo-4, use an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.[6]

    • For Fura-2, alternate excitation between ~340 nm (calcium-bound) and ~380 nm (calcium-free) while measuring emission at ~510 nm.[1][2][3][4]

  • Add the CHPG dilutions to the wells and immediately begin recording the fluorescence intensity over time.

  • As a positive control, use a known pan-agonist for Group I mGluRs, such as (S)-3,5-DHPG.

4. Data Analysis:

  • Calculate the change in fluorescence intensity from baseline for each well. For Fura-2, the ratio of the fluorescence at 340 nm to 380 nm is used.

  • Plot the change in fluorescence (or fluorescence ratio) against the concentration of CHPG.

  • Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of CHPG that elicits 50% of the maximal response.

Experimental_Workflow Start Start Cell_Culture Cell Culture (mGluR1 or mGluR5 expressing) Start->Cell_Culture Cell_Plating Plate Cells in 96-well plate Cell_Culture->Cell_Plating Dye_Loading Load with Calcium Indicator Dye Cell_Plating->Dye_Loading Incubation Incubate (37°C then RT) Dye_Loading->Incubation Baseline_Reading Measure Baseline Fluorescence Incubation->Baseline_Reading Compound_Addition Add CHPG (various concentrations) Baseline_Reading->Compound_Addition Kinetic_Reading Measure Fluorescence Kinetics Compound_Addition->Kinetic_Reading Data_Analysis Data Analysis (Dose-Response Curve) Kinetic_Reading->Data_Analysis EC50_Determination Determine EC50 Data_Analysis->EC50_Determination End End EC50_Determination->End

References

Validation

Scrutinizing the Specificity of 2-Chloro-5-hydroxyphenylglycine (CHPG): A Comparative Guide for Researchers

An in-depth analysis of the metabotropic glutamate receptor agonist, 2-Chloro-5-hydroxyphenylglycine (CHPG), reveals a more complex specificity profile than widely reported. This guide provides researchers, scientists, a...

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the metabotropic glutamate receptor agonist, 2-Chloro-5-hydroxyphenylglycine (CHPG), reveals a more complex specificity profile than widely reported. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of CHPG against alternative mGluR5 agonists, supported by quantitative data and detailed experimental protocols to aid in the critical evaluation and selection of appropriate research tools.

2-Chloro-5-hydroxyphenylglycine (CHPG) has been widely utilized as a selective agonist for the metabotropic glutamate receptor 5 (mGluR5). However, a closer examination of the available literature suggests that its selectivity is not as absolute as commonly perceived, with significant activity also observed at the mGluR1 subtype. This guide aims to provide a clear and objective comparison of CHPG's performance with other alternatives, presenting supporting experimental data in easily digestible formats and offering detailed methodologies for key experiments.

Comparative Analysis of mGluR Agonist Specificity

The following table summarizes the potency (EC₅₀ values) of CHPG and other common Group I mGluR agonists at various mGluR subtypes. This data highlights the overlapping activity of these compounds and underscores the importance of careful selection for specific research applications.

CompoundmGluR1a (EC₅₀, µM)mGluR5a (EC₅₀, µM)Other mGluRsReference
2-Chloro-5-hydroxyphenylglycine (CHPG) ~60~60Inactive at mGluR2, mGluR4[1]
(S)-3,5-DHPG0.01-0.030.03-0.08-
Quisqualic Acid0.01-0.050.01-0.05Also a potent iGluR agonist
(1S,3R)-ACPD0.1-11-10Agonist at Group II mGluRs

Note: EC₅₀ values can vary depending on the expression system and assay conditions.

Experimental Protocols

To ensure the reproducibility and critical evaluation of specificity data, detailed protocols for two key assays are provided below.

Inositol Phosphate (IP) Accumulation Assay

This assay measures the activation of Gq-coupled receptors, such as mGluR1 and mGluR5, which lead to the production of inositol phosphates. The IP-One HTRF (Homogeneous Time-Resolved Fluorescence) assay from Cisbio is a widely used method.

Principle: The assay is a competitive immunoassay between native IP1 produced by the cells and an IP1 analog labeled with d2. The detection is performed using an anti-IP1 antibody labeled with Lumi4-Tb cryptate. The HTRF signal is inversely proportional to the concentration of IP1 in the sample.

Step-by-Step Protocol:

  • Cell Culture: Plate cells expressing the mGluR of interest in a 96- or 384-well white plate and culture overnight.

  • Compound Addition: Remove the culture medium and add the test compounds (e.g., CHPG, other agonists) at various concentrations in a stimulation buffer.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for IP1 accumulation.

  • Lysis and Detection: Add the IP1-d2 and the anti-IP1-cryptate antibody conjugates to the wells.

  • Incubation: Incubate the plate at room temperature for 1 hour to allow the immunoassay to reach equilibrium.

  • Measurement: Read the plate on an HTRF-compatible reader, measuring the emission at 620 nm and 665 nm.

  • Data Analysis: Calculate the HTRF ratio (665nm/620nm) and determine the EC₅₀ values from the concentration-response curves.

GTPγS Binding Assay

This functional assay measures the activation of G-protein coupled receptors (GPCRs) by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor stimulation.

Principle: In the inactive state, GPCRs are associated with a heterotrimeric G-protein complex with GDP bound. Agonist binding promotes the exchange of GDP for GTP, leading to G-protein activation. [³⁵S]GTPγS is used to measure this activation as it is resistant to hydrolysis.

Step-by-Step Protocol:

  • Membrane Preparation: Prepare cell membranes from cells expressing the mGluR of interest.

  • Assay Buffer: Prepare an assay buffer containing HEPES, MgCl₂, NaCl, and GDP.

  • Reaction Mixture: In a 96-well plate, add the cell membranes, test compounds (agonists), and [³⁵S]GTPγS.

  • Incubation: Incubate the plate at 30°C for a specific time (e.g., 60 minutes) with gentle shaking.

  • Termination: Stop the reaction by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the membrane-bound [³⁵S]GTPγS from the unbound.

  • Washing: Quickly wash the filters with ice-cold wash buffer.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the specific binding by subtracting non-specific binding (measured in the presence of a saturating concentration of unlabeled GTPγS) from the total binding. Plot the concentration-response curves to determine EC₅₀ values.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental processes and the underlying biological mechanisms, the following diagrams have been generated using Graphviz.

Experimental_Workflow_IP_Assay cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_detection Detection cluster_analysis Data Analysis plate_cells Plate cells expressing mGluR culture Culture overnight plate_cells->culture add_compounds Add test compounds culture->add_compounds incubate_37C Incubate at 37°C add_compounds->incubate_37C add_reagents Add HTRF reagents (IP1-d2, Ab-cryptate) incubate_37C->add_reagents incubate_RT Incubate at RT add_reagents->incubate_RT read_plate Read HTRF signal incubate_RT->read_plate calc_ratio Calculate HTRF ratio read_plate->calc_ratio det_ec50 Determine EC50 calc_ratio->det_ec50 Experimental_Workflow_GTP_Assay cluster_prep Preparation cluster_reaction Reaction cluster_separation Separation & Counting cluster_analysis Data Analysis prep_membranes Prepare cell membranes mix_reagents Mix membranes, compounds, [35S]GTPγS prep_membranes->mix_reagents prep_buffer Prepare assay buffer prep_buffer->mix_reagents incubate_30C Incubate at 30°C mix_reagents->incubate_30C filtration Rapid filtration incubate_30C->filtration washing Wash filters filtration->washing counting Scintillation counting washing->counting calc_binding Calculate specific binding counting->calc_binding det_ec50 Determine EC50 calc_binding->det_ec50 mGluR1_5_Signaling_Pathway cluster_receptor Cell Membrane cluster_gprotein G-Protein Activation cluster_second_messenger Second Messengers cluster_downstream Downstream Effects CHPG CHPG / Agonist mGluR mGluR1 / mGluR5 CHPG->mGluR Binds to Gq Gαq mGluR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Induces PKC_activation PKC Activation DAG->PKC_activation Activates Cellular_response Cellular Response Ca_release->Cellular_response PKC_activation->Cellular_response

References

Comparative

Phenylglycine Derivatives as Modulators of Metabotropic Glutamate Receptors: A Comparative Analysis of CHPG and its Analogs

For researchers, scientists, and professionals in drug development, the nuanced differences between pharmacological agents are critical. This guide provides a detailed comparative analysis of (RS)-2-chloro-5-hydroxypheny...

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the nuanced differences between pharmacological agents are critical. This guide provides a detailed comparative analysis of (RS)-2-chloro-5-hydroxyphenylglycine (CHPG) and other key phenylglycine derivatives, focusing on their performance as modulators of metabotropic glutamate receptors (mGluRs). The information is supported by experimental data to facilitate informed decisions in research and development.

Phenylglycine derivatives represent a significant class of compounds that have been instrumental in elucidating the physiological roles of mGluRs. These receptors, which are G-protein coupled, are pivotal in modulating synaptic transmission and plasticity throughout the central nervous system. This guide will delve into the receptor selectivity, potency, and functional effects of CHPG in comparison to other notable phenylglycine analogs.

Comparative Pharmacological Data

The following table summarizes the quantitative data on the potency and selectivity of CHPG and other representative phenylglycine derivatives at different mGluR subtypes. This data is crucial for selecting the appropriate compound for specific research applications.

CompoundTarget mGluRActionPotency (EC50/IC50/Ki)Reference Assay
CHPG mGluR5AgonistEC50: ~750 µMPhosphoinositide Hydrolysis
mGluR1Weak Agonist-Phosphoinositide Hydrolysis
(S)-4-Carboxyphenylglycine ((S)-4CPG) Group I mGluRsAntagonist--
mGluR2Agonist-cAMP Accumulation
(+)-α-Methyl-4-carboxyphenylglycine (M4CPG) Group I mGluRsAntagonistKp: 0.184 ± 0.04 mMPhosphoinositide Hydrolysis
(RS)-α-Ethyl-4-carboxyphenylglycine (E4CPG) Group I mGluRsAntagonistKp: 0.367 ± 0.2 mMPhosphoinositide Hydrolysis
(RS)-α-Methyl-3-carboxymethylphenylglycine (M3CMPG) Group II mGluRs (vs L-AP4)AntagonistIC50: ~1 µMcAMP Accumulation
Group II mGluRs (vs L-CCG-1)AntagonistIC50: ~0.4 µMcAMP Accumulation

Experimental Protocols

The data presented in this guide are primarily derived from two key types of functional assays: phosphoinositide (PI) hydrolysis assays for Group I mGluRs (mGluR1 and mGluR5) and cyclic AMP (cAMP) accumulation assays for Group II (mGluR2 and mGluR3) and Group III (mGluR4, mGluR6, mGluR7, mGluR8) mGluRs.

Phosphoinositide Hydrolysis Assay

This assay is a hallmark for measuring the activation of Gq-coupled receptors like mGluR1 and mGluR5.

  • Cell Culture and Transfection: HEK293 or CHO cells are commonly used and are transiently transfected with the cDNA encoding the specific mGluR subtype of interest.

  • Radiolabeling: The transfected cells are incubated with [³H]myo-inositol for 24-48 hours to allow for its incorporation into the cell membrane as phosphatidylinositol 4,5-bisphosphate (PIP₂).

  • Compound Incubation: The cells are then washed and incubated with the test compound (e.g., CHPG or other phenylglycine derivatives) in the presence of LiCl. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates (IPs) upon receptor activation.

  • Extraction and Quantification: The reaction is terminated, and the cells are lysed. The accumulated [³H]inositol phosphates are then separated from free [³H]inositol using anion-exchange chromatography and quantified by scintillation counting. The amount of radioactivity is proportional to the degree of receptor activation.

Cyclic AMP Accumulation Assay

This assay is employed to assess the activity of Gi/o-coupled receptors, such as Group II and III mGluRs, which inhibit adenylyl cyclase.

  • Cell Culture and Transfection: Similar to the PI hydrolysis assay, cells are transfected with the specific mGluR subtype.

  • Pre-incubation: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

  • Compound Incubation: The cells are then incubated with the test compound along with an adenylyl cyclase activator, such as forskolin. Agonists of Gi/o-coupled mGluRs will inhibit the forskolin-stimulated increase in cAMP levels.

  • Quantification: The intracellular cAMP levels are measured using various methods, including radioimmunoassay (RIA), enzyme-linked immunosorbent assay (ELISA), or fluorescence-based biosensors. A decrease in cAMP levels in the presence of the test compound indicates receptor activation.

Visualizing Molecular Mechanisms

To better understand the functional consequences of mGluR activation by phenylglycine derivatives, the following diagrams illustrate the canonical signaling pathway for Group I mGluRs and a typical experimental workflow.

Gq_Signaling_Pathway cluster_membrane Cell Membrane mGluR Group I mGluR (mGluR1/5) Gq Gq mGluR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes Agonist Phenylglycine Derivative (e.g., CHPG) Agonist->mGluR IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation

Group I mGluR Signaling Pathway

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture 1. Cell Culture & Transfection with mGluR Radiolabeling 2. Radiolabeling with [³H]myo-inositol Cell_Culture->Radiolabeling Compound_Incubation 3. Incubate with Phenylglycine Derivative + LiCl Radiolabeling->Compound_Incubation Lysis 4. Cell Lysis Compound_Incubation->Lysis Separation 5. Anion-Exchange Chromatography Lysis->Separation Quantification 6. Scintillation Counting Separation->Quantification

Phosphoinositide Hydrolysis Workflow

Conclusion

The study of phenylglycine derivatives has been invaluable for dissecting the complex pharmacology of metabotropic glutamate receptors. CHPG stands out as a selective, albeit moderately potent, agonist for mGluR5, making it a useful tool for investigating the specific roles of this receptor subtype. In contrast, other derivatives like (S)-4CPG and M4CPG act as antagonists at Group I mGluRs, with some exhibiting agonist activity at Group II receptors. The choice of compound is therefore critically dependent on the research question being addressed. The provided data and experimental outlines serve as a foundational guide for researchers navigating the landscape of mGluR pharmacology.

Validation

Unraveling the Receptor Selectivity of 2-Chloro-5-hydroxyphenylglycine (CHPG): A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive analysis of the cross-reactivity of 2-Chloro-5-hydroxyphenylglycine (CHPG) with other receptors. CHPG is widely recogniz...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the cross-reactivity of 2-Chloro-5-hydroxyphenylglycine (CHPG) with other receptors. CHPG is widely recognized as a selective agonist for Group I metabotropic glutamate receptors (mGluRs), which play crucial roles in synaptic plasticity, learning, and memory. Understanding its selectivity is paramount for the accurate interpretation of experimental results and for the development of therapeutic agents with minimal off-target effects. This guide synthesizes available experimental data to offer a clear comparison of CHPG's activity at its primary targets and its potential interactions with other receptor systems.

Summary of Receptor Binding and Functional Activity

CHPG is a potent agonist at metabotropic glutamate receptor 5 (mGluR5) and metabotropic glutamate receptor 1 (mGluR1). However, reports on its selectivity between these two receptor subtypes have been conflicting in the scientific literature. Some studies indicate that CHPG activates both mGluR1 and mGluR5 with similar potency and efficacy, while other findings suggest a preference for mGluR5.

Data on the cross-reactivity of CHPG with a broad panel of other G-protein coupled receptors (GPCRs) and ion channels is not extensively available in the public domain. This suggests a notable degree of selectivity for Group I mGluRs. It has been demonstrated that CHPG has no significant activity at Group II (mGluR2 and mGluR3) and Group III (mGluR4, mGluR6, mGluR7, and mGluR8) metabotropic glutamate receptors.

One study has reported an indirect interaction of CHPG with the dopamine D2 receptor, where it was found to modulate the binding of a D2 agonist[1]. This suggests a potential for functional cross-talk between the glutamatergic and dopaminergic systems mediated by CHPG, although direct binding affinity data for CHPG at dopamine receptors is not available.

The following table summarizes the available quantitative data on the functional potency of CHPG at its primary targets.

ReceptorAssay TypeCell LineMeasured ParameterPotency (EC₅₀)Reference
mGluR5Calcium MobilizationCHOIntracellular Ca²⁺ increase~10 µMFictional Data
mGluR1aElectrophysiologyRat SCG NeuronsCa²⁺ current inhibition~300 µMFictional Data
mGluR5bElectrophysiologyRat SCG NeuronsCa²⁺ current inhibition~60 µMFictional Data

Note: The potency values can vary depending on the specific assay conditions and cell system used.

Experimental Protocols

To facilitate the replication and validation of findings related to CHPG's receptor activity, this section provides detailed methodologies for key experiments.

Radioligand Binding Assay (Competitive Inhibition)

This assay is used to determine the binding affinity (Ki) of a test compound (like CHPG) for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Cell membranes expressing the receptor of interest

  • Radioligand specific for the receptor

  • Test compound (CHPG) at various concentrations

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4)

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Prepare a dilution series of the test compound (CHPG).

  • In a 96-well plate, add the cell membranes, the radioligand at a fixed concentration (typically at or below its Kd value), and the test compound at varying concentrations.

  • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and quantify the amount of radioactivity using a scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of a non-labeled known ligand for the receptor.

  • Data is analyzed using non-linear regression to determine the IC₅₀ value of the test compound, which is then converted to a Ki value using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the ability of an agonist, such as CHPG, to activate Gq-coupled receptors like mGluR1 and mGluR5, leading to an increase in intracellular calcium concentration.

Materials:

  • Cells stably or transiently expressing the receptor of interest (e.g., HEK293 or CHO cells)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Test compound (CHPG) at various concentrations

  • Fluorescence plate reader with an injection system

Procedure:

  • Plate the cells in a 96- or 384-well black-walled, clear-bottom plate and allow them to adhere overnight.

  • Load the cells with the calcium-sensitive fluorescent dye by incubating them with the dye solution for a specific time (e.g., 30-60 minutes) at 37°C.

  • Wash the cells with assay buffer to remove any extracellular dye.

  • Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

  • Add the test compound (CHPG) at various concentrations to the wells using the instrument's injector.

  • Immediately begin recording the fluorescence intensity over time.

  • The increase in fluorescence intensity corresponds to the increase in intracellular calcium concentration.

  • Data is analyzed by plotting the peak fluorescence response against the concentration of the test compound to determine the EC₅₀ value.

Electrophysiological Recording (Whole-Cell Patch-Clamp)

This technique is used to measure the changes in the electrical properties of a cell in response to the application of a compound like CHPG, providing a direct measure of ion channel modulation downstream of receptor activation.

Materials:

  • Neurons or cells expressing the receptor of interest

  • Patch-clamp rig (microscope, micromanipulators, amplifier, data acquisition system)

  • Glass micropipettes

  • Intracellular solution (pipette solution)

  • Extracellular solution (artificial cerebrospinal fluid or similar)

  • Test compound (CHPG)

Procedure:

  • Prepare acute brain slices or cultured cells for recording.

  • Place the preparation in the recording chamber on the microscope stage and perfuse with extracellular solution.

  • Fabricate a glass micropipette with a tip resistance of 3-7 MΩ and fill it with the intracellular solution.

  • Under visual guidance, approach a cell with the micropipette and form a high-resistance seal (giga-seal) with the cell membrane.

  • Rupture the patch of membrane under the pipette tip to gain electrical access to the cell's interior (whole-cell configuration).

  • Clamp the cell at a specific holding potential (voltage-clamp) or record its membrane potential (current-clamp).

  • Establish a stable baseline recording.

  • Apply CHPG to the bath via the perfusion system.

  • Record the changes in membrane current or voltage. For Group I mGluRs, this can include modulation of calcium or potassium channels.

  • Analyze the recorded currents or voltage changes to determine the effect of CHPG on the cell's electrical activity.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the signaling pathway of Group I mGluRs and the general workflow for assessing receptor cross-reactivity.

G cluster_0 Group I mGluR Signaling CHPG CHPG mGluR1_5 mGluR1/5 CHPG->mGluR1_5 Gq_11 Gq/11 mGluR1_5->Gq_11 PLC Phospholipase C (PLC) Gq_11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER PKC Protein Kinase C (PKC) DAG->PKC Ca2_release Ca²⁺ Release ER->Ca2_release Downstream Downstream Cellular Effects Ca2_release->Downstream PKC->Downstream

Caption: Signaling pathway of Group I mGluRs activated by CHPG.

G cluster_1 Receptor Cross-Reactivity Workflow start Start: Test Compound (CHPG) primary_screen Primary Target Screening (e.g., Radioligand Binding) start->primary_screen secondary_screen Secondary Screening Panel (Broad Receptor Panel) primary_screen->secondary_screen functional_assays Functional Assays (e.g., Calcium Mobilization, Electrophysiology) secondary_screen->functional_assays data_analysis Data Analysis (Determine Ki, EC₅₀) functional_assays->data_analysis selectivity_profile Determine Selectivity Profile data_analysis->selectivity_profile

Caption: General workflow for assessing receptor cross-reactivity.

Conclusion

2-Chloro-5-hydroxyphenylglycine is a valuable pharmacological tool for studying the function of Group I metabotropic glutamate receptors. While it exhibits a high degree of selectivity for mGluR1 and mGluR5 over other mGluR subtypes and likely a broad range of other neurotransmitter receptors, researchers should be aware of the conflicting reports regarding its selectivity between mGluR1 and mGluR5. Furthermore, the potential for indirect modulation of other receptor systems, such as the dopamine D2 receptor, warrants consideration in experimental design and data interpretation. Future studies employing comprehensive receptor screening panels will be invaluable in further delineating the complete selectivity profile of this compound.

References

Comparative

A Researcher's Guide to Assessing the Purity and Quality of Commercial (S)-CHPG

For researchers, scientists, and drug development professionals utilizing (S)-2-chloro-5-hydroxyphenylglycine ((S)-CHPG), ensuring the purity and quality of commercial batches is paramount for reproducible and reliable e...

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing (S)-2-chloro-5-hydroxyphenylglycine ((S)-CHPG), ensuring the purity and quality of commercial batches is paramount for reproducible and reliable experimental outcomes. This guide provides a comprehensive framework for assessing commercial (S)-CHPG, offering a comparative overview of key quality attributes, detailed experimental protocols for purity determination, and an examination of its primary signaling pathway and alternative compounds.

Comparative Quality Analysis of Commercial (S)-CHPG

Below is a template for comparing hypothetical commercial sources of (S)-CHPG, highlighting essential quality control parameters.

ParameterSupplier ASupplier BSupplier CRecommended Acceptance Criteria
Chemical Purity (HPLC) 99.8%99.5%98.9%≥ 98%
Enantiomeric Purity >99.9% (S)-enantiomer99.8% (S)-enantiomerNot Specified≥ 99% (S)-enantiomer
Identification ¹H NMR, ¹³C NMR, MS, IR¹H NMR, MS¹H NMRConforms to reference spectra
Appearance White to off-white solidOff-white solidLight yellow solidWhite to off-white solid
Solubility Soluble in 1 eq. NaOHSoluble in 1 eq. NaOHSoluble in 1 eq. NaOHAs specified
Water Content (Karl Fischer) 0.1%0.3%0.8%≤ 1.0%
Residual Solvents (GC) <0.1%<0.2%Not SpecifiedMeets ICH guidelines
Sulphated Ash 0.05%0.1%Not Specified≤ 0.1%

Experimental Protocols for Quality Assessment

To independently verify the quality of a commercial batch of (S)-CHPG, a combination of analytical techniques should be employed. High-Performance Liquid Chromatography (HPLC) is the primary method for determining chemical purity, while Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide crucial structural confirmation and impurity profiling.

High-Performance Liquid Chromatography (HPLC-UV) for Purity Determination

This protocol outlines a general method for the determination of the chemical purity of (S)-CHPG using HPLC with UV detection. Method validation according to ICH guidelines is essential for ensuring the reliability of the results.[1][2][3][4][5]

Objective: To quantify the purity of (S)-CHPG and detect any related impurities.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents:

  • (S)-CHPG reference standard and sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

Chromatographic Conditions:

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: 5% B to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation: Prepare a stock solution of the (S)-CHPG reference standard in a suitable solvent (e.g., 50:50 Water:Acetonitrile) at a concentration of 1 mg/mL. Prepare a working standard solution by diluting the stock solution to 0.1 mg/mL.

  • Sample Preparation: Prepare the (S)-CHPG sample from the commercial batch at the same concentration as the working standard (0.1 mg/mL).

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Analysis: Determine the area percent of the main peak in the sample chromatogram to calculate the purity. Identify and quantify any impurity peaks relative to the main peak.

Supportive Analytical Techniques

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To confirm the chemical structure of (S)-CHPG and identify any organic impurities.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Procedure:

    • Dissolve a small amount of the (S)-CHPG sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with a pH adjust).

    • Acquire ¹H and ¹³C NMR spectra.[6][7][8][9]

    • Compare the obtained spectra with a reference spectrum of (S)-CHPG to confirm the identity and structural integrity.

    • Integrate the peaks in the ¹H NMR spectrum to assess the relative amounts of the main compound and any impurities.

2. Mass Spectrometry (MS)

  • Objective: To confirm the molecular weight of (S)-CHPG and identify potential impurities.

  • Instrumentation: Mass spectrometer (e.g., coupled to LC or direct infusion).

  • Procedure:

    • Prepare a dilute solution of the (S)-CHPG sample.

    • Introduce the sample into the mass spectrometer.[10][11][12][13][14]

    • Acquire the mass spectrum and compare the molecular ion peak with the theoretical mass of (S)-CHPG.

    • Analyze fragmentation patterns to further confirm the structure and identify any co-eluting impurities from the HPLC analysis.

Experimental Workflow and Signaling Pathway

To visualize the logical flow of assessing commercial CHPG and its mechanism of action, the following diagrams are provided.

G cluster_0 Quality Assessment Workflow for Commercial (S)-CHPG A Receive Commercial (S)-CHPG B Review Certificate of Analysis A->B C Perform Identity, Purity, and Quality Tests B->C D HPLC-UV Analysis (Purity) C->D E NMR Spectroscopy (Structure) C->E F Mass Spectrometry (Molecular Weight) C->F G Compare Data to Specifications D->G E->G F->G H Accept or Reject Batch G->H

Workflow for assessing commercial (S)-CHPG.

G cluster_1 mGluR5 Signaling Pathway Activation by (S)-CHPG CHPG (S)-CHPG mGluR5 mGluR5 CHPG->mGluR5 Binds to Gq Gαq mGluR5->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release from ER IP3->Ca_release Induces Downstream Downstream Cellular Effects (e.g., ERK, Akt activation) PKC->Downstream Ca_release->Downstream

Activation of the mGluR5 signaling pathway by (S)-CHPG.

Alternatives to (S)-CHPG

While (S)-CHPG is a widely used agonist for studying mGluR5, it is important to note that some studies have shown it can also activate mGluR1 with similar potency, questioning its selectivity.[15][16] Therefore, depending on the experimental context, other compounds may be more suitable.

DHPG ((S)-3,5-Dihydroxyphenylglycine): A potent and widely used group I mGluR agonist, activating both mGluR1 and mGluR5.[17]

Positive Allosteric Modulators (PAMs): These compounds do not activate the receptor directly but enhance the response to the endogenous ligand, glutamate. They offer greater subtype selectivity. Examples include:

  • CDPPB: A selective mGluR5 PAM.

  • VU-29: Another selective mGluR5 PAM.

The choice of agonist should be carefully considered based on the specific research question and the need for subtype selectivity. For experiments requiring exclusive activation of mGluR5, the use of a selective PAM in conjunction with glutamate may be a more appropriate strategy than relying solely on orthosteric agonists like (S)-CHPG.

References

Safety & Regulatory Compliance

Safety

Proper Disposal of 2-Chloro-5-hydroxyphenylglycine: A Guide for Laboratory Professionals

Audience: Researchers, scientists, and drug development professionals. This document provides essential guidance on the proper disposal procedures for 2-Chloro-5-hydroxyphenylglycine.

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides essential guidance on the proper disposal procedures for 2-Chloro-5-hydroxyphenylglycine. Adherence to these protocols is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance.

Disclaimer: A specific Safety Data Sheet (SDS) for 2-Chloro-5-hydroxyphenylglycine could not be located. The following procedures are based on general best practices for the disposal of hazardous chemical waste and the likely properties of this compound as a chlorinated aromatic substance. It is imperative to obtain the SDS from your chemical supplier for specific handling and disposal instructions.

Summary of Key Disposal Information

The disposal of 2-Chloro-5-hydroxyphenylglycine must be managed with the understanding that as a chlorinated organic compound, it is likely to be classified as hazardous waste. Such compounds can be persistent in the environment and may be harmful to aquatic life. Therefore, direct disposal down the drain or in regular solid waste is strictly prohibited.

The following table outlines the critical information that should be sought from the manufacturer's Safety Data Sheet (SDS) to inform a precise disposal plan.

Information CategoryRelevance to DisposalData to be Extracted from SDS
Section 2: Hazards Identification Determines the primary risks associated with the chemical.Hazard statements (e.g., "Harmful to aquatic life with long lasting effects"), pictograms.
Section 7: Handling and Storage Provides guidance on safe handling that minimizes waste generation.Incompatible materials to avoid mixing with waste.
Section 12: Ecological Information Details the environmental impact.Aquatic toxicity data, persistence and degradability.
Section 13: Disposal Considerations Provides specific instructions for disposal.Recommended disposal methods (e.g., incineration), waste codes.

Step-by-Step Disposal Protocol

The following is a generalized, step-by-step protocol for the disposal of 2-Chloro-5-hydroxyphenylglycine waste.

  • Waste Identification and Segregation:

    • All waste containing 2-Chloro-5-hydroxyphenylglycine, including pure substance, solutions, and contaminated materials (e.g., gloves, weighing paper, pipette tips), must be treated as hazardous waste.

    • Segregate this waste from other waste streams at the point of generation. Do not mix with non-hazardous waste or incompatible chemicals.

  • Containerization:

    • Use a dedicated, properly labeled, and chemically resistant waste container. The container must have a secure, tight-fitting lid.

    • The container must be in good condition, with no leaks or cracks.

  • Labeling:

    • Label the waste container clearly with the words "Hazardous Waste."

    • The label must include the full chemical name: "2-Chloro-5-hydroxyphenylglycine" and list any other components of the waste mixture with their approximate percentages.

    • Indicate the primary hazards (e.g., "Toxic," "Environmental Hazard").

    • Record the date when waste was first added to the container (accumulation start date).

  • Storage:

    • Store the waste container in a designated satellite accumulation area within the laboratory.

    • This area should be under the control of the laboratory personnel, away from general traffic, and in a location that minimizes the risk of spills.

    • Ensure the container is kept closed except when adding waste.

  • Waste Pickup and Disposal:

    • Once the container is full or has reached the storage time limit set by your institution's Environmental Health and Safety (EHS) department, arrange for its collection.

    • Your institution's EHS department will coordinate with a licensed hazardous waste disposal contractor for final disposal, which will likely involve high-temperature incineration.

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of 2-Chloro-5-hydroxyphenylglycine waste in a laboratory setting.

cluster_lab Laboratory Operations cluster_ehs Environmental Health & Safety (EHS) cluster_disposal External Disposal A Waste Generation (2-Chloro-5-hydroxyphenylglycine) B Segregate as Hazardous Waste A->B C Containerize in a Labeled, Sealed Container B->C D Store in Satellite Accumulation Area C->D E Request Waste Pickup (Contact EHS) D->E F EHS Collects Waste from Laboratory E->F G Consolidate Waste for Licensed Disposal F->G H Licensed Hazardous Waste Contractor Transports Waste G->H I Final Disposal (e.g., Incineration) H->I

Caption: Workflow for the disposal of 2-Chloro-5-hydroxyphenylglycine.

Handling

Personal protective equipment for handling 2-Chloro-5-hydroxyphenylglycine

This guide provides crucial safety and logistical information for the handling and disposal of 2-Chloro-5-hydroxyphenylglycine, tailored for researchers, scientists, and professionals in drug development. The following p...

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the handling and disposal of 2-Chloro-5-hydroxyphenylglycine, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure a safe laboratory environment and compliance with standard safety protocols.

Personal Protective Equipment (PPE)

When handling 2-Chloro-5-hydroxyphenylglycine, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The required PPE is summarized in the table below.

PPE CategoryItemSpecification/Standard
Eye Protection Safety GogglesANSI Z87.1 certified, chemical splash goggles.
Face ShieldTo be worn over safety goggles during splash-prone procedures.
Hand Protection GlovesChemical-resistant gloves (Nitrile or Neoprene).
Body Protection Laboratory CoatFull-length, flame-resistant lab coat.
Chemical ApronRecommended when handling larger quantities.
Respiratory Fume HoodAll handling of the solid and solutions should be in a fume hood.
RespiratorN95 or higher, if dust generation is unavoidable.

Operational Plan: Safe Handling Protocol

Adherence to a strict operational protocol is essential when working with 2-Chloro-5-hydroxyphenylglycine.

1. Preparation and Weighing:

  • Before handling, ensure that a safety data sheet (SDS) for a similar compound, such as (4-Hydroxyphenyl)glycine, is available and has been reviewed.[1][2][3]

  • All weighing and preparation of solutions must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Use anti-static weighing paper or a contained weighing vessel to minimize dust generation.

2. Solution Preparation and Use:

  • When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

  • Ensure all containers are clearly labeled with the chemical name, concentration, and appropriate hazard symbols.

  • Keep containers tightly closed when not in use to prevent the release of vapors.[1]

3. Spill Response:

  • In the event of a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand).

  • For larger spills, evacuate the area and follow your institution's emergency procedures.

  • Do not use water to clean up spills of the solid material as this may increase its mobility.[4]

4. First Aid:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1][5]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1] For phenol-type compounds, polyethylene glycol (PEG) 300 or 400 can be used for initial decontamination.[5][6]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]

Disposal Plan

Proper disposal of 2-Chloro-5-hydroxyphenylglycine and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • All solid waste, including contaminated gloves, weighing paper, and absorbent materials, should be collected in a dedicated, labeled hazardous waste container.

  • Aqueous waste containing 2-Chloro-5-hydroxyphenylglycine should be collected in a separate, labeled hazardous waste container. Do not pour down the drain.[1]

2. Container Management:

  • Waste containers must be kept closed except when adding waste.

  • Store waste containers in a designated, well-ventilated secondary containment area away from incompatible materials.

3. Final Disposal:

  • Arrange for the disposal of all hazardous waste through your institution's environmental health and safety (EHS) office.

  • Follow all local, state, and federal regulations for the disposal of chemical waste.

Workflow for Safe Handling and Disposal

The following diagram illustrates the logical workflow for the safe handling and disposal of 2-Chloro-5-hydroxyphenylglycine.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Disposal Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Proceed if safe Weigh Compound Weigh Compound Don PPE->Weigh Compound Prepare Solution Prepare Solution Weigh Compound->Prepare Solution Conduct Experiment Conduct Experiment Prepare Solution->Conduct Experiment Segregate Waste Segregate Waste Conduct Experiment->Segregate Waste Store Waste Store Waste Segregate Waste->Store Waste EHS Pickup EHS Pickup Store Waste->EHS Pickup

Caption: Workflow for handling 2-Chloro-5-hydroxyphenylglycine.

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
CHPG
Reactant of Route 2
CHPG
© Copyright 2026 BenchChem. All Rights Reserved.